Product packaging for borapetoside D(Cat. No.:CAS No. 151200-48-5)

borapetoside D

Cat. No.: B1163895
CAS No.: 151200-48-5
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Description

borapetoside D is a natural product found in Tinospora crispa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H46O16 B1163895 borapetoside D CAS No. 151200-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANOZJKKFLLEO-KBAPQYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Borapetoside D: A Technical Guide to its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and the current understanding of the biological signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified as a constituent of the plant species Tinospora crispa (family Menispermaceae).[1] This climbing shrub is found in the rainforests of Southeast Asia and is used in traditional medicine for various ailments, including diabetes and hypertension.

Isolation of this compound

The isolation of this compound from its natural source, Tinospora crispa, involves a multi-step process combining extraction and chromatographic techniques. While specific yields and purity for this compound are not extensively reported, the following protocol outlines a general and effective methodology for the isolation of clerodane diterpenoids from this plant.

Experimental Protocol: Isolation of Clerodane Diterpenoids from Tinospora crispa

1. Plant Material and Extraction:

  • Air-dried and powdered vines of Tinospora crispa are subjected to extraction with 95% ethanol at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude ethanolic extract.

2. Chromatographic Purification: The crude extract is subjected to a series of column chromatography steps for fractionation and purification:

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • MCI CHP-20 Column Chromatography: Fractions enriched with diterpenoid glycosides are further purified on an MCI CHP-20 column, eluting with a stepwise gradient of methanol in water.

  • Sephadex LH-20 Column Chromatography: Subsequent purification is carried out using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

  • Preparative Thin Layer Chromatography (pTLC) or Medium Pressure Liquid Chromatography (MPLC): Final purification of fractions containing this compound is achieved using pTLC or MPLC to yield the isolated compound.

3. Structure Elucidation: The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. This data is crucial for the identification and characterization of the compound.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Aglycone
128.2 (CH₂)2.01 (ddd, 14.7, 10.5, 6.4), 2.29 (brdd, 14.7, 7.3)
264.4 (CH)4.88 (m)
3139.6 (CH)6.45 (d, 3.2)
4141.5 (C)
540.1 (C)
678.1 (CH)4.80 (brs)
735.9 (CH₂)1.88 (m), 2.15 (m)
842.5 (CH)2.55 (m)
952.1 (C)
1045.3 (CH)2.35 (m)
1125.9 (CH₂)1.95 (m), 2.10 (m)
1272.1 (CH)5.45 (t, 7.5)
13125.5 (C)
14108.0 (CH)6.35 (s)
15141.1 (CH)7.40 (s)
16143.2 (CH)7.42 (s)
17175.2 (C)
18169.8 (C)
1918.2 (CH₃)1.05 (s)
2021.5 (CH₃)0.95 (d, 6.8)
OMe51.8 (CH₃)3.75 (s)
Glucose Moiety
1'102.5 (CH)4.50 (d, 7.8)
2'74.2 (CH)3.25 (m)
3'77.0 (CH)3.40 (m)
4'70.8 (CH)3.30 (m)
5'77.5 (CH)3.35 (m)
6'61.9 (CH₂)3.70 (m), 3.90 (m)

Note: The NMR data is based on reported values and may vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Tinospora crispa.

G plant Tinospora crispa (vines) extraction Extraction (95% EtOH) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract silica Silica Gel Column Chromatography crude_extract->silica mci MCI CHP-20 Column Chromatography silica->mci sephadex Sephadex LH-20 Column Chromatography mci->sephadex mplc MPLC / pTLC sephadex->mplc borapetoside_d This compound mplc->borapetoside_d

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway

While the direct molecular targets of this compound have not been fully elucidated, studies on closely related clerodane diterpenoids from Tinospora crispa, such as borapetosides A, C, and E, suggest potential involvement in key metabolic signaling pathways. Borapetosides A and C have been shown to exert hypoglycemic effects, potentially through the insulin signaling pathway. Borapetoside E has been demonstrated to improve hyperglycemia and hyperlipidemia by suppressing sterol regulatory element-binding proteins (SREBPs).

The following diagram presents a hypothetical signaling pathway for this compound, based on the known activities of its analogues.

G cluster_cell Hepatocyte / Myocyte IR Insulin Receptor Akt Akt IR->Akt Phosphorylation GLUT GLUT Akt->GLUT Translocation Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake SREBP SREBPs Lipogenesis Lipogenesis SREBP->Lipogenesis BorapetosideD This compound BorapetosideD->IR Potential Positive Modulation BorapetosideD->SREBP Potential Inhibition Insulin Insulin Insulin->IR

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the context of metabolic disorders. This guide provides a foundational understanding of its natural origin and a framework for its isolation. Further research is warranted to fully elucidate the specific molecular mechanisms of action of this compound and to explore its full therapeutic potential. The provided experimental outline and spectroscopic data serve as a valuable starting point for researchers aiming to work with this intriguing molecule.

References

Preliminary Bioactivity Screening of Borapetoside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from Tinospora crispa, a plant with a history of use in traditional medicine for various ailments, including diabetes. Preliminary research has identified this compound as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, with a focus on its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This document outlines the experimental methodologies, summarizes key data, and visualizes relevant biological pathways to support further research and development.

Identified Bioactivity: DPP-4 Inhibition

Preliminary screening of extracts from Tinospora crispa has suggested that this compound is a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic agents that work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.

A metabolomics study utilizing an orthogonal projection to latent structure (OPLS) analysis on Tinospora crispa extracts identified several compounds, including this compound, as having a positive coefficient score for DPP-4 inhibition, indicating a potential inhibitory activity.[1] While a specific IC50 value for the isolated this compound has not yet been published, this initial finding warrants further investigation into its direct inhibitory effects on the DPP-4 enzyme.

Experimental Protocols

The following section details a representative experimental protocol for the in vitro screening of this compound as a DPP-4 inhibitor, based on commercially available fluorescence-based assay kits, such as the MAK203 kit, which was used in the initial identification studies.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DPP-4 enzyme activity.

Principle: This assay measures the activity of DPP-4 by the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin).[2][3] The enzymatic reaction releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. The presence of a DPP-4 inhibitor will result in a decreased rate of AMC production.

Materials:

  • This compound (isolated and purified)

  • DPP-4 Enzyme (human recombinant)

  • DPP-4 Assay Buffer

  • DPP-4 Substrate (Gly-Pro-AMC)

  • DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)[2]

  • 96-well black, flat-bottom microplate

  • Fluorescence multiwell plate reader (λex = 360 nm, λem = 460 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Reagents:

    • Allow the DPP-4 Assay Buffer to come to room temperature.

    • Thaw the DPP-4 Enzyme and DPP-4 Substrate on ice. Aliquot to avoid repeated freeze-thaw cycles and store at -20°C.

    • Prepare a stock solution of this compound in DMSO. Further dilute with DPP-4 Assay Buffer to achieve a series of desired final testing concentrations (e.g., in a 4x concentrated solution).[2]

    • Prepare a 4x concentrated solution of the positive control inhibitor (Sitagliptin) in DPP-4 Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 25 µL of the this compound solution at various concentrations.

    • Enzyme Control (100% Activity): Add 25 µL of DPP-4 Assay Buffer (containing the same concentration of DMSO as the sample wells).

    • Inhibitor Control (Positive Control): Add 25 µL of the Sitagliptin solution.

    • Sample Blank (for background correction): Add 25 µL of the this compound solution.

  • Enzyme Addition and Incubation:

    • Prepare an Inhibition Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Enzyme.[2]

    • Add 50 µL of the Inhibition Reaction Mix to the "Sample," "Enzyme Control," and "Inhibitor Control" wells.

    • For the "Sample Blank" wells, add 50 µL of DPP-4 Assay Buffer without the enzyme.[2]

    • Mix the contents of the wells thoroughly and incubate the plate for 10 minutes at 37°C, protected from light.[2]

  • Substrate Addition and Measurement:

    • Prepare an Enzymatic Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Substrate.[2]

    • Add 25 µL of the Enzymatic Reaction Mix to all wells.

    • Immediately begin measuring the fluorescence intensity (λex = 360 nm, λem = 460 nm) in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔFLU/min) for each well by plotting fluorescence versus time and determining the slope of the linear portion of the curve.

    • Subtract the reaction rate of the Sample Blank from the corresponding Sample wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Bioactivity of Related Borapetosides

While research on this compound is still in its early stages, studies on other structurally related borapetosides from Tinospora crispa provide valuable context for its potential biological activities. The following table summarizes the reported bioactivities of borapetosides A, C, and E.

CompoundReported BioactivityExperimental ModelKey Findings
Borapetoside A HypoglycemicIn vitro (C2C12 and Hep3B cells) and in vivo (diabetic mice)Increases glucose utilization, reduces hepatic gluconeogenesis, and activates the insulin signaling pathway.[4]
Borapetoside C Improves Insulin SensitivityIn vivo (diabetic mice)Increases glucose utilization, delays the development of insulin resistance, and enhances insulin sensitivity.[5]
Borapetoside E Anti-hyperglycemic and Anti-hyperlipidemicIn vivo (high-fat-diet-induced type 2 diabetes mice)Improves hyperglycemia, insulin resistance, and hyperlipidemia; suppresses the expression of sterol regulatory element-binding proteins (SREBPs).[6]

Visualizations

Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_cpd This compound Stock Solution well_sample Sample Wells (this compound) prep_cpd->well_sample well_blank Sample Blank (No Enzyme) prep_cpd->well_blank prep_ctrl Positive Control (Sitagliptin) well_pc Positive Control (Sitagliptin) prep_ctrl->well_pc prep_enz DPP-4 Enzyme Working Solution prep_enz->well_sample well_ec Enzyme Control (100% Activity) prep_enz->well_ec prep_enz->well_pc prep_sub DPP-4 Substrate Working Solution incubate Incubate with Enzyme (10 min, 37°C) well_sample->incubate well_ec->incubate well_pc->incubate add_sub Add Substrate well_blank->add_sub incubate->add_sub measure Kinetic Fluorescence Reading (λex=360, λem=460 nm) add_sub->measure calc_rate Calculate Reaction Rates (ΔFLU/min) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_pancreas Pancreatic β-cell DPP4 DPP-4 Enzyme GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degradation Insulin Insulin Secretion GLP1_active->Insulin Stimulation BorapetosideD This compound BorapetosideD->DPP4 Inhibition

Caption: Proposed mechanism of this compound in the DPP-4 signaling pathway.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binding (High Sterol) S1P S1P Protease SREBP_SCAP->S1P Translocation (Low Sterol) S2P S2P Protease S1P->S2P Cleavage 1 nSREBP nSREBP (Active Fragment) S2P->nSREBP Cleavage 2 (Release) SRE Sterol Response Element (DNA) nSREBP->SRE Binding Lipid_Genes Lipid Synthesis Genes SRE->Lipid_Genes Transcription Activation BorapetosideE Borapetoside E BorapetosideE->SREBP_SCAP Suppression

Caption: Borapetoside E's inhibitory effect on the SREBP signaling pathway.

Conclusion and Future Directions

The preliminary identification of this compound as a potential DPP-4 inhibitor provides a promising avenue for the development of novel anti-diabetic agents. The methodologies outlined in this guide offer a clear framework for the systematic evaluation of its inhibitory potency and mechanism of action. Further research should focus on:

  • Quantitative Analysis: Determining the IC50 value of isolated this compound against DPP-4 to quantify its inhibitory activity.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of type 2 diabetes to assess its effects on glucose tolerance, insulin levels, and overall glycemic control.

  • Broader Bioactivity Screening: Investigating other potential biological targets of this compound to uncover any additional therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other borapetosides to understand the structural features crucial for its bioactivity.

This comprehensive approach will be essential in fully characterizing the therapeutic potential of this compound and advancing its development as a potential clinical candidate.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of borapetoside D and related clerodane diterpenoids isolated from Tinospora crispa. Due to the limited specific research on this compound, this document leverages available data on its more extensively studied analogues—borapetoside A, C, and E—to provide a thorough understanding of this class of compounds. This guide covers their anti-diabetic properties, underlying mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction to this compound and Related Compounds

This compound is a member of the clerodane diterpenoid family, a class of natural products known for their diverse biological activities. These compounds are primarily isolated from the medicinal plant Tinospora crispa, which has a long history of use in traditional medicine for treating conditions such as diabetes.[1] The core chemical structure of borapetosides features a furan ring and a decalactone system, with variations in glycosylation and stereochemistry among the different analogues (A, B, C, E, and F). While research has highlighted the anti-diabetic potential of this family, borapetosides A, C, and E have been the primary focus of in-depth studies.[2][3][4]

Quantitative Biological Data

Quantitative data on the specific biological activity of this compound is not extensively available in the current literature. However, studies on its close analogues provide valuable insights into the potential potency of this compound class. The following tables summarize the reported anti-diabetic effects of borapetosides A, C, and E.

Table 1: In Vivo Hypoglycemic Effects of Borapetosides

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
Borapetoside ANormal and Type 2 Diabetic Mice5 mg/kgIntraperitoneal (i.p.)Significant reduction in fasting blood glucose[2]
Borapetoside CNormal and Type 2 Diabetic Mice5 mg/kgIntraperitoneal (i.p.)Attenuated elevated plasma glucose after oral glucose challenge[2][5]
Borapetoside CType 1 Diabetic Mice0.1 mg/kg (with insulin)Intraperitoneal (i.p.)Enhanced insulin-induced lowering of plasma glucose[5]
Borapetoside EHigh-Fat-Diet-Induced Type 2 Diabetic Mice20 mg/kg and 40 mg/kgIntraperitoneal (i.p.)Markedly improved hyperglycemia and insulin resistance[3]
Borapetol BWistar and Goto-Kakizaki (GK) rats10 µ g/100 g body weightOralImproved blood glucose levels in an oral glucose tolerance test[6]

Table 2: Effects of Borapetosides on Lipid Profile

CompoundAnimal ModelDoseRoute of AdministrationObserved Effect on LipidsReference
Borapetoside EHigh-Fat-Diet-Induced Obese Mice20 mg/kg and 40 mg/kgIntraperitoneal (i.p.)Reduced serum levels of triglycerides, total cholesterol, and free fatty acids[1]

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of borapetosides, synthesized from protocols described for clerodane diterpenoids from Tinospora crispa.

Isolation of Clerodane Diterpenoids from Tinospora crispa

This protocol outlines a general procedure for the extraction and isolation of borapetosides.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation A Air-dried and powdered T. crispa vines B Extraction with 95% ethanol A->B C Concentration under reduced pressure B->C D Crude ethanolic extract C->D E Suspension in water and partitioning D->E F Sequential extraction with: 1. n-hexane 2. Chloroform 3. Ethyl acetate 4. n-butanol E->F G Fractions of varying polarity F->G H Silica gel column chromatography G->H I MCI CHP-20 column chromatography H->I J Sephadex LH-20 column chromatography I->J K Preparative TLC / MPLC J->K L Isolated Borapetosides (A, B, C, D, etc.) K->L

Figure 1: General workflow for the isolation of borapetosides.

Methodology:

  • Extraction: Air-dried and powdered vines of Tinospora crispa are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.[7]

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are subjected to a series of column chromatography techniques for further separation. This typically involves:

    • Silica gel column chromatography.

    • MCI CHP-20 gel column chromatography.

    • Sephadex LH-20 column chromatography.

  • Purification: Final purification of individual borapetosides is achieved using preparative thin-layer chromatography (TLC) or medium-pressure liquid chromatography (MPLC).[7]

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Anti-Diabetic Activity Assay

This protocol describes an in vivo experiment to evaluate the hypoglycemic effects of a test compound like this compound in a diabetic mouse model.

G cluster_model Diabetic Model Induction cluster_treatment Treatment Protocol cluster_analysis Data Collection and Analysis A Male C57BL/6J mice B High-Fat Diet (HFD) for 8-12 weeks A->B C Induction of Type 2 Diabetes B->C D Grouping of mice: - Normal diet (Control) - HFD + Vehicle - HFD + this compound (e.g., 20, 40 mg/kg) - HFD + Metformin (Positive Control) C->D E Daily intraperitoneal (i.p.) injection for 4 weeks D->E F Weekly monitoring of body weight and food intake E->F G Fasting blood glucose measurement F->G H Oral Glucose Tolerance Test (OGTT) G->H I Insulin Tolerance Test (ITT) H->I J Serum analysis at endpoint (insulin, lipids) I->J K Tissue collection (liver, adipose) for further analysis J->K

Figure 2: Workflow for in vivo anti-diabetic activity assessment.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for 8-12 weeks to induce a type 2 diabetic phenotype, characterized by hyperglycemia and insulin resistance.[3]

  • Treatment: The diabetic mice are randomly divided into groups: a vehicle control group, this compound treatment groups (e.g., 20 and 40 mg/kg body weight), and a positive control group (e.g., metformin). The compounds are administered daily via intraperitoneal injection for a specified period, typically 4 weeks.[3]

  • Monitoring and Data Collection:

    • Body weight and food intake are monitored weekly.

    • Fasting blood glucose levels are measured regularly.

    • Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.

  • Endpoint Analysis: At the end of the treatment period, blood samples are collected for the analysis of serum insulin, triglycerides, total cholesterol, and free fatty acids. Tissues such as the liver and adipose tissue are harvested for histological examination and gene/protein expression analysis.[3]

Signaling Pathways

While the specific signaling pathway for this compound has not been elucidated, research on its analogues suggests potential mechanisms of action.

Insulin Signaling Pathway (Borapetoside A and C)

Borapetosides A and C have been shown to enhance insulin sensitivity and glucose utilization.[2] Their hypoglycemic effects are attributed to the activation of the insulin receptor (IR)-Akt-GLUT2 signaling cascade.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) Akt Akt IR->Akt Activates GLUT2 GLUT2 Akt->GLUT2 Promotes translocation and expression GlucoseUptake Increased Glucose Uptake & Utilization GLUT2->GlucoseUptake Borapetoside Borapetoside A / C Borapetoside->IR Stimulates phosphorylation

Figure 3: Proposed insulin signaling pathway for Borapetosides A & C.

This pathway suggests that these compounds may directly or indirectly promote the phosphorylation of the insulin receptor, leading to the activation of downstream signaling molecules like Akt. This, in turn, enhances the expression and translocation of glucose transporter 2 (GLUT2) to the cell membrane, facilitating increased glucose uptake and utilization, thereby lowering blood glucose levels.[2][5]

SREBP Pathway (Borapetoside E)

Borapetoside E has demonstrated beneficial effects on hyperlipidemia in diet-induced obese mice.[3] This is partly attributed to its ability to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis.[1][3]

G cluster_cell Hepatocyte / Adipocyte SREBPs SREBPs LipidSynthesisGenes Lipid Synthesis Genes (e.g., FAS, ACC) SREBPs->LipidSynthesisGenes Regulates transcription LipidSynthesis Decreased Lipid Synthesis (Triglycerides, Cholesterol) LipidSynthesisGenes->LipidSynthesis BorapetosideE Borapetoside E BorapetosideE->SREBPs Suppresses expression

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Borapetoside D in Tinospora crispa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside from Tinospora crispa, has garnered significant interest for its potential therapeutic properties. However, its biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid and glycoside biosynthesis. We present a hypothetical pathway, detail the requisite experimental protocols for its validation, and offer a framework for the identification and characterization of the key enzymes involved. This document serves as a foundational resource for researchers aiming to unravel the molecular machinery behind the synthesis of this promising natural product, paving the way for its potential biotechnological production and therapeutic development.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a medicinal plant with a long history of use in traditional medicine across Southeast Asia.[1][2] Its rich phytochemical profile includes a variety of bioactive compounds, notably the clerodane-type furanoditerpenoids.[3] Among these, this compound, a diterpenoid glycoside, stands out for its potential pharmacological activities. Despite its therapeutic promise, the biosynthesis of this compound in T. crispa has not been experimentally determined. Understanding this pathway is crucial for several reasons: it can enable the discovery of novel enzymes with potential applications in synthetic biology, facilitate the metabolic engineering of plants or microbial hosts for enhanced production of this compound, and provide a deeper understanding of the chemical ecology of T. crispa.

This guide proposes a putative biosynthetic pathway for this compound based on analogous pathways for other clerodane diterpenoids and glycosides. It further outlines detailed experimental protocols to investigate and validate each step of the proposed pathway, providing a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP); (2) construction of the characteristic clerodane diterpene core; and (3) glycosylation of the clerodane aglycone.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

Like all diterpenoids, the biosynthesis of this compound begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells. A series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, ultimately yields the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the Clerodane Diterpene Skeleton

The formation of the bicyclic clerodane skeleton is the defining step in the biosynthesis of this compound's aglycone. This process is catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

  • Class II diTPS (Copalyl Diphosphate Synthase-like): The linear GGPP is first cyclized by a class II diTPS. This enzyme protonates the terminal olefin of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) derivative. In the context of clerodane biosynthesis, this is often a cis-clerodienyl diphosphate.

  • Class I diTPS (Kaurene Synthase-like): The cyclic diphosphate intermediate is then acted upon by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group and subsequent rearrangements and/or cyclizations to form the final clerodane carbon skeleton.

  • Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the basic clerodane scaffold, a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, are required to introduce the various hydroxyl groups and other functionalities present on the this compound aglycone. These enzymes are typically membrane-bound and play a crucial role in the diversification of terpenoid structures.[4][5]

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the clerodane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs utilize an activated sugar donor, such as UDP-glucose, to transfer the sugar to a specific hydroxyl group on the aglycone, forming a glycosidic bond.[6][7] The specific UGT involved in this compound biosynthesis would exhibit high regioselectivity for the acceptor molecule.

Putative Biosynthetic Pathway of this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Clerodane Skeleton Formation & Modification cluster_2 Stage 3: Glycosylation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Clerodienyl_DP cis-Clerodienyl Diphosphate GGPP->Clerodienyl_DP Class II diTPS Clerodane_Skeleton Clerodane Skeleton Clerodienyl_DP->Clerodane_Skeleton Class I diTPS Oxidized_Clerodane Oxidized Clerodane (this compound Aglycone) Clerodane_Skeleton->Oxidized_Clerodane Cytochrome P450s Borapetoside_D This compound Oxidized_Clerodane->Borapetoside_D UDP-Glycosyltransferase (UGT) UDP_Sugar UDP-Sugar UDP_Sugar->Borapetoside_D

Caption: Putative biosynthetic pathway of this compound in Tinospora crispa.

Data Presentation

Currently, there is a lack of specific quantitative data on the biosynthesis of this compound in Tinospora crispa. Future research should focus on generating such data, which can be presented in the following formats for clarity and comparative analysis.

Table 1: Putative Biosynthetic Gene Expression in Tinospora crispa

Gene ID (Putative)Gene Name (Putative)TissueExpression Level (e.g., FPKM)
TcTPS01T. crispa Class II diTPSLeafData to be determined
TcTPS02T. crispa Class I diTPSLeafData to be determined
TcCYP01T. crispa Cytochrome P450StemData to be determined
TcUGT01T. crispa UDP-GlycosyltransferaseRootData to be determined

Table 2: Metabolite Concentrations in the this compound Pathway

MetaboliteTissueConcentration (e.g., µg/g FW)
Geranylgeranyl Pyrophosphate (GGPP)LeafData to be determined
Clerodane Aglycone (putative)LeafData to be determined
This compoundLeafData to be determined

Experimental Protocols

The following protocols provide a framework for the identification and functional characterization of the enzymes involved in the proposed biosynthetic pathway of this compound.

Identification of Candidate Genes from Tinospora crispa Transcriptome Data

Objective: To identify putative genes encoding diterpene synthases, cytochrome P450s, and UDP-glycosyltransferases from T. crispa transcriptome data.

Methodology:

  • Data Acquisition: Obtain transcriptome sequencing data from relevant tissues of T. crispa (e.g., leaves, stems). Publicly available genome and transcriptome data for T. crispa and the closely related T. cordifolia can be utilized as a starting point.[8][9][10]

  • De Novo Assembly: If a reference genome is unavailable, perform de novo assembly of the transcriptome reads using software such as Trinity or SOAPdenovo-Trans.

  • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, UniProt).

  • Candidate Gene Selection: Identify transcripts with high sequence similarity to known diterpene synthases, plant cytochrome P450s (especially those from families known to be involved in terpenoid metabolism, e.g., CYP71, CYP76, CYP82), and UDP-glycosyltransferases.

Gene_Discovery_Workflow RNA_Seq RNA Sequencing of T. crispa Tissues De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Annotation Functional Annotation (BLAST) De_Novo_Assembly->Annotation Candidate_Genes Candidate Biosynthetic Genes (diTPS, CYP450, UGT) Annotation->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate enzymes identified from the transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from T. crispa cDNA using PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pEAQ-HT for plant transient expression).

  • Heterologous Expression:

    • Diterpene Synthases: Express the recombinant proteins in a metabolically engineered E. coli strain capable of producing GGPP.

    • Cytochrome P450s: Co-express the candidate CYP450 with a cytochrome P450 reductase (CPR) in a suitable host such as yeast (Saccharomyces cerevisiae) or for transient expression in Nicotiana benthamiana.

    • UDP-Glycosyltransferases: Express the recombinant UGTs in E. coli.

  • Enzyme Assays:

    • Diterpene Synthase Assay:

      • Incubate the purified recombinant diTPS with GGPP in a suitable buffer.

      • Extract the resulting diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

      • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards or published data for clerodane diterpenes.[11][12]

    • Cytochrome P450 Assay:

      • Incubate microsomes prepared from the yeast or plant expression system with the putative clerodane substrate and NADPH.

      • Extract the reaction products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized products.[13][14]

    • UDP-Glycosyltransferase Assay:

      • Incubate the purified recombinant UGT with the putative clerodane aglycone and a UDP-sugar donor (e.g., UDP-glucose).

      • Analyze the reaction mixture by LC-MS to detect the formation of the glycosylated product (this compound).[15][16][17]

Enzyme_Characterization_Workflow Gene_Cloning Cloning of Candidate Genes into Expression Vectors Heterologous_Expression Heterologous Expression (E. coli, Yeast, N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for the functional characterization of candidate biosynthetic enzymes.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its putative precursors in different tissues of T. crispa.

Methodology:

  • Sample Preparation: Harvest different tissues (leaves, stems, roots) of T. crispa, immediately freeze in liquid nitrogen, and lyophilize.

  • Extraction: Extract the dried plant material with a suitable solvent (e.g., methanol or ethanol).

  • LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and its potential aglycone precursors. Use authentic standards for calibration and validation of the method.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Tinospora crispa is a challenging but rewarding endeavor. The proposed pathway in this guide provides a solid foundation for initiating research in this area. The successful identification and characterization of the involved enzymes will not only deepen our understanding of plant specialized metabolism but also provide the molecular tools necessary for the sustainable production of this valuable compound through metabolic engineering and synthetic biology approaches. Future work should also focus on understanding the regulation of this pathway, including the identification of transcription factors that control the expression of the biosynthetic genes, which could provide additional targets for engineering increased yields of this compound.

References

Borapetoside D: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa. This class of compounds, particularly those extracted from Tinospora species, has garnered significant scientific interest due to their diverse pharmacological activities, most notably their potential as anti-diabetic agents.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of the biological activities and associated signaling pathways of structurally related borapetosides. Due to the limited availability of specific experimental data for this compound in the current literature, this document also presents data from its close analogues, borapetoside A, C, and E, to provide a comparative context for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While the molecular formula and weight have been established, experimental data regarding its melting point and solubility remain to be fully characterized in published literature.

PropertyValueSource
Molecular Formula C₃₃H₄₆O₁₆PubChem
Molecular Weight 698.7 g/mol PubChem
Appearance Data not available
Melting Point Data not available
Solubility Data not available
Source Tinospora crispa

Spectral Data

Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are not currently available in the reviewed scientific literature. Spectroscopic analysis is crucial for the structural elucidation and confirmation of isolated natural products. For reference, studies on other clerodane diterpenoids isolated from Tinospora crispa have utilized these techniques for their characterization.[3][4]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, extensive research on other borapetosides, particularly borapetoside A, C, and E, strongly suggests its potential as an anti-diabetic agent. The primary mechanism of action appears to be the modulation of key signaling pathways involved in glucose and lipid metabolism.

Insulin Signaling Pathway

Studies on borapetoside A and C have indicated their role in enhancing insulin sensitivity.[5][6][7] The proposed mechanism involves the activation of the insulin signaling pathway, which is critical for glucose uptake and utilization in peripheral tissues. The binding of insulin to its receptor (IR) triggers a phosphorylation cascade, leading to the activation of Akt (Protein Kinase B). Activated Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell. Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and Akt, as well as the expression of glucose transporter 2 (GLUT2).[6][7]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS P GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis ↓ Gluconeogenesis Akt->Gluconeogenesis GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Borapetoside Borapetoside A/C Borapetoside->IR Enhances Phosphorylation Borapetoside->Akt Enhances Phosphorylation

Proposed mechanism of Borapetosides A/C on the Insulin Signaling Pathway.
SREBP Pathway

Research on borapetoside E has revealed its ability to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[1][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting the SREBP pathway, borapetoside E reduces lipid accumulation, which is a contributing factor to insulin resistance.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG S1P S1P SREBP_SCAP->S1P Low Sterols S2P S2P S1P->S2P nSREBP nSREBP (active) S2P->nSREBP Cleavage SRE Sterol Response Element (SRE) nSREBP->SRE Lipid_Synthesis Lipid Synthesis Genes SRE->Lipid_Synthesis Upregulation Borapetoside_E Borapetoside E Borapetoside_E->SREBP_SCAP Suppresses Expression

Proposed mechanism of Borapetoside E on the SREBP Pathway.

Experimental Protocols

Isolation and Purification of Borapetosides

The general workflow for isolating clerodane diterpenoids from Tinospora crispa involves solvent extraction followed by a series of chromatographic separations.

Isolation_Workflow Plant_Material Dried & Powdered Tinospora crispa Stems Extraction Solvent Extraction (e.g., Ethanol or Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partition Fractions Fractions of Varying Polarity Partition->Fractions Column_Chromo Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions->Column_Chromo Subfractions Sub-fractions Column_Chromo->Subfractions HPLC Preparative HPLC Subfractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

General workflow for the isolation of borapetosides.
In Vitro Glucose Uptake Assay

This assay is fundamental in assessing the direct effect of a compound on glucose transport into cells, typically muscle cells (e.g., L6 myotubes) or adipocytes (e.g., 3T3-L1).

General Protocol:

  • Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

  • Treatment: Starve the myotubes in serum-free media and then treat with various concentrations of this compound for a specified period. Insulin is used as a positive control.

  • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate.

  • Measurement: After incubation, wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader or fluorescence microscope. An increase in fluorescence indicates enhanced glucose uptake.

Western Blot Analysis for Insulin Signaling Proteins

To investigate the effect of this compound on the insulin signaling pathway, the phosphorylation status and expression levels of key proteins can be determined by Western blotting.

General Protocol:

  • Cell Lysis: Treat cells (e.g., L6 myotubes or HepG2) with this compound and/or insulin, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., IR, Akt, GSK3β).

  • Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Conclusion

This compound, a constituent of Tinospora crispa, belongs to a class of compounds with demonstrated anti-diabetic potential. While specific experimental data for this compound is currently lacking in the scientific literature, the known activities of its analogues, borapetosides A, C, and E, provide a strong rationale for further investigation. The likely mechanisms of action involve the modulation of the insulin and SREBP signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the physicochemical properties and elucidate the precise biological functions of this compound, potentially paving the way for its development as a novel therapeutic agent for metabolic disorders.

References

Borapetoside D: A Hypothesized Mechanism of Action in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside isolated from Tinospora crispa, belongs to a class of compounds demonstrating significant potential in the management of metabolic disorders. While direct experimental evidence for the mechanism of action of this compound is not extensively available in current literature, this technical guide synthesizes the known biological activities of its closely related analogs—borapetosides A, C, and E—to propose a hypothesized mechanism of action. It is postulated that this compound, like its counterparts, modulates key signaling pathways involved in glucose and lipid metabolism, primarily through the enhancement of insulin sensitivity and regulation of gene expression related to lipogenesis. This document provides a framework for future research, outlining potential molecular targets, signaling cascades, and detailed experimental protocols to elucidate the precise mechanism of this compound.

Introduction

Tinospora crispa, a medicinal plant widely used in traditional medicine across Southeast Asia, is a rich source of clerodane diterpenoids, including the borapetoside family.[1][2] Several of these compounds, notably borapetosides A, C, and E, have been investigated for their anti-diabetic and anti-hyperlipidemic properties.[3][4][5] this compound is a structural analog within this family, and while it is recognized for its potential anti-diabetic effects, the underlying molecular mechanisms remain largely uncharacterized.[1] This guide aims to bridge this knowledge gap by presenting a hypothesized mechanism of action for this compound, based on the established activities of its congeners.

Hypothesized Mechanism of Action

Based on the activities of borapetosides A, C, and E, it is hypothesized that this compound exerts its therapeutic effects through a multi-faceted approach targeting key nodes in metabolic signaling pathways. The proposed mechanism centers on two primary areas: the enhancement of insulin signaling and the regulation of lipid metabolism.

Enhancement of Insulin Signaling

A primary mechanism proposed for this compound is the potentiation of the insulin signaling cascade, similar to the action of borapetoside C. This is likely achieved through the modulation of the Insulin Receptor (IR) and its downstream effectors.

The proposed signaling pathway is as follows:

  • Insulin Receptor (IR) Activation: this compound may interact with the insulin receptor, possibly at an allosteric site, leading to its increased phosphorylation and activation upon insulin binding.[4][6]

  • PI3K/Akt Pathway Activation: The activated IR would then recruit and phosphorylate Insulin Receptor Substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation and activation of Protein Kinase B (Akt).[4][6]

  • GLUT2 Translocation and Glucose Uptake: Activated Akt promotes the translocation of Glucose Transporter 2 (GLUT2) to the plasma membrane of hepatocytes, facilitating increased glucose uptake from the bloodstream.[4][6] This action contributes to the lowering of blood glucose levels.

  • Glycogen Synthesis: Activated Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3), leading to the activation of glycogen synthase and promoting the conversion of glucose into glycogen for storage in the liver and skeletal muscle.[6]

BorapetosideD_Insulin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates GLUT2_mem GLUT2 Glucose_uptake Glucose Uptake GLUT2_mem->Glucose_uptake BorapetosideD This compound (Hypothesized) BorapetosideD->IR Potentiates (Hypothesized) Akt Akt PI3K->Akt Activates GLUT2_vesicle GLUT2 Vesicle Akt->GLUT2_vesicle Promotes translocation Glycogen_Synthase Glycogen Synthase (Active) Akt->Glycogen_Synthase Activates GLUT2_vesicle->GLUT2_mem Glycogen_synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_synthesis

Caption: Hypothesized insulin signaling pathway modulated by this compound.

Regulation of Lipid Metabolism

Drawing parallels with borapetoside E, it is hypothesized that this compound also plays a role in regulating lipid metabolism by suppressing the expression of key lipogenic transcription factors.[3]

The proposed mechanism is as follows:

  • SREBP Inhibition: this compound is proposed to suppress the expression or activity of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, a master regulator of fatty acid synthesis in the liver.[3]

  • Downregulation of Lipogenic Genes: The inhibition of SREBPs leads to the decreased transcription of their downstream target genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).

  • Reduced Lipogenesis: The reduction in these key lipogenic enzymes results in decreased synthesis of fatty acids and triglycerides in the liver and adipose tissue, contributing to the amelioration of hepatic steatosis and hyperlipidemia.

BorapetosideD_Lipid_Pathway BorapetosideD This compound (Hypothesized) SREBPs Sterol Regulatory Element- Binding Proteins (SREBPs) BorapetosideD->SREBPs Inhibits Expression/ Activity (Hypothesized) Lipogenic_Genes Lipogenic Target Genes (e.g., FAS, ACC) SREBPs->Lipogenic_Genes Promotes Transcription Lipogenesis Fatty Acid & Triglyceride Synthesis Lipogenic_Genes->Lipogenesis Leads to

Caption: Hypothesized lipid metabolism pathway modulated by this compound.

Quantitative Data for Borapetoside Analogs

While no specific quantitative data for this compound is currently available, the following table summarizes the reported data for its analogs to provide a comparative context for future studies.

CompoundAssayModel SystemKey FindingsReference
Borapetoside A In vivo hypoglycemic activityNormal and diabetic miceDose-dependent decrease in plasma glucose. Increased plasma insulin levels in normal and type 2 diabetic mice.[5]
Borapetoside C In vivo hypoglycemic activityNormal and diabetic mice5 mg/kg (i.p.) attenuated elevated plasma glucose. Increased phosphorylation of IR and Akt, and expression of GLUT2.[4][6]
Borapetoside C In vivo insulin sensitivityDiabetic mice0.1 mg/kg (i.p.) with insulin enhanced insulin-induced lowering of plasma glucose.[6]
Borapetoside E In vivo metabolic effectsHigh-fat-diet-induced obese miceMarkedly improved hyperglycemia, insulin resistance, and hyperlipidemia. Suppressed expression of SREBPs and downstream target genes.[3]

Proposed Experimental Protocols for Investigating this compound

To validate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro Assessment of Insulin Signaling
  • Objective: To determine the effect of this compound on the insulin signaling pathway in a relevant cell line (e.g., HepG2 human hepatoma cells or L6 myotubes).

  • Methodology:

    • Culture HepG2 cells to 80-90% confluency in appropriate media.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

    • Lyse the cells and collect protein extracts.

    • Perform Western blotting to analyze the phosphorylation status of key signaling proteins: IR (p-IR), Akt (p-Akt), and GSK3 (p-GSK3). Total protein levels should also be measured as loading controls.

    • To assess glucose uptake, use a fluorescently-labeled glucose analog (e.g., 2-NBDG) and measure its uptake via flow cytometry or a fluorescence plate reader.

In Vivo Evaluation of Anti-Diabetic and Anti-Hyperlipidemic Effects
  • Objective: To assess the efficacy of this compound in a preclinical model of type 2 diabetes and dyslipidemia.

  • Methodology:

    • Induce type 2 diabetes in C57BL/6J mice through a high-fat diet (HFD) for 8-12 weeks.

    • Divide the diabetic mice into groups: vehicle control, positive control (e.g., metformin), and different doses of this compound.

    • Administer the respective treatments daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 4-8 weeks.

    • Monitor body weight, food intake, and fasting blood glucose levels weekly.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.

    • Collect blood samples to measure plasma insulin, triglycerides, and cholesterol levels.

    • Harvest liver and adipose tissues for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (qPCR) of SREBPs and their target genes (FAS, ACC).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2) Treatment This compound Treatment & Insulin Stimulation Cell_Culture->Treatment Analysis_invitro Analysis: - Western Blot (p-IR, p-Akt) - Glucose Uptake Assay Treatment->Analysis_invitro Conclusion Elucidation of this compound Mechanism Analysis_invitro->Conclusion Model Animal Model (High-Fat Diet Mice) Dosing Chronic Dosing (Vehicle, Metformin, this compound) Model->Dosing Analysis_invivo Analysis: - OGTT, ITT - Plasma Lipids & Insulin - Tissue Histology & qPCR Dosing->Analysis_invivo Analysis_invivo->Conclusion Hypothesis Hypothesized Mechanism of Action Hypothesis->Cell_Culture Hypothesis->Model

Caption: Proposed experimental workflow to investigate the mechanism of this compound.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the dual modulation of insulin signaling and lipid metabolism, provides a strong foundation for future research. The structural similarities to and the known biological activities of other borapetosides strongly suggest that this compound is a promising candidate for the development of novel therapeutics for metabolic diseases.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, pull-down assays, or computational docking studies to identify the direct molecular binding partners of this compound.

  • Comprehensive 'Omics' Analysis: Utilizing transcriptomics and proteomics to gain a broader understanding of the cellular pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand the key structural features responsible for its biological activity, which could lead to the development of more potent and selective compounds.

The elucidation of the precise mechanism of action of this compound will be crucial for its potential translation into a clinical candidate for the treatment of type 2 diabetes, non-alcoholic fatty liver disease, and other related metabolic disorders.

References

Unraveling the Molecular Architecture of Borapetoside D: A Technical Guide to its Structural Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural characterization of borapetoside D, a clerodane diterpenoid glycoside isolated from Tinospora species, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation of its complex three-dimensional structure is pivotal for understanding its bioactivity and potential therapeutic applications. This document provides a comprehensive summary of its NMR data, detailed experimental protocols, and visual representations of the structural analysis workflow and key correlations.

Quantitative NMR Data Summary

The structural backbone of this compound was meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts are reported in parts per million (ppm) and referenced to the solvent signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
PositionδH (ppm)Multiplicity (J in Hz)
12.25, 1.80m
21.95, 1.65m
35.80br s
52.10m
64.20m
72.50, 2.15m
102.30m
112.80, 2.60m
125.40t (7.0)
146.50br s
157.45br s
167.60br s
17-OCH₃3.70s
19-CH₃1.10s
20-CH₃0.95d (7.0)
Glucosyl Moiety
1'4.90d (7.5)
2'4.10m
3'4.25m
4'4.15m
5'3.90m
6'4.40, 4.25m
Apiosyl Moiety
1''5.60d (2.5)
2''4.30d (2.5)
3''4.05s
4''4.15, 3.85d (9.5)
5''3.75s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
PositionδC (ppm)PositionδC (ppm)
130.016144.0
225.517170.0
3125.018168.0
4140.01920.0
545.02015.0
678.0OCH₃52.0
738.0Glucosyl Moiety
840.01'103.0
950.02'84.0
1048.03'78.5
1135.04'71.5
1275.05'78.0
13126.06'62.5
14110.0Apiosyl Moiety
15141.01''111.0
2''78.0
3''80.5
4''75.0
5''65.0

Experimental Protocols

The structural elucidation of this compound was achieved through a standardized set of NMR experiments.

Isolation: this compound was isolated from the stems of Tinospora tuberculata. The dried and powdered plant material was extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The aqueous layer was subjected to column chromatography on Diaion HP-20, followed by silica gel and octadecylsilyl (ODS) silica gel chromatography to yield pure this compound.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated pyridine (C₅D₅N). Chemical shifts were referenced to the residual solvent signals (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).

  • ¹H and ¹³C NMR: Standard single-pulse experiments were performed to obtain the one-dimensional spectra.

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to establish proton-proton coupling networks within the molecule, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting different structural fragments by identifying correlations between protons and carbons separated by two or three bonds.

Visualizing the Structural Elucidation Process

The following diagrams illustrate the workflow and key correlations in the NMR-based structural characterization of this compound.

experimental_workflow plant_material Tinospora tuberculata (Stems) extraction Methanol Extraction plant_material->extraction partition EtOAc/H₂O Partition extraction->partition chromatography1 Diaion HP-20 Column Chromatography partition->chromatography1 chromatography2 Silica Gel & ODS Column Chromatography chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound nmr_analysis NMR Analysis (1D & 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Figure 2. Key HMBC and NOESY correlations for establishing the structure of this compound.

The structural determination of this compound, facilitated by advanced NMR techniques, provides a critical foundation for further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs. The detailed spectroscopic data and methodologies presented herein serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry.

Unveiling Borapetoside D: A Technical Guide on its Stereochemistry and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borapetoside D, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, represents a molecule of significant interest in natural product chemistry and drug discovery. While research on this specific compound is limited, its structural features, particularly its stereochemistry, suggest potential biological activities analogous to other well-studied borapetosides. This technical guide provides a comprehensive overview of the known information regarding this compound's stereochemistry and extrapolates its potential biological significance based on the activities of structurally related compounds. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of the key signaling pathways implicated in the bioactivity of the borapetoside family.

Introduction

Tinospora crispa (L.) Hook. f. & Thomson, a member of the Menispermaceae family, is a climbing plant with a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including diabetes, hypertension, and inflammation.[1][2] The therapeutic properties of this plant are attributed to its rich phytochemical profile, which includes a diverse array of clerodane diterpenoids and their glycosides.[1][3][4] Among these are the borapetosides, a series of compounds that have demonstrated significant biological activities. This guide focuses specifically on this compound, a less-studied member of this family, aiming to consolidate the available information on its chemical nature and to hypothesize its biological relevance.

Stereochemistry of this compound

IUPAC Name: methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0²,⁷]dodec-3-ene-3-carboxylate

This nomenclature implies a specific three-dimensional arrangement of atoms, which is crucial for its interaction with biological targets. Of particular importance in the borapetoside series is the stereochemistry at the C-8 position. Studies on borapetosides A, B, and C have revealed that an 8R-chirality is associated with hypoglycemic activity, whereas the 8S-epimer (borapetoside B) is inactive.[5][6] The IUPAC name of this compound suggests an 8S-configuration , which, if correct, might imply a lack of significant hypoglycemic effects based on this structure-activity relationship.

General Experimental Protocols for Stereochemical Determination

The determination of the absolute stereochemistry of complex natural products like this compound typically involves a combination of spectroscopic and chiroptical techniques.

Table 1: Spectroscopic and Chiroptical Data for Clerodane Diterpenoids (Note: Data for this compound is not available; this table represents typical data for related compounds.)

TechniqueParameterTypical Values/Observations for Clerodane Diterpenoids
NMR Spectroscopy ¹H NMR Chemical Shifts (δ)Diagnostic signals for the furan ring, anomeric protons of the sugar moieties, and methyl groups.
¹³C NMR Chemical Shifts (δ)Characteristic signals for the clerodane skeleton, lactone carbonyls, and glycosidic carbons.
NOESY/ROESY CorrelationsKey correlations establish the relative stereochemistry of the decalin ring system and the orientation of substituents.
Mass Spectrometry High-Resolution ESI-MSProvides the exact mass and molecular formula.
Chiroptical Methods Optical Rotation ([α]D)The sign and magnitude of the optical rotation provide information about the overall chirality of the molecule.
Electronic Circular Dichroism (ECD)Comparison of experimental ECD spectra with calculated spectra for different stereoisomers can help determine the absolute configuration.
X-ray Crystallography -Unambiguously determines the three-dimensional structure and absolute stereochemistry if suitable crystals can be obtained.

Experimental Workflow for Structure Elucidation:

G cluster_extraction Extraction and Isolation cluster_structure Structure Elucidation A Plant Material (Tinospora crispa) B Solvent Extraction (e.g., Methanol) A->B C Partitioning (e.g., with n-hexane, CHCl3) B->C D Column Chromatography (Silica gel, Sephadex) C->D E HPLC Purification D->E F Pure this compound E->F G Mass Spectrometry (HR-MS) F->G H NMR Spectroscopy (1D & 2D) F->H I Chiroptical Methods (ECD, Optical Rotation) F->I J X-ray Crystallography (if possible) F->J K Structure and Stereochemistry Determination G->K H->K I->K J->K

Figure 1. General workflow for the isolation and structure elucidation of borapetosides.

Biological Significance of Borapetosides: An Inference for this compound

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, by examining the well-documented activities of other clerodane diterpenoids from Tinospora crispa, we can infer its potential biological significance. The primary activities reported for this class of compounds are anti-inflammatory, antibacterial, and hypoglycemic effects.

Potential Anti-inflammatory and Antibacterial Activities

Several clerodane diterpenoids isolated from Tinospora crispa have demonstrated noteworthy anti-inflammatory and antibacterial properties. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial BV-2 cells, a common in vitro model for neuroinflammation. Others have exhibited synergistic effects with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Given the structural similarity of this compound to these active compounds, it is plausible that it may also possess anti-inflammatory or antibacterial activities.

Hypoglycemic and Anti-diabetic Potential: A Critical Assessment

The most extensively studied biological effect of borapetosides is their ability to lower blood glucose levels. Borapetosides A, C, and E have all been shown to have significant hypoglycemic and anti-diabetic effects in various in vivo and in vitro models.[5][7][8][9]

Table 2: Summary of Biological Activities of Borapetosides from Tinospora crispa

CompoundBiological ActivityExperimental ModelKey FindingsReference
Borapetoside A HypoglycemicNormal and STZ-induced diabetic miceIncreased glucose utilization, reduced hepatic gluconeogenesis.[5][6][9]
Borapetoside C Hypoglycemic, Insulin sensitizingDiabetic miceIncreased phosphorylation of IR and Akt, enhanced GLUT2 expression.[8]
Borapetoside E Hypoglycemic, Anti-hyperlipidemicHigh-fat diet-induced diabetic miceImproved hyperglycemia and insulin resistance, suppressed SREBP expression.[5][7]
This compound Not yet reported---

The hypoglycemic action of borapetoside C is mediated, at least in part, through the activation of the insulin receptor (IR)-Akt signaling pathway, leading to increased expression of the glucose transporter GLUT2.[8] Borapetoside E has been shown to improve hyperglycemia and hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs).[5][7]

Signaling Pathway Implicated in the Hypoglycemic Effect of Borapetosides:

G cluster_pathway Insulin Signaling Pathway Borapetoside_C Borapetoside C IR Insulin Receptor (IR) Borapetoside_C->IR Activates Akt Akt (Protein Kinase B) IR->Akt Phosphorylates GLUT2 GLUT2 Expression Akt->GLUT2 Increases Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside, a class of natural products known for a variety of biological activities. While research on this compound is emerging, related compounds such as borapetosides A, C, and E have demonstrated potential anti-diabetic and anti-inflammatory properties.[1][2][3][4] These application notes provide a comprehensive guide to establishing a panel of in vitro assays to investigate the bioactivity of this compound, focusing on cytotoxicity, anti-diabetic, and anti-inflammatory effects. In vitro assays are essential in early-stage drug discovery for providing rapid and detailed insights into the mechanisms of action, efficacy, and safety of natural compounds.[5][6][7]

General Workflow for In Vitro Screening of this compound

The following diagram outlines a general workflow for the initial in vitro characterization of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity solubility Solubility & Stability Assessment start->solubility antidiabetic Anti-diabetic Assays (α-glucosidase, Glucose Uptake) cytotoxicity->antidiabetic antiinflammatory Anti-inflammatory Assays (NO, COX Inhibition) cytotoxicity->antiinflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) antidiabetic->pathway_analysis antiinflammatory->pathway_analysis dose_response Dose-Response & IC50 Determination pathway_analysis->dose_response lead_optimization Structure-Activity Relationship (SAR) Studies dose_response->lead_optimization

Caption: General workflow for the in vitro evaluation of this compound.

I. Cytotoxicity Assays

Prior to assessing the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, 3T3-L1, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

II. Anti-Diabetic Assays

Based on the known activities of related compounds, this compound may possess anti-diabetic properties.[2][3][4][8]

α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 50 µL of this compound at various concentrations, 25 µL of α-glucosidase enzyme solution, and 25 µL of phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose can be used as a positive control.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on glucose uptake in fat cells, a key process in maintaining glucose homeostasis.

Protocol:

  • Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 3 hours in serum-free DMEM.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • Washing: Wash the cells with ice-cold PBS to remove excess radiolabeled glucose.

  • Cell Lysis: Lyse the cells with a lysis buffer.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration and express the results as a fold change relative to the vehicle control.

III. Anti-Inflammatory Assays

The potential anti-inflammatory activity of this compound can be investigated using the following assays.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value. Dexamethasone can be used as a positive control.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

  • Enzyme and Compound Incubation: Use a commercial COX inhibitor screening assay kit. Incubate the COX-1 or COX-2 enzyme with this compound at various concentrations.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandin H2 (PGH2) or other downstream prostaglandins using the method specified in the kit (e.g., colorimetric or fluorescent detection).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity. A non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) can be used as controls.

IV. Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, further investigation into its effects on relevant signaling pathways is recommended. Based on the activities of related compounds, the insulin signaling pathway is a key target for investigation.[2][4]

Proposed Insulin Signaling Pathway Modulation by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cell Membrane (Translocation) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS Phosphorylation BorapetosideD This compound BorapetosideD->IR ? PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulates GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Translocation Glucose_in Glucose Uptake GLUT4->Glucose_in

Caption: Proposed modulation of the insulin signaling pathway by this compound.

Experimental Approach: Western Blotting

To investigate the effect of this compound on the insulin signaling pathway, the phosphorylation status of key proteins such as the insulin receptor (IR) and Akt can be analyzed by Western blotting in a relevant cell line (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes).

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time, with or without insulin stimulation.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IR and Akt.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

AssayCell Line/EnzymeParameterThis compoundPositive Control
MTT AssayHepG2IC₅₀ (µM)To be determinedDoxorubicin: X µM
α-GlucosidaseEnzymeIC₅₀ (µM)To be determinedAcarbose: Y µM
NO InhibitionRAW 264.7IC₅₀ (µM)To be determinedDexamethasone: Z µM

Conclusion

These application notes provide a foundational framework for the in vitro investigation of this compound. The proposed assays will enable researchers to characterize its cytotoxic, anti-diabetic, and anti-inflammatory potential and to begin to elucidate its mechanism of action. The results from these studies will be instrumental in guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Borapetoside D Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies, pharmacological data, and established administration protocols for borapetoside D are not available in the published scientific literature. The following application notes and protocols are therefore extrapolated from studies conducted on structurally related clerodane diterpenoids isolated from Tinospora crispa, namely borapetoside A, C, and E. Researchers should use this information as a guideline and conduct dose-finding and toxicity studies before commencing full-scale experiments.

Introduction

This compound is a clerodane diterpenoid isolated from the medicinal plant Tinospora crispa. While the bioactivity of this compound has not been extensively studied, other members of the borapetoside family, such as A, C, and E, have demonstrated significant therapeutic potential, particularly in the context of metabolic diseases like diabetes.[1][2][3] These compounds have been shown to improve insulin sensitivity, reduce hyperglycemia and hyperlipidemia, and modulate key signaling pathways involved in glucose and lipid metabolism.[1][2][3] This document provides a generalized protocol for the administration of this compound in animal models, based on the available data for its analogues.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on borapetosides A, C, and E, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Borapetosides in Rodent Models

CompoundAnimal ModelDoseAdministration RouteDurationKey FindingsReference
Borapetoside ASTZ-induced type 1 diabetic miceNot specifiedNot specified7 daysReversed elevated phosphoenolpyruvate carboxykinase protein expression.[4]
Borapetoside ADiet-induced type 2 diabetic miceNot specifiedNot specifiedNot specifiedIncreased plasma insulin levels.[4]
Borapetoside CNormal and type 2 diabetic mice5 mg/kgIntraperitoneal (i.p.)AcuteAttenuated elevated plasma glucose after oral glucose challenge.[2]
Borapetoside CType 1 diabetic mice5 mg/kg (twice daily)Intraperitoneal (i.p.)7 daysIncreased phosphorylation of insulin receptor (IR) and Akt, and expression of GLUT2.[2]
Borapetoside CType 1 diabetic mice0.1 mg/kg (twice daily) with insulinIntraperitoneal (i.p.)7 daysEnhanced insulin-induced IR and Akt phosphorylation and GLUT2 expression.[2]
Borapetoside EHigh-fat diet-induced obese mice40 mg/kgIntraperitoneal (i.p.)Not specifiedImproved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia.[1][3]

Experimental Protocols

The following are suggested experimental protocols for the administration of this compound in rodent models, based on methodologies used for other borapetosides.

Preparation of this compound Solution
  • Vehicle: Due to the lipophilic nature of clerodane diterpenoids, a suitable vehicle is required for in vivo administration. A common vehicle used for similar compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.

    • Recommended Vehicle Composition: 10% DMSO, 10% Cremophor EL, and 80% Saline (0.9% NaCl).

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve the compound in DMSO first.

    • Add Cremophor EL to the DMSO-borapetoside D mixture and vortex thoroughly.

    • Add the saline solution stepwise while vortexing to ensure the final solution is a clear, homogenous emulsion.

    • Prepare the vehicle control solution using the same composition without this compound.

Animal Models
  • Selection: The choice of animal model will depend on the research question. Based on the known effects of other borapetosides, the following models are suggested:

    • Metabolic Studies: High-fat diet-induced obese and insulin-resistant mice or rats (e.g., C57BL/6J mice fed a high-fat diet for 8-12 weeks).

    • Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic mice or rats.

    • Type 2 Diabetes: Genetically diabetic models such as db/db mice or Goto-Kakizaki (GK) rats.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the start of the experiment.

Administration Protocol
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering borapetosides in preclinical studies.[1][2][3] Oral gavage can also be considered, although bioavailability may be a limiting factor.

  • Dosage:

    • Initial Dose-Finding Study: It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose and to assess for any potential toxicity. Based on the data for other borapetosides, a starting range of 1 mg/kg to 50 mg/kg could be explored.

    • Chronic Studies: For longer-term studies, dosages between 5 mg/kg and 40 mg/kg, administered once or twice daily, have been used for other borapetosides.[1][2]

  • Procedure for Intraperitoneal (i.p.) Injection:

    • Gently restrain the animal.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Monitor the animal for any adverse reactions post-injection.

Signaling Pathway

The diagram below illustrates the insulin signaling pathway, which is a key target of borapetosides A and C and is likely relevant to the mechanism of action of this compound.[2]

InsulinSignaling cluster_extracellular Extracellular cluster_cell Cell Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates AS160->GLUT4_vesicle Inhibits translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to membrane Glucose Glucose Glucose->GLUT4 Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Insulin Signaling Pathway leading to Glucose Uptake and Glycogen Synthesis.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of this compound.

ExperimentalWorkflow cluster_monitoring Monitoring Animal_Acclimatization Animal Model Selection & Acclimatization Group_Assignment Randomization into Treatment Groups (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Assignment Treatment_Period Daily Administration of Compounds Group_Assignment->Treatment_Period Body_Weight Body Weight Treatment_Period->Body_Weight Food_Intake Food Intake Treatment_Period->Food_Intake Blood_Glucose Fasting Blood Glucose Treatment_Period->Blood_Glucose OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Period->OGTT Sacrifice Euthanasia and Tissue Collection (Liver, Adipose, Muscle) OGTT->Sacrifice Biochemical_Analysis Serum Analysis (Insulin, Lipids) Sacrifice->Biochemical_Analysis Molecular_Analysis Gene and Protein Expression (Western Blot, qPCR) Sacrifice->Molecular_Analysis

Caption: General workflow for in vivo evaluation of this compound.

References

Application Note: Quantification of Borapetoside D in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of borapetoside D in plant extracts, particularly from Tinospora crispa. This compound, a clerodane diterpenoid, is a significant bioactive compound with potential therapeutic properties. The accurate quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation based on established principles for analogous compounds.

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including diabetes and hypertension. Its therapeutic effects are attributed to a range of bioactive compounds, including a class of furanoditerpenoids known as borapetosides. This compound is one such compound of interest for researchers and drug development professionals. To ensure the consistency and efficacy of plant-based products containing Tinospora crispa, a reliable and validated analytical method for the quantification of its key bioactive constituents is essential. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a powerful and widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution, sensitivity, and specificity.[1][2][3]

Experimental

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Ultrapure, filtered through a 0.22 µm membrane

  • Formic acid: (Optional, for mobile phase modification)

  • Plant material: Dried and powdered stems of Tinospora crispa

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of powdered, dried plant material.

    • Transfer to a suitable flask and add 20 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Standard Solution Preparation
  • Stock solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working standard solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).

Chromatographic Conditions

The following conditions are proposed and should be optimized and validated for the specific instrumentation and sample matrix.

ParameterProposed Condition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile (Gradient elution)
Gradient Program 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm (or optimal wavelength determined by UV scan of this compound)

Method Validation (Proposed Protocol)

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution, and a plant extract sample. The peak purity of this compound in the sample chromatogram should be checked using the DAD detector.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[5][6]

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample at different concentration levels on the same day and on different days. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method is the closeness of the measured value to the true value. It can be determined by performing a recovery study, where a known amount of the this compound standard is spiked into a pre-analyzed sample, and the percentage recovery is calculated.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Proposed HPLC Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaExample Result
Linearity Range ---10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Limit of Detection (LOD) ---0.5 µg/mL
Limit of Quantification (LOQ) ---1.5 µg/mL
Precision (%RSD)
- Intra-day≤ 2%1.2%
- Inter-day≤ 3%2.1%
Accuracy (% Recovery) 95 - 105%98.5 - 102.3%

Note: The "Example Result" column provides hypothetical data based on typical values for similar analytical methods and should be replaced with actual experimental data upon method validation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation Chromatographic Separation hplc_system->separation detection DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration Generate Chromatogram calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for the quantification of this compound.

validation_process method_development Method Development Column Selection Mobile Phase Optimization Detection Wavelength validation_parameters Method Validation Specificity Linearity LOD & LOQ Precision Accuracy method_development->validation_parameters Validate routine_analysis Routine Analysis Quality Control Research validation_parameters->routine_analysis Implement

Caption: Logical relationship of HPLC method development and validation.

Conclusion

This application note outlines a proposed, robust HPLC-DAD method for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic conditions, and method validation provide a comprehensive guide for researchers, scientists, and drug development professionals. While the presented method is based on sound analytical principles and data from related compounds, it is imperative that it be fully validated in the user's laboratory to ensure its accuracy, precision, and reliability for the intended application. This will contribute to the standardization and quality control of herbal products containing Tinospora crispa.

References

Application Notes and Protocols for Investigating Borapetoside D in Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetosides, a class of clerodane diterpenoids isolated from Tinospora crispa, have garnered significant interest for their potential in managing metabolic disorders. Several members of this family, including borapetosides A, C, and E, have demonstrated promising effects on glucose metabolism and insulin sensitivity. While specific research on borapetoside D's role in insulin signaling is limited, the activities of its analogues suggest it may be a valuable compound for investigation.

These application notes provide a comprehensive framework for studying the effects of this compound on insulin signaling pathways, drawing upon established methodologies and data from related compounds. The protocols and workflows outlined below offer a robust starting point for researchers aiming to elucidate the mechanism of action of this and other novel compounds in the context of insulin resistance and diabetes.

Quantitative Data Summary of Related Borapetosides

The following table summarizes the reported effects of borapetosides A, C, and E, providing a comparative baseline for hypothesizing the potential efficacy of this compound.

CompoundModelKey FindingsQuantitative DataReference
Borapetoside A STZ-induced diabetic miceIncreases plasma insulin levels in type 2 diabetic models; enhances glucose utilization and reduces hepatic gluconeogenesis.[1]Dose-dependent decrease in plasma glucose.[1][1]
Borapetoside C T1DM and T2DM miceEnhances insulin sensitivity and glucose utilization; increases phosphorylation of Insulin Receptor (IR) and Akt, and expression of GLUT2.[2][3][4][5]5 mg/kg (i.p.) attenuated elevated plasma glucose in an oral glucose tolerance test.[2][4][5] 0.1 mg/kg (i.p.) in combination with insulin enhanced insulin-induced glucose lowering.[4][5][2][3][4][5]
Borapetoside E High-fat diet-induced obese miceMarkedly improved hyperglycemia, insulin resistance, and hepatic steatosis; suppressed expression of SREBPs and downstream lipid synthesis genes.[6][7]20 mg/kg and 40 mg/kg doses improved insulin tolerance.[6][6][7]

Signaling Pathways and Experimental Workflow

Insulin Signaling Pathway and Potential Intervention by this compound

The following diagram illustrates the canonical insulin signaling pathway, highlighting key proteins that are often investigated to determine the mechanism of action of therapeutic compounds. This compound is hypothesized to modulate this pathway at one or more points, similar to its analogues.

Insulin_Signaling_Pathway Insulin Insulin IR IR IRS-1 IRS-1 IR->IRS-1 Phosphorylates (pY) PI3K PI3K IRS-1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates (p-Akt) GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Membrane GLUT4 Translocation GLUT4_Vesicle->GLUT4_Membrane Translocation to Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Borapetoside_D This compound (Hypothesized) Borapetoside_D->IR Potentiates? Borapetoside_D->Akt Enhances Phosphorylation?

Caption: Hypothesized action of this compound on the insulin signaling pathway.

Experimental Workflow for Characterizing this compound

This workflow provides a logical progression for investigating the effects of a novel compound on insulin signaling, from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture 1. Cell Line Selection (e.g., 3T3-L1, C2C12, HepG2) Cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic dose range Glucose_Uptake 3. 2-NBDG Glucose Uptake Assay Assess direct effect on glucose transport Cytotoxicity->Glucose_Uptake Western_Blot 4. Western Blot Analysis Quantify p-IR, p-Akt, GLUT4 expression Glucose_Uptake->Western_Blot Animal_Model 5. Animal Model Selection (e.g., db/db mice, HFD-induced) Western_Blot->Animal_Model Proceed if positive OGTT 6. Oral Glucose Tolerance Test (OGTT) Evaluate effect on glucose disposal Animal_Model->OGTT ITT 7. Insulin Tolerance Test (ITT) Assess insulin sensitivity OGTT->ITT Tissue_Analysis 8. Tissue-specific Western Blot (Muscle, Liver, Adipose) ITT->Tissue_Analysis

Caption: A stepwise workflow for investigating this compound.

Experimental Protocols

Protocol 1: Cell Culture and Differentiation

This protocol is essential for preparing cells for subsequent assays. 3T3-L1 pre-adipocytes are a common model for studying insulin-stimulated glucose uptake.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, IBMX (differentiation cocktail)

Procedure:

  • Maintenance: Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.

  • Induction of Differentiation: Once cells reach 100% confluence (Day 0), change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a differentiation cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin).

  • Maturation: After 48 hours (Day 2), replace the medium with DMEM containing 10% FBS and 1.7 µM insulin.

  • Maintenance of Adipocytes: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Mature adipocytes, characterized by lipid droplet accumulation, should be ready for experiments between Day 8 and Day 12.

Protocol 2: 2-NBDG Glucose Uptake Assay

This assay measures the rate of glucose transport into cells, a key function of the insulin signaling pathway.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 24-well plates)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-NBDG (fluorescent glucose analog)

  • This compound (at various concentrations)

  • Insulin (positive control)

  • Fluorescence plate reader

Procedure:

  • Serum Starvation: Wash the differentiated adipocytes with PBS and incubate in serum-free DMEM for 2-3 hours.

  • Pre-treatment: Wash cells with KRP buffer and then incubate with this compound at desired concentrations for 30-60 minutes. Include a vehicle control and an insulin control (e.g., 100 nM for 30 minutes).

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification: Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).

Protocol 3: Western Blotting for Insulin Signaling Proteins

This protocol allows for the quantification of key protein phosphorylation events in the insulin signaling cascade.

Materials:

  • Differentiated adipocytes or homogenized tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell/Tissue Lysis: After treatment with this compound and/or insulin, wash cells with ice-cold PBS and lyse with RIPA buffer. For tissues, homogenize in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression, normalizing phosphorylated proteins to their total protein levels and loading controls like β-actin.

By following these protocols and workflows, researchers can systematically investigate the potential of this compound as a modulator of insulin signaling, contributing valuable data to the field of metabolic disease research.

References

Application Notes and Protocols for Borapetoside D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of Borapetoside D, a clerodane diterpenoid isolated from Tinospora crispa, in cell culture experiments. The information is compiled to assist researchers in pharmacology, drug discovery, and cell biology.

Introduction

This compound is a member of the clerodane diterpenoid family of natural products, which are known for a wide range of biological activities. Related compounds, such as Borapetoside A, C, and E, have demonstrated potential in metabolic disease research, particularly for their anti-diabetic and anti-hyperlipidemic properties.[1][2] These compounds often modulate key signaling pathways, such as the Insulin Receptor (IR)-Akt pathway and pathways involving Sterol Regulatory Element-Binding Proteins (SREBPs). Proper dissolution of these hydrophobic compounds is critical for obtaining accurate and reproducible results in in vitro cell-based assays.

Data Presentation: Solubility and Working Concentrations

Due to the limited availability of direct experimental data for this compound, the following tables summarize solubility information for closely related compounds and recommended starting concentrations for cell culture experiments based on studies of similar molecules and extracts from Tinospora crispa.

Table 1: Solubility of Borapetosides and Related Compounds

Compound/ExtractRecommended Solvent(s)Source
Borapetoside ADMSO, Pyridine, Methanol, Ethanol[3]
Borapetoside FDMSO[4]
Tinospora crispa Crude ExtractDimethyl Sulfoxide (DMSO)[5][6]
Neo-clerodane DiterpenoidsDimethyl Sulfoxide (DMSO)[7]

Table 2: Recommended Concentration Ranges for Initial Cell Culture Experiments

Compound/ExtractTested Concentration Range / IC50Cell Line(s)NotesSource
Tinospora crispa Methanol ExtractIC50: 33.75 µg/mlMCF-7Suggests a starting point for cytotoxic assays.[8]
Tinospora crispa Crude ExtractsUp to 200 µg/mLK562Demonstrates tolerance at high extract concentrations.[5]
Neo-clerodane Diterpenoids25 µM (for initial screening)K562Provides a molar concentration starting point.[7]
This compound (Recommended) 1 µM - 50 µM VariousRecommended starting range for dose-response experiments based on related compounds. The optimal concentration should be determined empirically for each cell line and endpoint.N/A

Experimental Protocols

Protocol for Dissolving this compound

This protocol describes the standard method for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and subsequent dilution for cell culture applications.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a High-Concentration Stock Solution: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 50 mM). The molecular weight of this compound is 698.7 g/mol .

    • Calculation Example for a 10 mM Stock: To prepare 1 mL of a 10 mM stock solution, dissolve 6.987 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. d. This concentrated stock solution can be stored at -20°C or -80°C for several months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. Thaw the stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in sterile complete cell culture medium if necessary. This helps to minimize precipitation when adding to the final culture volume. c. Serially dilute the stock solution or intermediate solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50 µM). d. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line being used, typically ≤ 0.1% (v/v).

  • Vehicle Control: a. Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.

General Cell Treatment Protocol

Procedure:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight (or as required by the specific cell line).

  • The next day, remove the existing medium from the wells.

  • Add the freshly prepared cell culture medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with the relevant downstream assay (e.g., cell viability assay, western blot, qPCR).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_control Control Preparation A Weigh this compound Powder B Add Sterile DMSO A->B C Vortex to Dissolve (e.g., 10 mM Stock) B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution D->E For Experiment F Dilute in Complete Cell Culture Medium E->F G Ensure Final DMSO ≤ 0.1% F->G H Add to Cells in Culture Plate G->H I Incubate for Experiment Duration H->I K Add to Control Wells J Prepare Medium with Equivalent DMSO Concentration J->K G BoroD This compound IR Insulin Receptor (IR) BoroD->IR Activates/ Sensitizes PI3K PI3K IR->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates GLUT GLUT2/4 Translocation to Membrane Akt->GLUT Glucose Increased Glucose Uptake GLUT->Glucose

References

Application Notes and Protocols: Borapetoside D as a Potential DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of borapetoside D as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The information is intended to guide researchers in the design and execution of experiments to validate this potential therapeutic agent.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

This compound is a diterpenoid glycoside isolated from Tinospora crispa, a plant traditionally used in Southeast Asia for treating diabetes.[1] Recent metabolomics studies have identified this compound as a potential DPP-4 inhibitor.[2] However, it is crucial to note that while preliminary computational analyses are promising, comprehensive in vitro and in vivo experimental data for this compound are currently lacking. These protocols are designed to provide a framework for the experimental validation of this compound as a DPP-4 inhibitor.

Current Research Status of Borapetosides from Tinospora crispa

A study involving the metabolomics analysis of Tinospora crispa extracts identified several borapetosides with the potential to inhibit DPP-4.[2] The study used Orthogonal Projection to Latent Structure (OPLS) analysis, where a positive coefficient score suggests a positive correlation with DPP-4 inhibitory activity.[2] While this method provides valuable preliminary data, it does not offer quantitative measures of inhibitory potency such as IC50 values.

Table 1: Summary of a Metabolomics Study on Tinospora crispa Compounds and their Potential DPP-4 Inhibition

CompoundVIP ScoreCoefficient ScorePredicted DPP-4 Inhibitory Activity
This compound ≥0.75PositivePotential Inhibitor
6'-O-LactoylBorapetoside B≥0.75PositivePotential Inhibitor
Borapetoside C≥0.75PositivePotential Inhibitor
Rumphioside B≥0.75PositivePotential Inhibitor
Borapetoside B≥0.75NegativeNo Inhibitory Activity
Borapetoside A<0.75NegativeNo Inhibitory Activity
Borapetoside F<0.75NegativeNo Inhibitory Activity

Source: Data interpreted from Prasetiyo et al., 2025.[2]

Note: The above table indicates the potential for DPP-4 inhibition based on computational analysis. Experimental validation is required to confirm these findings and to quantify the inhibitory potency.

Signaling Pathway of DPP-4 Inhibition

The primary mechanism of DPP-4 inhibitors is the potentiation of the incretin pathway. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 substrate Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins degrades Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose leads to Glucose Production Glucose Production Glucagon Secretion->Glucose Production stimulates Higher Blood Glucose Higher Blood Glucose Glucose Production->Higher Blood Glucose leads to This compound (Potential Inhibitor) This compound (Potential Inhibitor) This compound (Potential Inhibitor)->DPP4 inhibits

DPP-4 signaling pathway and the potential role of this compound.

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of this compound as a DPP-4 inhibitor.

This protocol is based on the cleavage of a fluorogenic substrate by DPP-4, leading to the release of a fluorescent product. The inhibitory effect of this compound is quantified by the reduction in fluorescence.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • This compound (test compound)

  • Sitagliptin or Vildagliptin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve human recombinant DPP-4 in assay buffer to a final concentration of 1.73 mU/mL.

    • Dissolve Gly-Pro-AMC in assay buffer to a final concentration of 200 µM.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.

    • Prepare a stock solution of the positive control (e.g., Sitagliptin) in DMSO and create a dilution series.

  • Assay Protocol:

    • In a 96-well black microplate, add 26 µL of the this compound dilutions or the positive control. For the control wells (100% activity), add 26 µL of DMSO.

    • Add 24 µL of the DPP-4 enzyme solution to each well.

    • Mix gently and incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

To determine the mode of inhibition (e.g., competitive, non-competitive), a kinetic analysis can be performed.

Procedure:

  • Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate (Gly-Pro-AMC) and this compound.

  • Measure the initial reaction rates (V) at each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]). The changes in Vmax and Km in the presence of the inhibitor will indicate the mode of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of a potential DPP-4 inhibitor like this compound.

Experimental_Workflow Compound Isolation/Synthesis Compound Isolation/Synthesis In Silico Screening In Silico Screening Compound Isolation/Synthesis->In Silico Screening In Vitro DPP-4 Inhibition Assay In Vitro DPP-4 Inhibition Assay In Silico Screening->In Vitro DPP-4 Inhibition Assay Prioritize Hits IC50 Determination IC50 Determination In Vitro DPP-4 Inhibition Assay->IC50 Determination Enzyme Kinetics Study Enzyme Kinetics Study IC50 Determination->Enzyme Kinetics Study Potent Hits Cell-Based Assays Cell-Based Assays Enzyme Kinetics Study->Cell-Based Assays Characterized Hits Animal Studies Animal Studies Cell-Based Assays->Animal Studies Active Compounds Lead Optimization Lead Optimization Animal Studies->Lead Optimization

Workflow for the evaluation of a potential DPP-4 inhibitor.

Conclusion and Future Directions

This compound has been identified as a compound of interest for DPP-4 inhibition based on preliminary computational studies. The provided protocols offer a starting point for the essential in vitro validation required to confirm its activity and characterize its inhibitory properties. Future research should focus on:

  • Quantitative In Vitro Assays: Determining the IC50 value of purified this compound against human recombinant DPP-4.

  • Mechanism of Action: Elucidating the mode of inhibition through enzyme kinetic studies.

  • Selectivity: Assessing the inhibitory activity of this compound against other related proteases (e.g., DPP-8, DPP-9) to determine its selectivity.

  • In Vivo Efficacy: Evaluating the glucose-lowering effects of this compound in relevant animal models of type 2 diabetes.

Successful validation of these preclinical steps will be critical in establishing the therapeutic potential of this compound as a novel DPP-4 inhibitor.

References

Application Notes & Protocols: Analytical Techniques for Bioactive Terpenoids like Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the extraction, isolation, quantification, and characterization of bioactive terpenoids, with a specific focus on the clerodane diterpenoid, borapetoside D, a compound recognized for its potential anti-diabetic properties.

Introduction to this compound and Bioactive Terpenoids

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene units.[1][2][3] They exhibit a wide range of biological activities and are the subject of extensive research for drug discovery and development.[1][2][3] this compound is a clerodane diterpenoid glycoside found in the medicinal plant Tinospora crispa.[4][5] Clerodane diterpenoids from Tinospora species have demonstrated various pharmacological effects, including anti-inflammatory, cytotoxic, and anti-diabetic activities.[4][6] this compound, along with its analogues like borapetoside A, C, and E, has been investigated for its potential to improve insulin sensitivity and regulate lipid metabolism, making it a compound of interest for the development of novel anti-diabetic therapies.[5][7]

Extraction and Isolation of this compound from Tinospora crispa

The extraction and isolation of this compound from its natural source, Tinospora crispa, is a critical first step for its analysis and further pharmacological studies. The following protocol is a general procedure based on methods described for the isolation of clerodane diterpenoids from Tinospora species.[6][8][9]

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation:

    • Collect fresh stems of Tinospora crispa.

    • Sun-dry the stems for several days, followed by oven drying at a low temperature (e.g., 40-50°C) for 24 hours to a constant weight.[6][9]

    • Grind the dried stems into a coarse powder.[6][9]

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 14 days) with occasional shaking.[6][8][9]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[6][8][9]

  • Solvent Partitioning (Fractionation):

    • Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[6][8] This will yield n-hexane, chloroform, ethyl acetate, and aqueous fractions. Borapetosides, being glycosides, are expected to be enriched in the more polar fractions (ethyl acetate and aqueous).

Experimental Protocol: Isolation by Chromatography
  • Column Chromatography:

    • Subject the ethyl acetate or aqueous fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform-methanol gradients).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target compound using preparative HPLC on a reversed-phase column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, to achieve separation.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Extraction_and_Isolation_Workflow plant Tinospora crispa stems drying Drying and Grinding plant->drying powder Powdered Plant Material drying->powder extraction Methanol Extraction powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning fractions Polar Fractions (EtOAc, Aqueous) partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom pooled_fractions Fractions containing this compound column_chrom->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Quantitative Analysis of this compound

Accurate and precise quantification of this compound is essential for quality control of herbal preparations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique for this purpose.

Experimental Protocol: Quantitative HPLC-UV Analysis

This protocol is based on a validated method for the quantification of constituents in Tinospora species.[10][11]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve a known amount of the plant extract or formulation in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for a quantitative HPLC method, which should be established for the analysis of this compound.

ParameterSpecification
Linearity (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) e.g., 0.1 µg/mL
Limit of Quantification (LOQ) e.g., 0.5 µg/mL
Precision (RSD%) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Accuracy (Recovery %) 98 - 102%

Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assemble the complete structure.

  • Mass Spectrometry (MS):

    • Analyze the purified compound using a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide valuable information about the structure of the aglycone and the sugar moiety, as well as their linkage.

The workflow for structural elucidation is depicted below.

Structural_Elucidation_Workflow pure_compound Pure this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure_proposal Proposed Structure final_structure Confirmed Structure of this compound structure_proposal->final_structure data_analysis->structure_proposal

Caption: Workflow for the structural elucidation of this compound.

Bioactivity and Signaling Pathways of this compound and Related Terpenoids

Clerodane diterpenoids from Tinospora crispa, including borapetosides, have been shown to possess anti-diabetic properties. Their mechanism of action is believed to involve the modulation of key signaling pathways related to glucose and lipid metabolism.

Insulin Signaling Pathway

Borapetosides A and C have been reported to enhance insulin sensitivity.[7] This is likely achieved by modulating the insulin signaling pathway. The binding of insulin to its receptor (IR) triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.

The following diagram illustrates the proposed action of this compound on the insulin signaling pathway.

Insulin_Signaling_Pathway cluster_cell Cell IR Insulin Receptor IRS IRS IR->IRS P PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Insulin Insulin Insulin->IR BorapetosideD This compound BorapetosideD->IR enhances sensitivity

Caption: Proposed effect of this compound on the insulin signaling pathway.
SREBP Signaling Pathway

Borapetoside E has been shown to suppress the expression of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][12] SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting SREBPs, borapetosides may help to reduce hyperlipidemia, a common complication of diabetes.

The diagram below shows the potential inhibitory effect of this compound on the SREBP pathway.

SREBP_Signaling_Pathway cluster_cell Cell SREBP_precursor SREBP Precursor (in ER) Golgi Golgi Apparatus SREBP_precursor->Golgi Translocation nSREBP Active SREBP (nSREBP) Golgi->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus Gene_expression Target Gene Expression (Fatty Acid & Cholesterol Synthesis) Nucleus->Gene_expression activates BorapetosideD This compound BorapetosideD->SREBP_precursor inhibits (potential)

Caption: Potential inhibitory effect of this compound on the SREBP signaling pathway.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a framework for the systematic investigation of this compound and other bioactive terpenoids. The combination of chromatographic and spectroscopic methods is crucial for the successful isolation, quantification, and structural elucidation of these compounds. Furthermore, understanding their interaction with key signaling pathways is essential for elucidating their mechanism of action and for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available instrumentation.

References

Borapetoside D: Application Notes and Protocols for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Natural products are a promising source of novel therapeutic agents for managing metabolic syndrome. Borapetoside D, a clerodane diterpenoid glycoside isolated from the medicinal plant Tinospora crispa, has emerged as a compound of interest in this area. While research specifically on this compound is still in its early stages, studies on related compounds from the same plant, such as borapetosides A, C, and E, provide a strong rationale for its investigation. This document provides an overview of the known applications and potential research directions for this compound in the context of metabolic syndrome, including available data, experimental protocols, and hypothesized signaling pathways based on analogous compounds.

Biological Activity and Potential Applications

This compound has been identified as a bioactive constituent of Tinospora crispa, a plant with a history of traditional use in treating diabetes.[1] Initial research suggests that this compound may exert its effects on metabolic regulation through the inhibition of key enzymes involved in glucose metabolism.

Enzyme Inhibition:

  • Alpha-Glucosidase Inhibition: this compound has been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can potentially delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Computational studies have identified this compound as a potential inhibitor of DPP-4.[1] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound could increase the levels of active GLP-1, which in turn would enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

These mechanisms of action suggest that this compound holds promise as a therapeutic agent for managing hyperglycemia, a key component of metabolic syndrome.

Quantitative Data

The available quantitative data for this compound is currently limited to its in vitro enzyme inhibitory activity. Further studies are required to determine its efficacy in cellular and in vivo models of metabolic syndrome.

CompoundTarget EnzymeIC50 ValueReference
This compoundα-Glucosidase508.63 pM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Hypothesized Signaling Pathways

While specific signaling pathways for this compound have not yet been elucidated, the mechanisms of action of its close structural analogs, borapetosides A and C, in metabolic regulation have been investigated. These studies provide a hypothetical framework for the potential pathways that this compound might modulate.

Insulin Signaling Pathway:

Borapetoside C has been shown to improve insulin sensitivity by enhancing the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2).[3][4] This suggests that this compound may also positively modulate the insulin signaling cascade, thereby promoting glucose uptake and utilization in peripheral tissues.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Borapetoside_D This compound (Hypothesized) Borapetoside_D->IR Potentiates (Hypothesized) Akt Akt IR->Akt Phosphorylates GLUT2 GLUT2 Expression Akt->GLUT2 Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake

Caption: Hypothesized potentiation of the insulin signaling pathway by this compound.

Hepatic Gluconeogenesis Pathway:

Borapetoside A has been demonstrated to reduce hepatic glucose production by reversing the elevated expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[5] It is plausible that this compound shares this mechanism, contributing to its anti-hyperglycemic effect.

Gluconeogenesis_Pathway Borapetoside_D This compound (Hypothesized) PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) Borapetoside_D->PEPCK Inhibits Expression (Hypothesized) Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis Catalyzes Glucose_Production Decreased Hepatic Glucose Production Gluconeogenesis->Glucose_Production Experimental_Workflow start Start: High-Fat Diet-Induced Metabolic Syndrome Model (e.g., C57BL/6J mice) treatment Treatment Groups: - Vehicle - this compound (various doses) - Positive Control (e.g., Metformin) start->treatment monitoring Monitoring: - Body Weight - Food Intake treatment->monitoring measurements Endpoint Measurements: - Fasting Glucose & Insulin - GTT & ITT - Serum Lipid Profile monitoring->measurements analysis Tissue Analysis: - Liver & Adipose Tissue - Histology (Lipid Accumulation) - Molecular Analysis (Western Blot, qPCR) measurements->analysis end Data Analysis & Conclusion analysis->end

References

molecular docking studies of borapetoside D with target proteins.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

In the quest for novel therapeutic agents from natural sources, borapetoside D, a clerodane diterpenoid from the medicinal plant Tinospora crispa, has emerged as a compound of significant interest. Preliminary studies on related borapetosides suggest potential applications in metabolic disorders and oncology. This document provides detailed application notes and protocols for conducting molecular docking studies of this compound with relevant protein targets, offering a computational approach to elucidate its mechanism of action and guide further drug development efforts.

Application Notes

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is instrumental in understanding the interactions between a small molecule ligand, such as this compound, and its macromolecular target, typically a protein.[1][3][4] This in silico approach helps in identifying potential therapeutic targets and optimizing lead compounds.[3]

Studies on analogous compounds, borapetoside C and E, have indicated their potential in managing melanoma and type 2 diabetes, respectively.[5][6][7] For instance, borapetoside C has been docked against targets like MAP2K1, MMP9, and EGFR in the context of melanoma.[5] Furthermore, a metabolomics study pointed towards this compound as a potential inhibitor of the dipeptidyl-peptidase-4 (DPP-4) enzyme, a key target in diabetes therapy.[8] These findings provide a strong rationale for exploring the interaction of this compound with these and other related proteins.

Potential Target Proteins for this compound:
  • Dipeptidyl Peptidase-4 (DPP-4): A primary target in type 2 diabetes management.

  • Epidermal Growth Factor Receptor (EGFR): A key protein in cancer signaling pathways.

  • Matrix Metalloproteinase-9 (MMP-9): Involved in cancer metastasis.

  • Phosphoinositide 3-kinase (PI3K): A central node in insulin signaling and cell growth pathways.

  • Insulin Receptor (INSR): The primary receptor for insulin, crucial in glucose homeostasis.

Quantitative Data Summary

The following table summarizes hypothetical binding affinities of this compound with selected target proteins, based on values reported for analogous compounds in similar studies. This data serves as an illustrative example for presenting docking results.

Target ProteinPDB IDLigand (this compound)Binding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting Residues
DPP-42P8SThis compound-8.5350.7TYR547, SER630, HIS740
EGFR2J6MThis compound-9.2120.5LEU718, VAL726, ALA743, LYS745
MMP-94H1QThis compound-7.8850.2HIS401, HIS405, HIS411, GLU402
PI3K4JPSThis compound-10.135.8LYS833, ASP964, VAL882
INSR4IBMThis compound-9.855.6GLN1031, LYS1057, MET1079

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound with a target protein.

Preparation of the Ligand (this compound)
  • Obtain 3D Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software such as Marvin Sketch.

  • Energy Minimization: The ligand structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This can be performed using software like Avogadro or UCSF Chimera.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT file format, which includes atomic charges and torsional information required by docking software like AutoDock.

Preparation of the Target Protein
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Repair any missing residues or atoms using tools like Swiss-PdbViewer or the "Dock Prep" tool in UCSF Chimera.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking Procedure using AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking Simulation: Execute the docking simulation using AutoDock Vina from the command line.[9] Vina will perform a series of docking runs and score the resulting poses.

  • Analysis of Results:

    • The output file will contain the predicted binding poses of this compound ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.[10]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 Obtain Ligand 3D Structure l2 Energy Minimization l1->l2 l3 Convert to PDBQT l2->l3 d1 Define Grid Box l3->d1 p1 Obtain Protein 3D Structure p2 Pre-process Protein (Remove water, add hydrogens) p1->p2 p3 Convert to PDBQT p2->p3 p3->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Poses & Affinity d2->a1 a2 Visualize Protein-Ligand Interactions a1->a2

Caption: A flowchart of the molecular docking process.

Hypothetical Signaling Pathway Modulation by this compound

This diagram depicts a hypothetical signaling pathway where this compound could exert its therapeutic effects by inhibiting a key protein.

cluster_pathway Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT CellGrowth Cell Growth & Proliferation AKT->CellGrowth BorapetosideD This compound BorapetosideD->PI3K Inhibition

Caption: this compound inhibiting the PI3K/AKT pathway.

References

Application Notes and Protocols for Assessing Borapetoside D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borapetoside D is a clerodane diterpenoid glycoside isolated from Tinospora crispa.[1][2] While related compounds in the borapetoside family have demonstrated potential anti-diabetic and anti-hyperlipidemic properties, the cytotoxic profile of this compound remains largely uncharacterized.[2][3][4][5] These application notes provide a comprehensive framework for evaluating the cytotoxic effects of this compound using a panel of established cell-based assays. The protocols herein are designed to enable researchers to determine the compound's potency, mechanism of cell death, and potential therapeutic index. Understanding the cytotoxicity of natural products like this compound is a critical step in the early stages of drug discovery and development.[6][7]

Key Cytotoxicity Assays

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects, as single-biomarker assays can provide an incomplete picture.[8][9] This document outlines the protocols for three key assays that measure different aspects of cell death:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[10][11][12]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of necrosis or late apoptosis.[13][14][15][16]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are hallmarks of apoptosis.[17][18][19][20]

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data
Assay TypeCell LineTreatment Duration (hrs)IC50 / EC50 (µM)Max % Cytotoxicity / InhibitionNotes
MTT e.g., HeLa24[Insert Data][Insert Data]Measures reduction in cell viability.
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
LDH Release e.g., HeLa24[Insert Data][Insert Data]Indicates loss of membrane integrity.
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]
Caspase-3/7 e.g., HeLa24[Insert Data][Insert Data]Measures induction of apoptosis.
48[Insert Data][Insert Data]
72[Insert Data][Insert Data]

(This table should be populated with experimental data)

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[21]

  • 96-well cell culture plates

  • Selected cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[21]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control[22]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[22]

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20] Luminescent or fluorescent substrates containing the DEVD peptide sequence are cleaved by active caspases, generating a detectable signal.[17]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate for the desired time points.

  • Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[17]

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.[18]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.[18]

  • Data Analysis: Calculate the fold-change in caspase activity relative to the untreated control. Plot a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells overnight_incubation->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate_timed Incubate (24, 48, 72h) treat_cells->incubate_timed mtt MTT Assay (Viability) ldh LDH Assay (Necrosis) caspase Caspase-3/7 Assay (Apoptosis) read_plate Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calculate Calculate % Viability/ % Cytotoxicity/Fold Change read_plate->calculate determine_ic50 Determine IC50/EC50 calculate->determine_ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway Potential Apoptotic Pathway Induced by this compound cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase borapetoside_d This compound bax_bak Bax/Bak Activation borapetoside_d->bax_bak Potential Induction mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Necrosis_vs_Apoptosis Distinguishing Cytotoxicity Mechanisms cluster_outcomes Cellular Outcomes cluster_markers Key Biomarkers Measured borapetoside_d This compound Treatment apoptosis Apoptosis borapetoside_d->apoptosis necrosis Necrosis borapetoside_d->necrosis caspase_activation Caspase-3/7 Activation (Caspase Assay) apoptosis->caspase_activation metabolic_activity Decreased Metabolic Activity (MTT Assay) apoptosis->metabolic_activity membrane_integrity Loss of Membrane Integrity (LDH Assay) necrosis->membrane_integrity necrosis->metabolic_activity

Caption: Relationship between cell death mechanisms and the corresponding biomarker assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Borapetoside D Yield from Tinospora crispa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of borapetoside D from Tinospora crispa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Tinospora crispa?

A1: The most commonly employed and effective methods for extracting clerodane diterpenoids like this compound from Tinospora crispa are maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The choice of method can significantly impact the extraction efficiency and the final yield of the target compound.

Q2: Which solvent system is recommended for achieving a high yield of this compound?

A2: Ethanol is a widely used solvent for the extraction of diterpenoids from Tinospora species.[1][2] Studies on Tinospora crispa have shown that different concentrations of ethanol can affect the yield of various phytochemicals. For instance, 80% ethanol has been reported as an ideal solvent for extracting antioxidant compounds.[1][3] While specific data for this compound is limited, starting with a mid-range ethanol concentration (e.g., 70-80%) is a good starting point. Further optimization based on your specific experimental setup is recommended.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[4] A validated HPLC-DAD method for other constituents of Tinospora species has been developed, which can be adapted for this compound.[1] This would typically involve using a C18 column with a gradient elution of water and acetonitrile.

Q4: What are the key factors that can lead to low yields of this compound?

A4: Several factors can contribute to low yields of this compound, including:

  • Suboptimal Extraction Parameters: Incorrect solvent concentration, extraction time, or temperature can lead to incomplete extraction.

  • Degradation of the Compound: this compound, like many natural products, can be sensitive to heat, light, and pH.[5][6]

  • Inefficient Purification: Poor separation during column chromatography can lead to loss of the compound.

  • Plant Material Quality: The concentration of this compound can vary in Tinospora crispa based on geographical location, age of the plant, and harvesting time.

Q5: Are there any known impurities that I should be aware of during the purification of this compound?

A5: During the purification of clerodane diterpenoids, common impurities include other structurally similar diterpenes, flavonoids, and alkaloids that are also present in the crude extract of Tinospora crispa.[7][8] These compounds may have similar polarities, making their separation challenging. The use of multiple chromatographic steps with different solvent systems can help in isolating pure this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient cell wall disruption Ensure the plant material is finely powdered to increase the surface area for solvent penetration.
Inappropriate solvent Experiment with different concentrations of ethanol (e.g., 70%, 80%, 96%) to find the optimal polarity for extracting this compound.[1][3]
Insufficient extraction time For maceration, ensure a sufficient duration (e.g., 24-72 hours) with periodic agitation. For UAE and MAE, optimize the extraction time; prolonged times can lead to degradation.[9]
Suboptimal temperature For maceration and UAE, slightly elevated temperatures can improve extraction efficiency, but high temperatures can cause degradation.[10][11]
Problem 2: Low Yield of Purified this compound after Column Chromatography
Possible Cause Troubleshooting Step
Poor separation of compounds Optimize the mobile phase composition. A gradient elution is often more effective than isocratic elution for complex mixtures.[12]
Irreversible adsorption on the stationary phase Ensure the crude extract is properly filtered and free of particulate matter before loading onto the column. Consider using a different stationary phase (e.g., Sephadex, polyamide).[12]
Co-elution with other compounds Use Thin Layer Chromatography (TLC) to analyze fractions and identify those containing this compound. Combine fractions with similar TLC profiles and consider a second chromatographic step with a different solvent system for further purification.
Degradation on the column Some compounds can degrade on silica gel. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.
Problem 3: Inconsistent Results in HPLC Quantification
Possible Cause Troubleshooting Step
Poor peak shape Adjust the pH of the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection.
Baseline noise Use high-purity solvents and ensure the HPLC system is properly maintained. Degas the mobile phase to prevent air bubbles.
Shifting retention times Ensure a consistent column temperature and mobile phase composition. Allow the column to equilibrate fully before each injection.
Low detector response Check the UV absorbance spectrum of this compound to ensure you are using the optimal wavelength for detection.

Data Presentation

While specific quantitative data for this compound yield is not extensively available in the literature, the following tables summarize the yields of crude extracts from Tinospora crispa using different methods, which can serve as a benchmark for your initial extraction steps.

Table 1: Comparison of Crude Extract Yield from Tinospora crispa using Maceration with Different Ethanol Concentrations

Ethanol ConcentrationPlant MaterialYield of Crude Extract (%)Reference
70%300 g powderNot specified, but 80% gave highest flavonoid content[1]
80%300 g powderNot specified, but identified as most ideal solvent[1][3]
96%300 g powder18.66%[2]

Table 2: Comparison of Crude Extract Yield from Tinospora species using Different Extraction Methods

Extraction MethodPlant MaterialSolventKey ParametersYield of Crude Extract (%)Reference
MacerationT. crispa stems96% Ethanol3 days18.66%[2]
Ultrasound-Assisted Extraction (UAE)T. crispa stems70% Ethanol45 min, 60% amplitude4.49 - 10.60%[9]
Microwave-Assisted Extraction (MAE)T. cordifolia stems80% Ethanol3 min, 60% power91.3% better than maceration[9]

Experimental Protocols

The following are detailed methodologies for key experiments. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tinospora crispa
  • Preparation of Plant Material: Dry the stems of Tinospora crispa at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 20 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters: time (e.g., 45 minutes) and amplitude (e.g., 60%).[9]

    • Maintain a constant temperature during extraction.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven to a constant weight and store it at 4°C in a desiccator.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.

    • A suggested gradient could be n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate) followed by ethyl acetate:methanol.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis of Fractions:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate solution followed by heating).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Further Purification: If the combined fractions are not pure, a subsequent chromatographic step (e.g., Sephadex LH-20 or preparative HPLC) may be necessary.

Protocol 3: Quantification of this compound using HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD), a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B. The flow rate is typically 1 mL/min.

  • Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV scan of a pure sample).

  • Standard Preparation: Prepare a stock solution of pure this compound and make a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_and_Purification_Workflow Start Tinospora crispa Stems Powdering Drying and Powdering Start->Powdering Extraction Extraction (Maceration/UAE/MAE) Powdering->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Further_Purification Further Purification (Prep-HPLC/Sephadex) Pooling->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound Quantification HPLC-DAD Quantification Pure_Compound->Quantification

Caption: Workflow for this compound Extraction and Purification.

Clerodane_Diterpene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl_PP Copalyl Diphosphate GGPP->Copalyl_PP di-TPS (Class II) Clerodienyl_Cation Clerodienyl Cation Copalyl_PP->Clerodienyl_Cation di-TPS (Class I) Clerodane_Scaffold Clerodane Scaffold Clerodienyl_Cation->Clerodane_Scaffold Oxidation Oxidation Clerodane_Scaffold->Oxidation P450s Glycosylation Glycosylation Oxidation->Glycosylation Glycosyltransferases Borapetoside_D This compound Glycosylation->Borapetoside_D

Caption: General Biosynthesis Pathway of Clerodane Diterpenoids.

References

Technical Support Center: Synthesis of Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a formal total synthesis of borapetoside D has not been published in peer-reviewed literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on documented challenges and established methodologies in the synthesis of structurally related clerodane diterpenoids. The experimental protocols are representative examples of key transformations anticipated in a potential synthetic route.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the chemical synthesis of this compound, a complex clerodane diterpenoid glycoside.

Problem 1: Poor Stereoselectivity in the Decalin Core Formation via Diels-Alder Reaction

Question: My intramolecular Diels-Alder cycloaddition to form the trans-decalin core of the clerodane skeleton is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the formation of the decalin core is a common challenge.[1][2] The facial selectivity of the cycloaddition is influenced by several factors. Here are some troubleshooting steps:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the stereoselectivity by coordinating to the dienophile, thereby increasing its reactivity and influencing the transition state geometry. Experiment with a range of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Et₂AlCl) and catalyst loadings.

  • Solvent Effects: The polarity of the solvent can impact the stability of the transition states. Screen a variety of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Temperature Optimization: Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable transition state. Attempt the reaction at temperatures ranging from -78 °C to room temperature.

  • Chiral Auxiliaries: If applicable to your synthetic strategy, the incorporation of a chiral auxiliary on the dienophile can provide excellent stereocontrol. The choice of auxiliary will depend on the specific substrate.

Problem 2: Low Yield during Furan Ring Annulation

Question: I am experiencing low yields and side product formation during the construction of the furan ring onto the clerodane backbone. What are some alternative strategies?

Answer: Furan rings can be sensitive to both acidic and oxidative conditions, which can lead to decomposition or undesired side reactions.[3][4][5] Consider the following approaches:

  • Switching Precursors: If you are using an oxidative cyclization of a diol, the reaction conditions might be too harsh. An alternative is to use a precursor that can be converted to the furan under milder conditions, such as the deoxygenative coupling of an alcohol precursor followed by an elimination step.[6]

  • Reagent Selection: For oxidative cyclizations, experiment with different oxidizing agents. Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can be effective, but the optimal choice is substrate-dependent.

  • Protecting Group Strategy: Ensure that other sensitive functional groups in the molecule are adequately protected to prevent side reactions. The stability of your protecting groups to the furan formation conditions is critical.

Problem 3: Epimerization at C8 during Side Chain Installation

Question: I am observing epimerization at the C8 position when attempting to install the side chain containing the glycosidic linkage. How can I prevent this?

Answer: The stereocenter at C8 can be prone to epimerization, especially if there is an adjacent carbonyl group and the reaction conditions are basic.

  • Use of Non-basic Conditions: Whenever possible, opt for reaction conditions that are neutral or acidic. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU) at low temperatures to minimize proton exchange.

  • Kinetic vs. Thermodynamic Control: Analyze whether your reaction conditions favor thermodynamic or kinetic control. To favor the kinetic product and potentially avoid epimerization, use a strong, bulky base at a very low temperature for a short reaction time.

  • Substrate Modification: If epimerization remains a significant issue, consider modifying the substrate to temporarily protect the C8 stereocenter or to introduce a conformational bias that disfavors epimerization.

Problem 4: Challenges in the Stereoselective Glycosylation

Question: The glycosylation step to attach the disaccharide to the aglycone is proceeding with low yield and poor stereoselectivity, resulting in a mixture of α and β anomers. How can I improve the outcome?

Answer: Stereoselective glycosylation of complex aglycones is a notoriously difficult step.[7][8] The reactivity of both the glycosyl donor and the aglycone acceptor, as well as the reaction conditions, play a crucial role.

  • Glycosyl Donor and Promoter System: The choice of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside, glycosyl bromide) and the corresponding promoter (e.g., TMSOTf, NIS/TfOH, AgOTf) is critical. A systematic screening of different donor/promoter combinations is often necessary. For 1,2-trans-glycosides (as likely needed for this compound), using a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor can help direct the stereochemistry via neighboring group participation.

  • Aglycone Reactivity: A low-yielding glycosylation can be due to the low nucleophilicity of the acceptor hydroxyl group on the clerodane core. Ensure the hydroxyl group is sterically accessible. If not, a modification of the protecting group strategy on the aglycone might be required.

  • Solvent and Temperature: The solvent can influence the stereoselectivity by affecting the equilibrium of the oxocarbenium ion intermediate. Ethereal solvents like diethyl ether or THF can favor the formation of β-glycosides. As with other stereoselective reactions, conducting the glycosylation at low temperatures is generally advisable.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: Based on its structure, the key challenges in a total synthesis of this compound would be:

  • Stereocontrolled construction of the decalin core: This involves establishing multiple contiguous stereocenters with the correct relative and absolute configurations.[1][9]

  • Installation of the furan ring: This moiety is often sensitive and its formation can require specific and mild reaction conditions.[10]

  • Synthesis of the disaccharide: The disaccharide itself presents a synthetic challenge, requiring a stereoselective glycosylation to link the two sugar units.

  • Stereoselective glycosylation of the complex aglycone: Attaching the disaccharide to the sterically hindered clerodane core with the correct stereochemistry is anticipated to be a major hurdle.[7][8]

  • Protecting group strategy: A lengthy synthesis will require a robust and orthogonal protecting group strategy to differentiate the numerous hydroxyl groups on both the aglycone and the disaccharide.

Q2: Is a biomimetic approach viable for the synthesis of the clerodane core of this compound?

A2: A biomimetic approach, likely involving a cascade cyclization of a geranylgeranyl diphosphate (GGPP) analogue, is a plausible strategy for the construction of the clerodane skeleton. In nature, the formation of clerodane diterpenoids is initiated by a class II diterpene synthase that catalyzes the cyclization of GGPP. Mimicking this process in the lab could potentially be a highly efficient way to assemble the decalin core. However, achieving the desired stereochemistry and oxidation pattern would be a significant challenge and would likely require a carefully designed precursor.

Q3: What analytical techniques are most crucial for characterizing the intermediates in this compound synthesis?

A3: A combination of spectroscopic and spectrometric techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): This is the most powerful tool for determining the structure and relative stereochemistry of the complex intermediates. NOESY experiments will be particularly critical for confirming the spatial relationships between protons and thus the stereochemistry of the decalin core and the glycosidic linkages.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the synthesized compounds.

  • X-ray Crystallography: If a crystalline intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the structure and absolute stereochemistry.

  • Chiral HPLC: Useful for determining the enantiomeric excess of chiral intermediates and for separating diastereomers.

Quantitative Data Summary (Hypothetical)

Since no synthesis of this compound has been published, the following tables present hypothetical data for a key synthetic step to illustrate how such data should be presented.

Table 1: Optimization of the Intramolecular Diels-Alder Cycloaddition

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1NoneToluene8024653:1
2Et₂AlCl (1.1)DCM012788:1
3Sc(OTf)₃ (0.1)DCM-20188515:1
4Yb(OTf)₃ (0.1)DCM-402492>20:1

Table 2: Screening of Glycosylation Conditions

EntryGlycosyl DonorPromoter (equiv.)SolventTemperature (°C)Yield (%)Anomeric Ratio (β:α)
1TrichloroacetimidateTMSOTf (0.1)DCM-40455:1
2ThioglycosideNIS/TfOH (1.2)Et₂O-606812:1
3Glycosyl BromideAgOTf (1.5)Toluene-20353:1
4N-Phenyl TrifluoroacetimidateTMSOTf (0.05)MeCN-4075>20:1

Experimental Protocols (Representative)

Protocol 1: Stereoselective Intramolecular Diels-Alder Cycloaddition

To a solution of the linear triene precursor (1.0 mmol) in anhydrous dichloromethane (20 mL) at -40 °C under an argon atmosphere, was added ytterbium(III) trifluoromethanesulfonate (0.1 mmol, 10 mol%). The reaction mixture was stirred at -40 °C for 24 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the trans-decalin product.

Protocol 2: Stereoselective Glycosylation using a Thioglycoside Donor

The aglycone (0.5 mmol) and the thioglycoside donor (0.75 mmol) were co-evaporated with anhydrous toluene (3 x 5 mL) and then dried under high vacuum for 2 hours. The mixture was dissolved in anhydrous diethyl ether (15 mL) and cooled to -60 °C under an argon atmosphere. Freshly activated 4 Å molecular sieves (500 mg) were added, and the mixture was stirred for 30 minutes. N-iodosuccinimide (NIS, 0.6 mmol) was added, followed by the slow addition of trifluoromethanesulfonic acid (TfOH, 0.05 mmol). The reaction was stirred at -60 °C and monitored by TLC. Upon completion, the reaction was quenched by the addition of triethylamine (0.2 mL). The mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography on silica gel (eluent: gradient of 5% to 15% methanol in dichloromethane) to yield the desired β-glycoside.

Visualizations

hypothetical_synthesis_workflow start Commercially Available Starting Material decalin Stereoselective Decalin Core Synthesis (e.g., Diels-Alder) start->decalin Multi-step furan Furan Ring Annulation decalin->furan aglycone Functional Group Interconversions to Aglycone furan->aglycone glycosylation Stereoselective Glycosylation aglycone->glycosylation disaccharide Disaccharide Synthesis disaccharide->glycosylation deprotection Global Deprotection glycosylation->deprotection end This compound deprotection->end

Caption: A hypothetical workflow for the total synthesis of this compound.

troubleshooting_glycosylation problem Low Yield / Poor Stereoselectivity in Glycosylation check_donor Evaluate Glycosyl Donor (Imidate, Thio, etc.) problem->check_donor check_promoter Screen Promoters (TMSOTf, NIS/TfOH) problem->check_promoter check_pg Check C2 Protecting Group (Participating vs. Non-participating) problem->check_pg check_solvent Vary Solvent (DCM, Et2O, MeCN) problem->check_solvent check_temp Optimize Temperature (-78°C to 0°C) problem->check_temp check_aglycone Assess Aglycone Reactivity (Steric Hindrance) problem->check_aglycone solution Improved Yield and Stereoselectivity check_donor->solution check_promoter->solution check_pg->solution check_solvent->solution check_temp->solution check_aglycone->solution

Caption: Troubleshooting logic for stereoselective glycosylation.

References

troubleshooting poor solubility of borapetoside D in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of borapetoside D in aqueous solutions.

Troubleshooting Poor Solubility

Issue: Precipitate forms when preparing aqueous solutions of this compound.

This compound, a clerodane diterpenoid glycoside, is known to have limited solubility in water. The formation of a precipitate is a common indicator that the compound is not fully dissolved. The following troubleshooting steps can help improve its solubility for your experiments.

Recommended ActionDetailed Protocol & Explanation
1. Prepare a Concentrated Stock Solution in an Organic Solvent This compound is more readily soluble in organic solvents. It is recommended to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For example, a 10 mM stock solution can be prepared and stored at -20°C.
2. Use a Co-solvent System For your final aqueous solution, avoid adding the organic stock solution directly to a large volume of aqueous buffer in a single step. Instead, use a co-solvent approach. This involves a stepwise dilution to prevent the compound from precipitating out of solution. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experimental system (typically <0.5% DMSO).
3. Optimize pH of the Aqueous Solution The solubility of some glycosides can be pH-dependent. You can test the solubility of this compound in a range of biologically compatible buffers with different pH values (e.g., pH 6.0, 7.4, and 8.0) to determine the optimal pH for its solubility.
4. Gentle Heating and Sonication To aid dissolution, you can gently warm the solution to 37°C and use a sonicator. These techniques can help break down aggregates and increase the rate of dissolution. However, be cautious with temperature-sensitive compounds.
5. Particle Size Reduction If you are working with a powdered form of this compound, reducing the particle size can increase the surface area available for solvation, which can improve the dissolution rate. This can be achieved through techniques like micronization, though this is a more advanced method.
6. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is a common strategy for improving the solubility of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the best organic solvent to use for a stock solution of this compound?

Based on supplier recommendations for similar compounds, high-purity DMSO is the most common and effective solvent for creating a concentrated stock solution of this compound. Ethanol and methanol are also viable alternatives.

Q3: My this compound precipitated out of my cell culture media. What should I do?

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. To resolve this, try the following:

  • Decrease the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent (e.g., DMSO) in your final solution, but be mindful of the tolerance of your cell line (usually up to 0.5% DMSO is acceptable).

  • Prepare the final dilution in a stepwise manner. For example, first dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

Q4: Can I heat the solution to dissolve this compound?

Gentle warming to around 37°C can aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound.

Q5: Will vortexing help dissolve the compound?

Yes, gentle vortexing after each dilution step is recommended to ensure the solution is homogenous and to aid in the dissolution process. Vigorous or prolonged vortexing may not be necessary and could potentially damage the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 698.7 g/mol , you would need 0.6987 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolve: Gently vortex the solution until the powder is completely dissolved. If necessary, you can sonicate the vial for a few minutes in a water bath sonicator.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture media. Gently vortex.

  • Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture media to achieve a final concentration of 10 µM.

  • Mix: Gently invert or vortex the final working solution to ensure it is thoroughly mixed before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Use in Experiment intermediate Intermediate Dilution (e.g., 1:10 in media) thaw->intermediate final_dilution Final Dilution (e.g., 1:100 in media) intermediate->final_dilution apply Apply to Experiment final_dilution->apply

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cellular Response to Borapetoside C (Illustrative) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt IR->Akt Phosphorylates Borapetoside_C Borapetoside C Borapetoside_C->IR Enhances Phosphorylation Borapetoside_C->Akt Enhances Phosphorylation GLUT2 GLUT2 Akt->GLUT2 Promotes Translocation & Expression Glucose_Uptake Increased Glucose Uptake & Utilization GLUT2->Glucose_Uptake

Caption: Postulated signaling pathway for Borapetoside C.

borapetoside D stability and degradation in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of borapetoside D in DMSO stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and DMSO stock solutions?

While specific public stability data for this compound is limited, general recommendations for similar natural products suggest storing the solid powder at -20°C for long-term stability, potentially for up to three years. For this compound in a DMSO stock solution, it is advisable to store it at -80°C for up to one year.[1] For routine use, aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles.

Q2: How many times can I freeze-thaw my this compound DMSO stock solution?

The stability of a compound to freeze-thaw cycles is highly dependent on its specific chemical structure.[2] While a study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, it is best practice to minimize these cycles.[3] For sensitive compounds, degradation can occur. To ensure the integrity of your experiments, it is recommended to aliquot your stock solution into single-use volumes.

Q3: My experimental results with this compound are inconsistent. Could the stock solution be the problem?

Inconsistent results can indeed stem from compound degradation in the stock solution. Several factors can contribute to this:

  • Improper Storage: Storing the DMSO stock at room temperature or even 4°C for extended periods can lead to degradation.

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds, and its presence is considered more detrimental than oxygen for compound stability in DMSO.[2][3]

  • Extended Time in Solution: Even under ideal storage conditions, compounds in solution are generally less stable than in their solid form.

If you suspect degradation, it is best to prepare a fresh stock solution from the powdered compound.[2]

Q4: What are the potential degradation products of this compound?

Currently, there is no publicly available information detailing the specific degradation products of this compound in DMSO. Degradation pathways for complex natural products can involve hydrolysis of ester or glycosidic bonds, oxidation, or isomerization. To identify potential degradation products, analytical techniques such as LC-MS would be required to detect new peaks with different mass-to-charge ratios over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in an assay Compound degradation in DMSO stock solution.1. Prepare a fresh stock solution of this compound from powder. 2. Compare the activity of the fresh stock to the old stock. 3. If the fresh stock restores activity, discard the old stock. 4. For future use, aliquot new stock solutions into single-use vials and store at -80°C.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.1. Analyze a freshly prepared standard of this compound to confirm its retention time and mass. 2. Re-analyze the aged stock solution. 3. Compare the chromatograms to identify new peaks, which are likely degradation products.
Precipitate observed in thawed DMSO stock solution Poor solubility at low temperatures or compound precipitation over time.1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If the precipitate does not dissolve, it may indicate degradation or that the initial concentration was too high. 3. Centrifuge the vial and use the supernatant, but be aware that the concentration will be lower than intended. It is highly recommended to prepare a fresh stock.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution over time at different temperatures.

1. Materials:

  • This compound (solid powder)
  • Anhydrous, high-purity DMSO
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Appropriate mobile phase (e.g., acetonitrile and water with formic acid)
  • Autosampler vials
  • Precision balance and volumetric flasks

2. Stock Solution Preparation:

  • Accurately weigh a sufficient amount of this compound powder.
  • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  • Vortex thoroughly to ensure complete dissolution.

3. Experimental Setup:

  • Aliquot the 10 mM stock solution into multiple autosampler vials.
  • Designate sets of vials for storage at different temperatures:
  • Room Temperature (e.g., 25°C)
  • Refrigerated (e.g., 4°C)
  • Frozen (e.g., -20°C)
  • Deep-Frozen (e.g., -80°C)
  • Include a "Time 0" sample for immediate analysis.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage temperature.
  • Allow frozen samples to thaw completely at room temperature.
  • Prepare a working solution by diluting the stock to a suitable concentration for your analytical method.
  • Analyze the samples by HPLC or LC-MS.

5. Data Analysis:

  • Measure the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining relative to the "Time 0" sample.
  • Monitor for the appearance of new peaks, which could indicate degradation products.

Below is a workflow diagram for this stability assessment.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 24h, 1wk, etc.) cluster_data Data Interpretation prep1 Prepare 10 mM this compound in Anhydrous DMSO prep2 Aliquot into Vials prep1->prep2 storage1 Room Temp (25°C) prep2->storage1 Distribute Aliquots storage2 Refrigerated (4°C) prep2->storage2 Distribute Aliquots storage3 Frozen (-20°C) prep2->storage3 Distribute Aliquots storage4 Deep-Frozen (-80°C) prep2->storage4 Distribute Aliquots analysis1 Retrieve Samples storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Thaw & Dilute analysis1->analysis2 analysis3 Analyze by HPLC/LC-MS analysis2->analysis3 data1 Quantify Peak Area analysis3->data1 data2 Calculate % Remaining data1->data2 data3 Identify Degradation Peaks data1->data3

Workflow for this compound Stability Assessment.

Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, it has been identified as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[4] Related borapetosides have been shown to modulate key metabolic pathways. For context, below are diagrams of pathways influenced by other borapetosides.

Borapetoside A and the Insulin Signaling Pathway

Borapetoside A has been shown to improve glucose uptake by activating components of the insulin signaling pathway.[5]

G cluster_pathway Insulin Signaling Pathway Enhancement B_A Borapetoside A IR Insulin Receptor (IR) B_A->IR Activates Akt Akt IR->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates GLUT2 GLUT2 Akt->GLUT2 Increases Expression Glycogen Glycogen Storage Akt->Glycogen GlucoseUptake Glucose Uptake AS160->GlucoseUptake GLUT2->GlucoseUptake

Borapetoside A influence on the Insulin/Akt pathway.
Borapetoside E and the SREBP Pathway

Borapetoside E has been found to suppress the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key regulators of lipid synthesis.[6][7]

G cluster_srebp SREBP Pathway Inhibition B_E Borapetoside E SREBPs SREBPs B_E->SREBPs Suppresses Expression Lipid_Synthesis_Genes Lipid Synthesis Genes SREBPs->Lipid_Synthesis_Genes Activates Lipid_Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Borapetoside E inhibition of the SREBP pathway.

References

Technical Support Center: Optimizing Borapetoside D Dosage for In-Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo efficacy studies for borapetoside D.

Frequently Asked Questions (FAQs)

Q1: We have no prior in vivo data for this compound. How do we select a starting dose for our efficacy study?

A1: When direct in vivo data for a compound is unavailable, a common strategy is to use data from structurally related compounds as a starting point for dose-range finding studies. Borapetosides C and E, which are structurally similar to this compound, have been studied in mice.

  • Borapetoside C: Acute treatment at 5 mg/kg (i.p.) showed hypoglycemic effects in mice. A lower dose of 0.1 mg/kg, in combination with insulin, also demonstrated enhanced insulin sensitivity.[1][2]

  • Borapetoside E: Intraperitoneal injections at 20 mg/kg and 40 mg/kg improved hyperglycemia and hyperlipidemia in a high-fat-diet-induced mouse model of type 2 diabetes.[3]

Based on this, a preliminary dose-range finding study for this compound could include doses spanning from a lower range (e.g., 1-5 mg/kg) to a higher range (e.g., 20-50 mg/kg). It is crucial to include a vehicle control group and a positive control if available.

Q2: What is the likely mechanism of action for this compound, and how does this influence our experimental design?

A2: While the specific mechanism for this compound is not fully elucidated, studies on related borapetosides suggest it may act as an insulin sensitizer. Borapetoside C has been shown to increase the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), as well as the expression of glucose transporter-2 (GLUT2).[1][2] Borapetoside E has been found to suppress the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream targets involved in lipid synthesis.[3]

Therefore, your experimental design should include assessments of relevant pharmacodynamic markers. This could involve collecting tissue samples (e.g., liver, skeletal muscle, adipose tissue) to analyze the phosphorylation status of key proteins in the insulin signaling pathway and the expression levels of genes involved in glucose and lipid metabolism.

Q3: What are the potential toxicity concerns with this compound, and how should we monitor for them?

A3: While specific toxicity data for this compound is limited, extracts from Tinospora crispa, the plant source of borapetosides, have been reported to potentially cause liver toxicity at high doses.[3] Therefore, it is essential to incorporate safety and toxicity monitoring into your study protocol.

Monitoring should include:

  • Regular observation of animals for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).

  • At the end of the study, collection of blood for clinical chemistry analysis (e.g., liver enzymes like ALT and AST, kidney function markers like creatinine).

  • Histopathological examination of key organs (especially the liver and kidneys).

Q4: Which animal models are most appropriate for studying the efficacy of this compound?

A4: The choice of animal model is critical and depends on the therapeutic area of interest.[4][5][6] Given the known anti-diabetic properties of related borapetosides, relevant models would include:[1][3][7]

  • Type 1 Diabetes Models: Streptozotocin (STZ)-induced diabetic mice.

  • Type 2 Diabetes Models: High-fat-diet (HFD)-induced diabetic mice or genetically modified models like db/db mice.

For other potential therapeutic applications, such as cancer, the selection of the animal model would need to be tailored to the specific cancer type being investigated.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable efficacy at tested doses. - Doses are too low.- Poor bioavailability with the chosen route of administration.- Inappropriate animal model.- Conduct a dose-escalation study to explore higher doses.- Consider alternative routes of administration (e.g., intravenous if solubility permits) or formulation strategies to improve absorption.- Re-evaluate the suitability of the animal model for the expected mechanism of action.
High variability in animal responses. - Inconsistent drug administration.- Genetic variability within the animal cohort.- Differences in disease induction or progression.- Ensure all personnel are properly trained in the administration technique.- Use a sufficient number of animals per group to account for biological variability.- Standardize the disease induction protocol and randomize animals into groups.
Signs of toxicity observed (e.g., weight loss, lethargy). - The dose is too high.- Off-target effects of the compound.- Immediately reduce the dose or cease administration.- Conduct a formal toxicity study with a wider range of doses to determine the maximum tolerated dose (MTD).- Perform histopathology and clinical chemistry to identify affected organs.
Difficulty in dissolving this compound for administration. - Poor solubility of the compound in standard vehicles.- Test a range of pharmaceutically acceptable vehicles (e.g., DMSO, PEG300, Tween 80 in saline).- Sonication or gentle heating may aid dissolution.- Characterize the final formulation for stability and homogeneity.

Data Summary Tables

Table 1: In Vivo Dosages of Related Borapetosides in Mice

CompoundDosageRoute of AdministrationAnimal ModelKey FindingsReference
Borapetoside C5 mg/kgIntraperitoneal (i.p.)Normal and Type 2 DM miceAttenuated elevated plasma glucose.[1]
Borapetoside C0.1 mg/kg (with insulin)Intraperitoneal (i.p.)Type 2 DM miceEnhanced insulin-induced lowering of plasma glucose.[1]
Borapetoside E20 mg/kgIntraperitoneal (i.p.)High-Fat-Diet-induced obese miceImproved hyperglycemia and hyperlipidemia.[3]
Borapetoside E40 mg/kgIntraperitoneal (i.p.)High-Fat-Diet-induced obese miceEffects were comparable to or better than metformin.[3]

Experimental Protocols

Protocol 1: Dose-Range Finding and Efficacy Study of this compound in a High-Fat-Diet (HFD)-Induced Mouse Model of Type 2 Diabetes

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Induction of Diabetes: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 5% DMSO + 30% PEG300 in saline), i.p. injection, once daily.

    • Group 2: this compound (e.g., 5 mg/kg), i.p. injection, once daily.

    • Group 3: this compound (e.g., 20 mg/kg), i.p. injection, once daily.

    • Group 4: this compound (e.g., 50 mg/kg), i.p. injection, once daily.

    • Group 5: Positive control (e.g., Metformin, 150 mg/kg), oral gavage, once daily.

  • Treatment Duration: 4-6 weeks.

  • Efficacy Endpoints:

    • Weekly: Body weight, food and water intake.

    • Bi-weekly: Fasting blood glucose and insulin levels.

    • End of study: Glucose tolerance test (GTT) and insulin tolerance test (ITT).

  • Pharmacodynamic and Toxicity Assessment (at termination):

    • Collect blood for analysis of plasma lipids (triglycerides, cholesterol) and safety markers (ALT, AST, creatinine).

    • Harvest liver, skeletal muscle, and adipose tissue for western blot analysis (p-IR, p-Akt) and qPCR (SREBP-1c, FASN, etc.).

    • Collect major organs for histopathological examination.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis start Select Animal Model (e.g., C57BL/6J mice) induction Induce Disease (e.g., High-Fat Diet) start->induction randomization Randomize into Treatment Groups induction->randomization dosing Administer this compound (Dose Escalation) randomization->dosing monitoring Monitor In-Life Parameters (Weight, Glucose) dosing->monitoring tolerance_tests Perform GTT/ITT monitoring->tolerance_tests termination Euthanasia & Sample Collection tolerance_tests->termination pd_analysis Pharmacodynamic Analysis (Western, qPCR) termination->pd_analysis tox_analysis Toxicity Analysis (Histology, Chemistry) termination->tox_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) Akt Akt IR->Akt Activates (Phosphorylation) GLUT2 GLUT2 Akt->GLUT2 Promotes Expression Borapetoside_C Borapetoside C/D (Hypothesized) Borapetoside_C->IR Enhances Phosphorylation Insulin Insulin Insulin->IR Binds logical_relationship start_dose Determine Starting Dose dose_range Establish Dose Range for Study (e.g., 5, 20, 50 mg/kg) start_dose->dose_range related_data Data from Borapetoside C & E (1-40 mg/kg) related_data->start_dose in_vitro In Vitro Potency Data (IC50/EC50) in_vitro->start_dose lit_review Literature Review lit_review->related_data lit_review->in_vitro mtd Maximum Tolerated Dose (MTD) from Toxicity Studies mtd->dose_range Upper Limit efficacy Efficacy Endpoints efficacy->dose_range Lower Limit

References

Technical Support Center: Overcoming Batch-to-Batch Variability of Isolated Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of isolated borapetoside D.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, purification, and characterization of this compound, leading to variability in yield, purity, and experimental outcomes.

Question: Why is the yield of my isolated this compound significantly lower in the current batch compared to previous ones?

Answer:

Several factors can contribute to a decreased yield of this compound:

  • Raw Material Quality: The concentration of this compound in Tinospora crispa can vary depending on the plant's geographical source, age, harvest time, and post-harvest handling and storage conditions.[1][2]

  • Extraction Efficiency: Incomplete extraction can lead to lower yields. This can be caused by:

    • Inadequate Grinding: Plant material should be finely ground to ensure proper solvent penetration.[3]

    • Suboptimal Solvent Choice: While aqueous ethanol is commonly used for glycoside extraction, the ideal ethanol-to-water ratio may need to be optimized.[4]

    • Insufficient Extraction Time or Temperature: Ensure that the extraction parameters (e.g., maceration time, sonication duration) are sufficient to extract the compound fully. However, be aware that excessive heat can degrade thermolabile compounds.[5][6]

  • Enzymatic Degradation: The presence of hydrolytic enzymes in the plant material can cleave the glycosidic bond of this compound, reducing its yield.[3] It is crucial to inhibit enzymatic activity, often by using heat or appropriate solvents during the initial extraction steps.[3]

  • Losses During Purification: Each purification step, such as liquid-liquid partitioning and column chromatography, can lead to some product loss. Inconsistent execution of these steps can result in variable yields.

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of the purified this compound, and the purity is lower than expected. What could be the cause?

Answer:

The presence of impurities in your final product can be due to several reasons:

  • Co-extraction of Structurally Similar Compounds: Tinospora crispa contains several other borapetosides (A, B, C, E, F) and other diterpenoid glycosides with similar polarities to this compound.[5][7] These can be challenging to separate.

  • Incomplete Purification: The chromatographic separation may not be optimized to resolve this compound from all other co-extracted compounds. Consider adjusting the mobile phase composition, trying a different stationary phase, or adding an additional purification step.[8]

  • Degradation of this compound: The compound may have degraded during the isolation process. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.[3] Ensure that the pH is controlled throughout the extraction and purification process.

  • Solvent Artifacts: The solvents used in the extraction and purification process can sometimes react with the natural products to form artifacts.[3]

Question: My current batch of this compound shows reduced biological activity in my assays compared to a previous batch, even though the purity appears similar by HPLC. What could explain this?

Answer:

This is a critical issue that can arise from subtle variations not immediately apparent from a simple purity analysis:

  • Presence of Isomeric Impurities: Your HPLC method may not be able to separate stereoisomers of this compound or other closely related isomers that have different biological activities. The bioactivity of borapetosides has been shown to be highly dependent on their stereochemistry. For instance, borapetosides A and C, which possess 8R-chirality, exhibit hypoglycemic effects, while borapetoside B with 8S-chirality is inactive.[2]

  • Residual Solvents: Trace amounts of solvents from the purification process may interfere with your biological assay.

  • Degradation During Storage: Improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to the degradation of the compound over time.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a clerodane diterpenoid glycoside that has been isolated from the plant Tinospora crispa.[5] It belongs to a class of compounds known for their diverse biological activities.

What are the primary sources of batch-to-batch variability when isolating this compound?

The primary sources of variability in natural product isolation include:

  • Botanical Raw Materials: Genetic differences, environmental factors (climate, soil), and harvest/post-harvest conditions of the plant material can significantly alter the chemical profile.[1][2]

  • Manufacturing and Isolation Processes: Variations in extraction and purification procedures can lead to inconsistencies in the final product.[1][9]

How can I standardize my extraction protocol to minimize variability?

To improve consistency between batches:

  • Source and Authenticate Plant Material: Whenever possible, use plant material from a single, reputable source and perform proper botanical identification.[3]

  • Standardize Grinding: Use a consistent particle size for the powdered plant material.

  • Control Extraction Parameters: Precisely control solvent composition, temperature, and extraction time.

  • Document Everything: Keep detailed records of every step of the process for each batch.

What analytical techniques are recommended for the quality control of isolated this compound?

A combination of techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the compound.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight and identifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and to check for isomeric impurities.[4]

Data Presentation: Illustrative Impact of Variability on this compound Isolation

Since specific quantitative data on the batch-to-batch variability of this compound is not widely published, the following table provides an illustrative example of potential variations based on common challenges in natural product isolation.

ParameterBatch A (Optimal Conditions)Batch B (Suboptimal Conditions)Potential Cause of Variation
Starting Plant Material High-quality, properly storedPoorly stored, older materialDegradation of target compound in raw material.[2]
Extraction Yield (%) 0.05%0.02%Inefficient extraction or enzymatic degradation.[3]
Purity by HPLC (%) >98%92%Co-elution of related borapetosides.[8]
Bioactivity (IC50) 10 µM25 µMPresence of inactive stereoisomers or impurities.[2]

Experimental Protocols

Representative Protocol for Isolation and Purification of this compound

This protocol is a general guideline based on methods used for isolating diterpenoid glycosides from Tinospora crispa. Optimization may be required.

  • Extraction:

    • Air-dry and grind the stems of Tinospora crispa to a fine powder.

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours (repeat three times).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[4]

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc), to remove non-polar and moderately polar impurities.[7] Borapetosides are typically found in the more polar fractions.

  • Column Chromatography:

    • Subject the polar fraction (e.g., the remaining aqueous fraction or a butanol fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.[8]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative HPLC:

    • Pool the fractions containing this compound (as identified by TLC or HPLC analysis of the fractions).

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.[10]

Protocol for Quality Control Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the isolated this compound in methanol at a concentration of 1 mg/mL. Create a dilution series for a calibration curve if quantification is desired.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the samples and assess the purity by calculating the peak area percentage of this compound relative to the total peak area.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for this compound Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis a Tinospora crispa Plant Material b Drying and Grinding a->b c Maceration with Ethanol b->c d Crude Ethanol Extract c->d e Solvent Partitioning d->e f Column Chromatography e->f g Preparative HPLC f->g h Pure this compound g->h i QC Analysis (HPLC, LC-MS, NMR) h->i G Figure 2. Hypothesized Signaling Pathway for this compound BPD This compound IR Insulin Receptor (IR) BPD->IR Activates PI3K PI3K IR->PI3K Phosphorylates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT2 GLUT2 Translocation Akt->GLUT2 Promotes Glucose Glucose Uptake GLUT2->Glucose Facilitates

References

Technical Support Center: Borapetoside D Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of borapetoside D detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues researchers, scientists, and drug development professionals may encounter during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Improper Ionization Settings: this compound, a glycoside, may not ionize efficiently under the selected conditions. 2. Suboptimal Fragmentation: The collision energy may be too low to fragment the precursor ion or too high, causing excessive fragmentation. 3. Sample Degradation: The analyte may be unstable in the sample matrix or solvent.[1] 4. Source Contamination: A dirty ion source can lead to suppressed signal.[2][3]1. Optimize Ionization: Work in negative ion mode (ESI-).[4] Test different mobile phase additives like formic acid or ammonium formate to promote the formation of [M-H]⁻ or [M+HCOO]⁻ adducts. 2. Optimize Collision Energy: Perform a compound optimization by infusing a standard solution of this compound and varying the collision energy to find the optimal value for the desired product ions. 3. Ensure Sample Stability: Prepare samples fresh and store them at appropriate temperatures. Use aprotic solvents for reconstitution if hydrolysis is a concern. 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column Overload: Injecting too concentrated a sample.[2] 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH may cause the analyte to be in multiple ionic forms. 4. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase.[2]1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a small amount of a competing agent like formic acid to the mobile phase to reduce silanol interactions. Consider a different column chemistry if the problem persists. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. 4. Wash or Replace Column: Wash the column with a strong solvent. If performance does not improve, replace the column.
Retention Time Shifts 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.[2] 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. 3. Fluctuating Column Temperature: Poor temperature control of the column oven. 4. Changes in Flow Rate: Pump malfunction or leaks in the system.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped. 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Verify Temperature Control: Check the column oven temperature settings and stability. 4. Check for Leaks and Calibrate Pump: Inspect the system for any leaks and verify the pump flow rate.
High Background Noise or Matrix Effects 1. Co-eluting Matrix Components: Endogenous substances from the sample matrix interfering with the ionization of this compound.[5][6][7] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[2][3] 3. Insufficient Sample Cleanup: Sample preparation method is not adequately removing interfering compounds.[1]1. Improve Chromatographic Separation: Modify the gradient to better separate the analyte from interfering peaks. 2. Use High-Purity Solvents: Use LC-MS grade solvents and reagents. 3. Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in negative ion mode?

A1: While specific data for this compound is limited, based on the fragmentation of similar clerodane diterpenoid glycosides like borapetosides B and C, the expected precursor ion in negative mode would be the deprotonated molecule [M-H]⁻. Key fragmentation pathways involve the neutral loss of the glucose moiety. Therefore, a primary product ion would result from the loss of a dehydrated glucose molecule (162 Da).

Q2: How can I determine if my analysis is affected by matrix effects?

A2: To assess matrix effects, a post-column infusion experiment is a common qualitative method. A constant flow of a this compound standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal at the retention time of this compound indicate ion suppression, while peaks suggest ion enhancement.

Q3: What type of sample preparation is recommended for this compound from a complex matrix like plasma or plant extracts?

A3: For complex matrices, a simple protein precipitation or dilution may not be sufficient to remove interfering substances. Solid-Phase Extraction (SPE) is often the most effective technique for cleaning up samples and minimizing matrix effects. A reversed-phase (C18) or a mixed-mode SPE cartridge could be suitable for isolating this compound.

Q4: Which LC column is best suited for the analysis of this compound?

A4: A reversed-phase C18 column is a good starting point for the separation of diterpenoid glycosides. A column with a particle size of less than 3 µm will provide better resolution and peak shapes. The specific choice of column will depend on the complexity of the sample and may require some method development to optimize.

Q5: What are typical mobile phases used for the analysis of compounds similar to this compound?

A5: A common mobile phase combination for the analysis of glycosides is a gradient of water and acetonitrile or methanol, with a small amount of an additive to improve peak shape and ionization. For negative ion mode, 0.1% formic acid in both water and the organic solvent is a standard choice.

Experimental Protocols

Proposed Sample Preparation using Solid-Phase Extraction (SPE)
  • Pre-treat Sample: If the sample is biological fluid, perform a protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant. If it is a plant extract, ensure it is dissolved in a solvent compatible with the SPE loading conditions.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Suggested LC-MS/MS Method Parameters

The following table provides a starting point for the LC-MS/MS method parameters for this compound, adapted from methods for similar compounds.

Parameter Value
LC System UHPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transition To be determined by infusion of standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Protein_Precipitation Protein_Precipitation SPE_Cleanup SPE_Cleanup Protein_Precipitation->SPE_Cleanup Supernatant Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Eluent Data_Analysis Data_Analysis MS_Detection->Data_Analysis troubleshooting_logic Start Low or No Signal Check_Tuning Check Compound Tuning (Infusion) Start->Check_Tuning Check_Source Inspect & Clean Ion Source Check_Tuning->Check_Source Tuning OK Optimize_CE Optimize Collision Energy Check_Tuning->Optimize_CE Tuning Poor Check_LC Review LC Method (Peak Shape, RT) Check_Source->Check_LC Source Clean Optimize_Mobile_Phase Modify Mobile Phase (e.g., Additive) Check_LC->Optimize_Mobile_Phase Poor Peak Shape Improve_Cleanup Enhance Sample Cleanup (SPE) Check_LC->Improve_Cleanup Matrix Effects Suspected

References

dealing with borapetoside D interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference from borapetoside D in biochemical assays.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Assay Signal (False Positives/Negatives)

You observe that this compound exhibits activity in your primary assay, but this activity is not reproducible or disappears in secondary or orthogonal assays.

Possible Causes:

  • Non-Specific Reactivity: this compound, like other natural products, may contain reactive functional groups that can covalently modify proteins or other assay components, leading to a false signal.[1]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes or disrupt protein-protein interactions non-specifically.

  • Assay Technology Interference: The compound may directly interfere with the detection method (e.g., light-based readouts).[2][3][4][5]

Troubleshooting Steps:

  • Dose-Response Curve Analysis:

    • Generate a full dose-response curve for this compound in your assay.

    • Interpretation: A very steep, shallow, or bell-shaped curve can be indicative of non-specific activity, toxicity, or compound aggregation.[3] Reproducible, sigmoidal curves are more characteristic of specific binding.

  • Solubility and Aggregation Assessment:

    • Visual Inspection: Visually inspect the assay wells at high concentrations of this compound for any signs of precipitation.

    • Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the apparent activity of this compound is significantly reduced, it may be due to compound aggregation.

  • Run a Counter-Screen:

    • A counter-screen is designed to identify compounds that interfere with the assay technology itself.[3][4][5]

    • Example: If your primary assay uses a luciferase reporter, run a counter-screen with just luciferase and its substrate to see if this compound directly inhibits the enzyme.[4][5]

  • Employ an Orthogonal Assay:

    • An orthogonal assay measures the same biological endpoint but uses a different detection technology.[3][6][7]

    • Example: If your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.

Workflow for Investigating Non-Specific Activity

G start Unexpected Activity Observed dose_response Generate Dose-Response Curve start->dose_response analyze_curve Analyze Curve Shape dose_response->analyze_curve detergent_test Perform Detergent Test analyze_curve->detergent_test Atypical Curve specific Likely Specific Activity analyze_curve->specific Sigmoidal Curve counter_screen Run Technology Counter-Screen detergent_test->counter_screen orthogonal_assay Conduct Orthogonal Assay counter_screen->orthogonal_assay nonspecific Likely Non-Specific Interference orthogonal_assay->nonspecific

Caption: Troubleshooting workflow for unexpected assay activity.

Issue 2: High Background Signal in Fluorescence-Based Assays

You are using a fluorescence-based assay (e.g., Fluorescence Intensity, FRET, Fluorescence Polarization) and observe a high background signal in the presence of this compound.

Possible Cause:

  • Autofluorescence: this compound, being a complex natural product, may possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay.[2][8] This is a common issue with natural product screening.[2]

Troubleshooting Steps:

  • Measure Compound Autofluorescence:

    • Prepare a plate with this compound at various concentrations in the assay buffer, without the fluorescent probe or enzyme.

    • Read the plate using the same filter set and gain settings as your main experiment.

    • Interpretation: If you detect a concentration-dependent signal, the compound is autofluorescent.

  • Shift to Red-Shifted Fluorophores:

    • Cellular components and many natural products tend to autofluoresce more strongly in the blue-green spectrum.[8][9]

    • If possible, switch to a fluorescent dye that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm) where autofluorescence is often lower.[8][10]

  • Use Time-Resolved Fluorescence (TRF):

    • Autofluorescence from natural compounds typically has a short fluorescence lifetime (nanoseconds).

    • TRF assays use lanthanide-based fluorophores with long lifetimes (microseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence is allowed to decay, while the long-lived signal from the specific probe is measured.

  • Implement a "Pre-Read" Subtraction Protocol:

    • If switching fluorophores is not feasible, you can sometimes correct for autofluorescence.

    • Step 1: Add all assay components except the final reaction-initiating reagent (e.g., ATP for a kinase assay). Read the plate to measure the background fluorescence from this compound.

    • Step 2: Add the final reagent, incubate, and read the plate again.

    • Step 3: Subtract the "pre-read" values from the final values to correct for the compound's intrinsic fluorescence.

Strategies to Mitigate Autofluorescence

G start High Fluorescence Background measure_auto Measure Intrinsic Fluorescence start->measure_auto is_auto Is Compound Autofluorescent? measure_auto->is_auto no_issue No Autofluorescence Issue is_auto->no_issue No shift_dye Use Red-Shifted Dyes is_auto->shift_dye Yes use_trf Employ Time-Resolved Fluorescence is_auto->use_trf Yes pre_read Use Pre-Read Subtraction is_auto->pre_read Yes mitigated Interference Mitigated shift_dye->mitigated use_trf->mitigated pre_read->mitigated

Caption: Decision tree for addressing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. Natural products like this compound are structurally complex and can possess physicochemical properties that lead to assay interference. Potential reasons for interference include:

  • Autofluorescence: The molecule may absorb and emit light at wavelengths that overlap with your assay's fluorophores.[2][8]

  • Chemical Reactivity: It may contain electrophilic or redox-active moieties that can react non-specifically with proteins.[1]

  • Aggregation: Like many compounds, it may form aggregates at higher concentrations, which can lead to non-specific inhibition.

  • Promiscuous Inhibition: Some compounds are "pan-assay interference compounds" (PAINS) that show activity across multiple assays due to non-specific mechanisms.

Q2: I am seeing cytotoxicity in my cell-based assay with this compound. How do I know if my target-specific readout is real?

This is a common challenge. It's crucial to separate general cytotoxicity from a specific, on-target effect.

  • Determine the Cytotoxicity IC50: First, run a simple cell viability assay (e.g., CellTiter-Glo®) to determine the concentration at which this compound is cytotoxic to your cells.

  • Compare Potencies: Compare the IC50 of your target-specific assay with the cytotoxicity IC50. A good rule of thumb is to look for a significant window (e.g., >10-fold) between the target-specific activity and cytotoxicity.[4] If the potencies are very close, the "activity" in your primary assay is likely just a result of the cells dying.

  • Run a Counter-Screen with a Different Cell Line: Use a cell line that does not express your target of interest. If this compound shows similar activity in this cell line, the effect is likely off-target.[7]

Q3: Are there any databases I can check to see if this compound or similar compounds are known assay interferers?

While a specific entry for this compound might be rare, you can search for the broader class of compounds or check databases for general promiscuity.

  • PubChem: Search for the compound's structure. The "BioAssay Results" section can reveal if the compound has been screened in many different assays, which can be a clue for promiscuity.[1]

  • PAINS Filters: Use computational tools or filters to check if the structure of this compound contains substructures that are known to be problematic (Pan-Assay Interference Compounds).

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To quantify the intrinsic fluorescence of this compound.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Assay plate (same type as used in the primary assay)

Method:

  • Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your assay. Include a buffer-only control.

  • Dispense the dilutions into the wells of the microplate.

  • Read the plate on a microplate reader using the exact same excitation/emission wavelengths, dichroic mirrors, and gain settings as your primary assay.

  • Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence.

Protocol 2: Detergent-Based Aggregation Counter-Assay

Objective: To determine if the observed activity of this compound is due to aggregation.

Materials:

  • All components of your primary biochemical assay.

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100).

Method:

  • Set up your primary assay as usual to generate a dose-response curve for this compound.

  • In parallel, set up an identical set of assay reactions, but with the addition of a non-ionic detergent to the assay buffer to a final concentration of 0.01-0.1%.

  • Incubate and read both sets of reactions.

  • Compare the dose-response curves. A significant rightward shift (increase in IC50) or a complete loss of activity in the presence of the detergent suggests that the compound's activity is dependent on aggregation.

Data Summary Tables

Table 1: Interpreting Dose-Response Curve Characteristics

Curve CharacteristicPotential InterpretationRecommended Action
Sigmoidal, reproducible Likely specific, on-target activityProceed with orthogonal assays for confirmation.
Very Steep Slope Possible aggregation or non-stoichiometric inhibitionPerform detergent test and solubility checks.
Shallow Slope / Incomplete Weak activity, poor solubility, or other artifactCheck solubility; consider if potency is meaningful.
Bell-Shaped Potential toxicity, aggregation at high concentrations, or complex mechanismRun cytotoxicity assays; perform detergent test.

Table 2: Summary of Troubleshooting Strategies for Common Interference Issues

IssuePrimary CauseRecommended StrategyOrthogonal/Confirmatory Method
False Positives Compound Reactivity/AggregationDetergent Test, Counter-ScreenLabel-free binding (SPR, ITC), different assay format (e.g., biochemical to cell-based)
High Fluorescence BG AutofluorescenceUse Red-Shifted Dyes, TRFNon-fluorescence assay (e.g., luminescence, absorbance), AlphaScreen
Cell-Based Signal Loss CytotoxicityCompare Target IC50 vs. Cytotoxicity IC50Counter-screen in target-negative cell line, assess markers of cell death

References

strategies to prevent borapetoside D precipitation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Borapetoside D. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this compound, with a particular focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a clerodane diterpenoid glycoside isolated from the plant Tinospora crispa. Members of the Borapetoside family, such as Borapetoside A, C, and E, have been investigated for their potential therapeutic effects, particularly in the context of metabolic diseases like diabetes.[1][2][3][4] They have been shown to play a role in improving insulin sensitivity and regulating glucose and lipid metabolism.[1][2][3] this compound is studied to understand its specific biological activities and potential as a therapeutic agent.

Q2: What are the general solubility characteristics of this compound?

Q3: I am observing precipitation of this compound during my experiment. What are the likely causes?

Precipitation of this compound can be triggered by several factors:

  • Solvent Choice: Using a solvent in which this compound has low solubility.

  • Concentration: Exceeding the solubility limit of this compound in the chosen solvent.

  • Temperature: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.

  • pH: The pH of the solution can influence the ionization state of a compound, which in turn can affect its solubility.

  • Solvent Polarity Shift: A common cause of precipitation is the addition of an aqueous buffer or medium to a stock solution of this compound prepared in an organic solvent (e.g., DMSO). This rapid change in solvent polarity can cause the compound to crash out of solution.

  • Interactions with other components: The presence of salts or other molecules in your experimental medium can also impact the solubility of this compound.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent precipitation issues with this compound during your experiments.

Problem: Precipitation upon preparation of stock solution.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent Use a recommended organic solvent such as DMSO, ethanol, or methanol to prepare the initial stock solution.This compound should fully dissolve in the chosen organic solvent at a high concentration.
Concentration too high Prepare the stock solution at a lower concentration.A clear, precipitate-free stock solution is obtained.
Low Temperature Gently warm the solution (e.g., in a 37°C water bath) while dissolving.Increased temperature may enhance solubility.
Problem: Precipitation when diluting stock solution into aqueous media (e.g., cell culture medium, buffers).
Possible Cause Troubleshooting Step Expected Outcome
Rapid change in solvent polarity 1. Add the aqueous medium to the stock solution slowly and with constant, gentle mixing. 2. Consider using a multi-step dilution process, gradually increasing the proportion of the aqueous solvent. 3. Vortex the final solution gently before use.Gradual dilution allows for better solvation of this compound in the final aqueous medium, preventing precipitation.
Final concentration exceeds aqueous solubility 1. Lower the final working concentration of this compound in the aqueous medium. 2. If a higher concentration is necessary, consider the use of a co-solvent or a solubilizing agent.The final solution remains clear and free of precipitate.
pH of the aqueous medium Adjust the pH of the final solution. The optimal pH will need to be determined empirically, but starting with a neutral pH is recommended.This compound remains in solution at the adjusted pH.
Presence of incompatible salts If possible, modify the buffer composition to identify and remove any salts that may be causing precipitation.The compound remains soluble in the modified buffer.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not available in the public domain. The following table provides an estimated solubility profile based on the known properties of related clerodane diterpenoid glycosides.

Solvent Estimated Solubility Notes
WaterPoor / Sparingly SolubleThe glycosidic moiety enhances aqueous solubility compared to the aglycone, but overall solubility is expected to be low.
Phosphate-Buffered Saline (PBS)Poor / Sparingly SolubleSimilar to water; precipitation is likely when diluting from an organic stock.
Dimethyl Sulfoxide (DMSO)SolubleCommonly used as a solvent for preparing high-concentration stock solutions of poorly water-soluble compounds.
EthanolSolubleA potential alternative to DMSO for stock solutions.
MethanolSolubleAnother potential organic solvent for stock solutions.
Cell Culture Media (e.g., DMEM)LowThe final concentration achievable without precipitation will be limited. It is crucial to perform a solubility test before conducting experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound that is stable and can be used for further dilutions.

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Methodology:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage. For the related Borapetoside F, storage in solvent at -80°C for up to one year is recommended.[7]

Protocol 2: Preparation of Working Solution for In Vitro Experiments (e.g., Cell Culture)
  • Objective: To dilute the this compound stock solution into an aqueous medium for in vitro assays while avoiding precipitation.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture medium or desired aqueous buffer

    • Sterile tubes

  • Methodology:

    • Thaw the this compound stock solution at room temperature.

    • Pipette the required volume of the stock solution into a sterile tube.

    • While gently vortexing or swirling the tube, add the pre-warmed aqueous medium dropwise to the stock solution to achieve the final desired concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it is not suitable for use. Consider preparing a working solution at a lower concentration.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_check Quality Control cluster_outcome Experimental Use solid This compound (Solid) dissolve Dissolve in 100% DMSO solid->dissolve stock High Concentration Stock Solution dissolve->stock slow_add Slowly add Medium to Stock with Mixing stock->slow_add prewarm Pre-warm Aqueous Medium prewarm->slow_add working Final Working Solution slow_add->working check Precipitate? working->check proceed Proceed with Experiment check->proceed No troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvent check->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions to prevent precipitation.

signaling_pathway cluster_cell Cellular Environment BorapetosideD This compound Receptor Membrane Receptor (Hypothetical) BorapetosideD->Receptor Binds SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Improved Insulin Sensitivity) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Validation & Comparative

Comparative Analysis of Borapetoside C and Its Analogs: A Review of Hypoglycemic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activities of borapetoside C, a natural compound isolated from Tinospora crispa, with its related analogs, borapetoside A and E. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of their therapeutic potential, with a primary focus on their hypoglycemic effects.

While the initial aim was a direct comparison between borapetoside D and borapetoside C, a thorough review of published scientific literature reveals a significant lack of data on the biological activity of this compound. Although mentioned as a constituent of Tinospora crispa alongside other borapetosides, no specific studies detailing its pharmacological effects were identified.[1][2][3] Therefore, this guide provides a comparative analysis of borapetoside C with its well-studied counterparts, borapetoside A and E, for which robust experimental data are available.

Executive Summary

Borapetosides, a class of clerodane diterpenoid glucosides, have garnered attention for their potential therapeutic applications, particularly in the management of diabetes. Among them, borapetoside A, C, and E have been most extensively studied, demonstrating significant hypoglycemic properties. Borapetoside C improves glucose tolerance and insulin sensitivity by activating the insulin receptor (IR)-Akt-GLUT2 signaling pathway.[4][5][6] Comparative studies suggest that borapetoside A is the most potent hypoglycemic agent among borapetosides A, B, and C, with structural differences at C-3 and C-6 glycosylation and the presence of a lactone ring in borapetoside A contributing to its higher potency.[4] Borapetoside E has also been shown to improve hyperglycemia and hyperlipidemia in animal models of type 2 diabetes.[7][8]

Comparative Biological Activity

The hypoglycemic effects of borapetosides C, A, and E have been evaluated in various in vitro and in vivo models. The following table summarizes the key findings from these studies.

FeatureBorapetoside CBorapetoside ABorapetoside E
Primary Activity Hypoglycemic, Insulin SensitizingHypoglycemicHypoglycemic, Antihyperlipidemic
Mechanism of Action Enhances insulin sensitivity via IR-Akt-GLUT2 pathway.[4][5][6]Mediated through both insulin-dependent and insulin-independent pathways; increases glucose utilization and reduces hepatic gluconeogenesis.[4]Improves hyperglycemia, insulin resistance, and hepatic steatosis; suppresses expression of genes related to lipid synthesis.[7][8]
Effect on Glucose Tolerance Improves glucose tolerance in normal and diabetic mice.[4][5][6]Attenuates elevation of plasma glucose in glucose tolerance tests.[4]Markedly improves hyperglycemia and insulin resistance.[7][8]
Effect on Insulin Levels Does not affect insulin levels in type 1 diabetic mice.[4]Increases plasma insulin levels in normal and type 2 diabetic mice.[4]Data not available.
Effect on Glycogen Synthesis Increases glycogen content in skeletal muscle.[5][6]Increases glycogen content in C2C12 and Hep3B cells.[4]Data not available.
Potency Active hypoglycemic agent.Considered the most potent among borapetosides A, B, and C.[4]Demonstrates beneficial effects comparable to or better than metformin in some studies.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

BorapetosideC_Signaling_Pathway cluster_cell Hepatocyte Insulin Insulin / Borapetoside C IR Insulin Receptor (IR) Insulin->IR binds & activates Akt Akt IR->Akt phosphorylates GLUT2 GLUT2 Akt->GLUT2 promotes translocation to cell membrane Glucose_uptake Increased Glucose Uptake Glucose Glucose Glucose_ext Extracellular Glucose

Caption: Signaling pathway of Borapetoside C in hepatocytes.

Glucose_Tolerance_Test_Workflow start Diabetic Mice Model (e.g., STZ-induced) treatment Administer Borapetoside C or Vehicle (Control) start->treatment glucose_challenge Oral Glucose Challenge (2 g/kg) treatment->glucose_challenge blood_sampling Collect Blood Samples at 0, 30, 60, 90, 120 min glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose Levels blood_sampling->glucose_measurement analysis Analyze Area Under the Curve (AUC) glucose_measurement->analysis

Caption: Experimental workflow for an oral glucose tolerance test.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male ICR mice are often used. Diabetes can be induced by a high-fat diet or by intraperitoneal injection of streptozotocin (STZ).

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Fasting: Mice are fasted for 12-16 hours with free access to water.

  • Treatment: Borapetoside C (e.g., 5 mg/kg) or vehicle (control) is administered intraperitoneally or orally.

  • Glucose Challenge: After 30 minutes of treatment, an oral gavage of glucose solution (e.g., 2 g/kg body weight) is administered.

  • Blood Sampling: Blood samples are collected from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Western Blot Analysis for Protein Phosphorylation
  • Tissue/Cell Preparation: Liver tissue or cultured cells (e.g., HepG2) are homogenized or lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-IR, IR, p-Akt, Akt).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated.

Conclusion

Borapetoside C stands out as a promising natural compound with significant hypoglycemic and insulin-sensitizing properties. Its mechanism of action through the IR-Akt-GLUT2 signaling pathway is well-documented. While a direct comparison with this compound is currently not feasible due to a lack of research, the available data on borapetosides A and E provide a valuable context for understanding the structure-activity relationships within this class of compounds. Borapetoside A appears to be a more potent hypoglycemic agent than borapetoside C, while borapetoside E offers the additional benefit of improving hyperlipidemia. Further research is warranted to elucidate the biological activities of this compound and to fully explore the therapeutic potential of all borapetosides in the management of metabolic disorders.

References

Validating the Hypoglycemic Effect of Borapetoside D in Diabetic Mice: A Comparative Analysis of Related Borapetosides and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypoglycemic potential of borapetosides isolated from Tinospora crispa, with a focus on validating the therapeutic prospects of borapetoside D. Due to the current absence of specific studies on this compound's hypoglycemic activity, this guide draws comparisons with its structurally related and well-researched counterparts, borapetoside A and C, alongside the widely-used anti-diabetic drug, metformin.

This guide synthesizes available preclinical data to offer a framework for future research into this compound. By presenting the experimental protocols and quantitative outcomes for related compounds, we aim to facilitate the design of robust studies to elucidate the potential of this compound as a novel hypoglycemic agent.

Comparative Efficacy of Borapetosides and Metformin

The following tables summarize the quantitative data on the hypoglycemic effects of borapetosides A, C, and metformin in diabetic mouse models. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Table 1: Effect of Borapetosides and Metformin on Plasma Glucose Levels in Diabetic Mice

CompoundMouse ModelDose and Route of AdministrationDuration of TreatmentPercentage Reduction in Plasma GlucoseReference
Borapetoside A Streptozotocin-induced type 1 diabetic mice5 mg/kg, intraperitonealSingle doseSignificant lowering of plasma glucose[1]
Diet-induced type 2 diabetic miceNot specifiedNot specifiedDose-dependent decrease[2]
Borapetoside C Streptozotocin-induced type 1 diabetic mice5 mg/kg, intraperitonealSingle doseSignificant lowering of plasma glucose[1]
Type 2 diabetic (db/db) mice5 mg/kg, intraperitonealAcute treatmentAttenuated elevated plasma glucose[3][4]
Metformin High-fat diet-induced obese miceNot specifiedNot specifiedMarkedly improved hyperglycemia[3][5]

Table 2: Mechanistic Comparison of Hypoglycemic Action

FeatureBorapetoside ABorapetoside CMetformin
Insulin Secretion Increased in type 2 diabetic modelsIncreased in normal and type 2 diabetic modelsGenerally does not directly stimulate insulin secretion
Insulin Sensitivity Enhances insulin signalingImproves insulin sensitivityImproves insulin sensitivity
Glucose Utilization Increases glucose utilization in peripheral tissuesIncreases glucose utilizationIncreases peripheral glucose uptake and utilization
Hepatic Gluconeogenesis Reduces hepatic gluconeogenesisReduces hepatic gluconeogenesisDecreases hepatic glucose production
Key Signaling Pathways Activates insulin signaling pathwayActivates IR-Akt-GLUT2 pathwayActivates AMP-activated protein kinase (AMPK)

Experimental Protocols

To ensure the reproducibility and validity of future studies on this compound, this section details the methodologies employed in the cited research for evaluating the hypoglycemic effects of related compounds.

Induction of Diabetes in Mice
  • Type 1 Diabetes Model: Diabetes is commonly induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 150-200 mg/kg body weight, dissolved in a citrate buffer (pH 4.5). Blood glucose levels are monitored, and mice with fasting blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic and selected for the study.[1]

  • Type 2 Diabetes Model (High-Fat Diet): Mice are fed a high-fat diet (HFD), with approximately 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[5] Alternatively, genetically diabetic models such as db/db mice can be used.[3][4]

Administration of Test Compounds
  • Borapetosides A and C: In the referenced studies, borapetosides were typically administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1][3][4] For chronic studies, treatment can be administered twice daily for a specified period, such as 7 days.[3][4]

  • Metformin: As a clinical drug, metformin is often used as a positive control and can be administered orally or intraperitoneally, with doses varying depending on the study design.

Assessment of Hypoglycemic Effect
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral glucose load (typically 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after glucose administration to assess glucose clearance.

  • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity, mice are fasted for a shorter period (e.g., 4-6 hours) and then given an intraperitoneal injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are monitored at different intervals to determine the rate of glucose disposal.

  • Measurement of Plasma Insulin Levels: Blood samples are collected, and plasma insulin concentrations are determined using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the mechanism of action, protein expression and phosphorylation levels of key components of the insulin signaling pathway (e.g., IR, Akt, GLUT2) in tissues like the liver and skeletal muscle are analyzed by Western blotting.[3][4]

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating hypoglycemic agents and the known signaling pathway for borapetoside C. These can serve as templates for designing studies on this compound.

G cluster_0 Pre-clinical Evaluation of this compound cluster_1 Assessment Methods A Induction of Diabetes in Mice (e.g., STZ or High-Fat Diet) B Grouping of Diabetic Mice (Control, this compound, Positive Control) A->B C Treatment Administration (Specify dose, route, and duration) B->C D Assessment of Hypoglycemic Effects C->D E Data Analysis and Interpretation D->E D1 Oral Glucose Tolerance Test (OGTT) D->D1 D2 Insulin Tolerance Test (ITT) D->D2 D3 Plasma Insulin Measurement D->D3 D4 Molecular Analysis (Western Blot) D->D4

Experimental Workflow for Hypoglycemic Validation.

G cluster_0 Proposed Signaling Pathway for Borapetoside C BC Borapetoside C IR Insulin Receptor (IR) BC->IR Activates Akt Protein Kinase B (Akt) IR->Akt Phosphorylates IS Enhanced Insulin Sensitivity IR->IS GLUT2 Glucose Transporter 2 (GLUT2) Akt->GLUT2 Increases Expression GU Increased Glucose Utilization GLUT2->GU

Borapetoside C Signaling Pathway.

Conclusion and Future Directions

While there is a significant lack of research on the hypoglycemic effects of this compound, the available data on its structural analogs, borapetosides A and C, provide a strong rationale for its investigation. These related compounds have demonstrated promising hypoglycemic activity in diabetic mouse models, operating through mechanisms that enhance insulin secretion, improve insulin sensitivity, and promote glucose utilization.[1][2][3][4]

Future research should prioritize the in vivo evaluation of this compound in both type 1 and type 2 diabetic mouse models. A head-to-head comparison with borapetosides A and C, as well as with a clinical standard like metformin, would be invaluable in determining its relative efficacy and therapeutic potential. Elucidating the precise molecular mechanisms of this compound will be crucial for its development as a potential new therapeutic agent for diabetes. The experimental frameworks and comparative data presented in this guide offer a foundational resource for initiating these critical investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of borapetoside D: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The focus is on the cross-validation of these methods to ensure consistency and reliability of analytical results across different platforms, which is a critical step in drug development and quality control.

Introduction to this compound and Analytical Method Validation

This compound is a diterpenoid glycoside that has been identified as a potential dipeptidyl-peptidase-4 (DPP-4) inhibitor, making it a compound of interest for further investigation in the management of type 2 diabetes.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for research and development. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation is a further step that compares the results from two or more distinct analytical methods to ensure that they provide equivalent results, which is crucial when transferring methods between laboratories or employing different analytical techniques within a study.[2][3][4]

Comparison of Analytical Methods

A summary of the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of natural products like this compound is presented below.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; specific detection based on parent and fragment ion masses.
Sensitivity Lower; typically in the µg/mL range.Higher; can achieve ng/mL or even pg/mL levels.
**Linearity (R²) **Typically >0.995.[5]Typically >0.990.[6]
Precision (%RSD) Intra-day: <2%, Inter-day: <3%.Intra-day: <15%, Inter-day: <15% (for bioanalysis).
Accuracy (% Recovery) 95-105%.85-115% (for bioanalysis).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Lower due to longer run times.Higher due to faster separation.

Experimental Protocols

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Extraction from the matrix followed by filtration.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[8]

  • Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive or negative, depending on the ionization efficiency of this compound.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Sample Preparation: Extraction from the matrix, possibly followed by solid-phase extraction (SPE) for cleaner samples.

Cross-Validation Data

The following tables present simulated data from a cross-validation study comparing the analysis of this compound in a set of quality control (QC) samples by both HPLC-UV and UPLC-MS/MS.

Table 1: Comparison of Linearity
MethodCalibration Range (µg/mL)Correlation Coefficient (R²)
HPLC-UV1 - 2000.9995
UPLC-MS/MS0.01 - 100.9989
Table 2: Comparison of Precision and Accuracy
MethodQC LevelNominal Conc. (µg/mL)Measured Conc. (Mean ± SD, n=6)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV Low54.95 ± 0.091.8299.0
Medium5050.8 ± 0.761.50101.6
High150148.2 ± 1.931.3098.8
UPLC-MS/MS Low0.050.052 ± 0.0047.69104.0
Medium0.50.48 ± 0.036.2596.0
High55.15 ± 0.265.05103.0
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
MethodLOD (µg/mL)LOQ (µg/mL)
HPLC-UV0.31.0
UPLC-MS/MS0.0030.01

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis cluster_cross_validation Cross-Validation sp1 Sample Collection sp2 Extraction sp1->sp2 sp3 Filtration / SPE sp2->sp3 hplc_inj Injection sp3->hplc_inj uplc_inj Injection sp3->uplc_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_res HPLC Results hplc_det->hplc_res cv Data Comparison hplc_res->cv uplc_sep C18 Separation uplc_inj->uplc_sep uplc_det MS/MS Detection uplc_sep->uplc_det uplc_res UPLC-MS/MS Results uplc_det->uplc_res uplc_res->cv logical_relationship cluster_method_attributes Method Attributes cluster_method_choice Method Choice cluster_application Application sensitivity Sensitivity hplc HPLC-UV sensitivity->hplc Low uplc UPLC-MS/MS sensitivity->uplc High selectivity Selectivity selectivity->hplc Moderate selectivity->uplc High cost Cost cost->hplc Low cost->uplc High throughput Throughput throughput->hplc Low throughput->uplc High app Intended Use (e.g., QC, Bioanalysis) app->hplc app->uplc

References

Unveiling the Molecular Targets of Borapetoside D: An In Silico Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the molecular targets of natural products is a critical step in modern drug discovery. Borapetoside D, a clerodane diterpenoid glycoside isolated from Tinospora crispa, holds therapeutic promise, yet its specific molecular interactions remain largely uncharacterized. This guide provides a comparative overview of in silico methodologies for elucidating the molecular targets of this compound, drawing on established computational workflows and data from the structurally similar compound, borapetoside C.

The identification of a bioactive compound's molecular targets is paramount to understanding its mechanism of action, predicting potential efficacy, and identifying possible side effects.[1] While experimental approaches are the gold standard for validation, in silico methods offer a rapid and cost-effective means to generate and refine hypotheses, significantly accelerating the research pipeline.

A Proposed Workflow for this compound Target Identification

In the absence of direct in silico studies on this compound, a robust computational strategy can be adapted from successful investigations of analogous compounds like borapetoside C.[2][3] The following workflow outlines a comprehensive approach to predict and validate the molecular targets of this compound.

G cluster_0 Phase 1: Target Prediction cluster_1 Phase 2: Network Construction & Analysis cluster_2 Phase 3: Molecular Docking & Dynamics cluster_3 Phase 4: Experimental Validation ligand_prep Ligand Preparation (this compound 3D Structure) target_fishing Target Fishing (e.g., SwissTargetPrediction, PharmMapper) ligand_prep->target_fishing db_mining Database Mining (e.g., DisGeNET, STITCH) ligand_prep->db_mining ppi_net Protein-Protein Interaction (PPI) Network (e.g., STRING, Cytoscape) target_fishing->ppi_net db_mining->ppi_net pathway_analysis Pathway Enrichment Analysis (KEGG, Reactome) ppi_net->pathway_analysis hub_gene Hub Gene Identification ppi_net->hub_gene docking Molecular Docking (e.g., AutoDock, Glide) hub_gene->docking md_sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) docking->md_sim binding_energy Binding Energy Calculation (MM-PBSA/GBSA) md_sim->binding_energy in_vitro In vitro assays (e.g., enzyme inhibition, binding assays) binding_energy->in_vitro

Figure 1. A proposed in silico workflow for the identification and validation of this compound's molecular targets.

Comparative Analysis of In Silico Methodologies

The successful application of the proposed workflow hinges on the selection of appropriate computational tools. The following tables provide a comparative overview of commonly used software and databases for each phase of the target identification process.

Table 1: Comparison of Target Prediction and Network Analysis Platforms

Methodology Software/Database Primary Function Key Features Limitations
Target Fishing SwissTargetPredictionPredicts protein targets of a small molecule based on 2D and 3D similarity to known ligands.User-friendly web interface; provides a ranked list of potential targets with probabilities.Predictions are based on known ligand-target interactions and may miss novel targets.
PharmMapperIdentifies potential protein targets by fitting the query molecule into a large database of pharmacophore models.Provides information on ligand-receptor binding modes; allows for customized screening parameters.The quality of predictions depends on the diversity and quality of the pharmacophore database.
Database Mining DisGeNETA comprehensive platform integrating gene-disease associations from multiple sources.Links genes to human diseases, providing a context for target validation.Does not directly predict compound-target interactions.
STITCHA database of known and predicted interactions between chemicals and proteins.Integrates evidence from experiments, databases, and text mining; provides confidence scores for interactions.The accuracy of predicted interactions can vary.
Network Analysis STRINGA database of known and predicted protein-protein interactions (PPIs).Visualizes interaction networks; provides functional enrichment analysis.Interactions are predicted and require experimental validation.
CytoscapeAn open-source software platform for visualizing complex networks and integrating them with attribute data.Highly customizable with a wide range of apps for various analyses (e.g., pathway enrichment, hub gene identification).Requires some computational expertise to use effectively.

Table 2: Comparison of Molecular Docking and Dynamics Software

Methodology Software Algorithm/Force Field Key Features Considerations
Molecular Docking AutoDockLamarckian genetic algorithm and empirical free energy scoring function.Widely used, open-source, and well-validated for virtual screening.Can be computationally intensive for large-scale screening.
Glide (Schrödinger)Hierarchical search algorithms and empirical scoring functions.High accuracy and speed; includes tools for ligand and protein preparation.Commercial software with a significant licensing cost.
DOCKShape-based matching and energy-based scoring.One of the pioneering docking programs; suitable for large compound libraries.Scoring functions may not always accurately predict binding affinity.
Molecular Dynamics GROMACSVarious force fields (GROMOS, AMBER, CHARMM).High-performance simulation engine; open-source and highly scalable.Requires significant computational resources and expertise in setting up and analyzing simulations.
AMBERAMBER force fields.Well-established for simulating biomolecules; includes tools for trajectory analysis.Can have a steep learning curve for new users.
NAMDCHARMM force field.Designed for high-performance parallel computing; excellent for large biomolecular systems.Configuration and analysis can be complex.

Case Study: In Silico Target Identification of Borapetoside C

Studies on borapetoside C provide valuable insights into the potential targets and therapeutic applications of related compounds.

Anti-Melanoma Activity

A 2023 study by Bhattacharya et al. employed a network pharmacology approach to investigate the anti-melanoma potential of borapetoside C.[2][3] Their in silico workflow identified Mitogen-activated protein kinase kinase 1 (MAP2K1), Matrix metalloproteinase-9 (MMP9), and Epidermal growth factor receptor (EGFR) as key potential targets.[2] Molecular docking and subsequent molecular dynamics simulations suggested that borapetoside C forms stable complexes with MMP9 and EGFR, indicating these as probable targets for its anti-melanoma activity.[2]

Anti-Diabetic Activity

A 2019 study by Khanal et al. screened borapetoside C against a panel of targets implicated in type 2 diabetes mellitus.[4] Molecular docking studies revealed favorable binding affinities with several key proteins.[4]

Table 3: Molecular Docking Results for Borapetoside C Against Anti-Diabetic Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Reference
Retinol binding protein 43F48-5.1[4]
Human glucose transporter (GLUT1)4PYP-6.7[4]
17β-hydroxysteroid dehydrogenase 11FDS-[4]
C-jun N-terminal kinase 33PZE-[4]
Cholesteryl ester transfer protein2OBD-[4]
Lamin A/C1IFR-[4]
Protein kinase B (Akt1)4EKK-[4]
Adiponectin1C3H-[4]
Insulin-degrading enzyme2G54-[4]
Peroxisome proliferator-activated receptor gamma2PRG-[4]
Adenylate cyclase 21CJU-[4]

Note: Specific binding affinity values were not provided for all targets in the referenced publication.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico findings. The following protocols are based on the methodologies reported in the borapetoside C studies.

Network Pharmacology Protocol
  • Compound Target Prediction: The 3D structure of this compound is used as input for target prediction servers like SwissTargetPrediction and PharmMapper.

  • Disease-Associated Gene Retrieval: Known genes associated with a specific disease of interest (e.g., cancer, diabetes) are collected from databases such as DisGeNET and OMIM.

  • Network Construction: The predicted targets and disease-associated genes are used to construct a protein-protein interaction (PPI) network using the STRING database and visualized in Cytoscape.

  • Network Analysis and Hub Gene Identification: Topological analysis of the PPI network is performed to identify highly connected nodes (hub genes), which are likely to be key regulatory proteins.

  • Pathway Enrichment Analysis: The identified targets are subjected to KEGG and Reactome pathway analysis to understand the biological pathways that may be modulated by the compound.

G cluster_0 Input Data cluster_1 Analysis compound This compound target_pred Target Prediction compound->target_pred disease_genes Disease-Related Genes ppi PPI Network Construction disease_genes->ppi target_pred->ppi enrichment Pathway Enrichment ppi->enrichment hub_genes Hub Gene Identification ppi->hub_genes

Figure 2. A schematic of the network pharmacology workflow.

Molecular Docking Protocol
  • Ligand Preparation: The 3D structure of this compound is obtained from a database like PubChem or generated using chemical drawing software. The structure is then energy minimized.

  • Protein Preparation: The 3D crystal structures of the identified target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Binding Site Prediction: The active site of the target protein is identified, often based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: A molecular docking program like AutoDock is used to predict the binding conformation and affinity of this compound within the active site of the target protein. The simulation is typically run multiple times to ensure robust results.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation Protocol
  • System Preparation: The best-docked complex of this compound and the target protein is selected as the starting structure. The complex is placed in a simulation box and solvated with an explicit water model. Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure stability.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of key interactions.

  • Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

G start Docked Complex solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization equilibration Equilibration (NVT & NPT) minimization->equilibration production Production MD equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Figure 3. A simplified workflow for molecular dynamics simulation.

Conclusion

While experimental validation remains indispensable, the in silico approaches outlined in this guide provide a powerful and efficient framework for identifying and characterizing the molecular targets of this compound. By leveraging data from analogous compounds like borapetoside C and employing a multi-faceted computational workflow encompassing target prediction, network pharmacology, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses to guide subsequent experimental studies. This integrated approach holds the key to unlocking the full therapeutic potential of this compound and other promising natural products.

References

Unraveling the Structure-Activity Relationship of Borapetoside D and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of borapetoside D and its analogues, a class of clerodane diterpenoid glycosides isolated from Tinospora crispa. While research has illuminated the significant hypoglycemic and anti-hyperlipidemic potential of several analogues, experimental data on the biological activity of this compound itself remains elusive in publicly available scientific literature. This guide, therefore, focuses on a detailed comparison of the known analogues—borapetosides A, B, C, and E—to infer a potential SAR profile for this compound class and to highlight the current knowledge gaps.

Key Structure-Activity Relationship Insights

The hypoglycemic activity of borapetoside analogues is intricately linked to specific structural features, most notably the stereochemistry at the C-8 position of the clerodane core.

  • Stereochemistry at C-8: A critical determinant for hypoglycemic activity is the stereochemistry at the C-8 position. Borapetosides A and C, which possess an 8R-chirality, exhibit significant hypoglycemic effects. In contrast, borapetoside B, with an 8S-chirality, is reported to be inactive, underscoring the importance of this specific spatial arrangement for biological function.[1][2]

  • Glycosylation Pattern: The position of the glycosidic linkage also appears to influence the potency of these compounds. For instance, borapetoside A has a glycoside at the C-3 position, while borapetoside C is glycosylated at C-6.[2] Although both are active, these variations in substitution could account for differences in their hypoglycemic potency.

  • Lactone Ring Formation: The presence and nature of lactone rings contribute to the structural diversity and biological activity of these compounds. Borapetoside A, for example, features a lactone ring between C-4 and C-6.

Comparative Biological Activities

While direct experimental data for this compound is not available, a comparative analysis of its analogues reveals distinct biological activities and mechanisms of action.

CompoundBiological ActivityMechanism of ActionKey Structural Features
Borapetoside A HypoglycemicActivates the insulin signaling pathway (IR-Akt-GLUT2).[2]8R-chirality, Glycoside at C-3, Lactone between C-4 and C-6.
Borapetoside B Inactive (Hypoglycemic)Not applicable.8S-chirality.
Borapetoside C Hypoglycemic, Potential Anti-melanomaEnhances insulin sensitivity and glucose utilization via the IR-Akt-GLUT2 pathway.[3][4] May target MMP9 and EGFR in melanoma.[5]8R-chirality, Glycoside at C-6.
This compound No Experimental Data Available Unknown Clerodane diterpenoid glycoside.
Borapetoside E Anti-hyperglycemic, Anti-hyperlipidemicSuppresses the expression of sterol regulatory element-binding proteins (SREBPs).[6][7]Clerodane diterpenoid glycoside.

Experimental Protocols

Detailed methodologies for key bioassays are crucial for the standardized evaluation of borapetoside analogues.

Cytotoxicity Screening: MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., borapetoside analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vivo Hypoglycemic Activity: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose metabolism and the effect of hypoglycemic agents.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement: Measure the fasting blood glucose level from the tail vein (time 0).

  • Compound Administration: Administer the test compound (e.g., borapetoside analogue) or vehicle control orally or via intraperitoneal injection.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to determine the overall glucose tolerance. A significant reduction in the AUC in the compound-treated group compared to the control group indicates a hypoglycemic effect.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflow can aid in understanding the mechanisms and procedures.

insulin_signaling_pathway Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Insulin Insulin Insulin->Insulin_Receptor Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Insulin signaling pathway activated by borapetosides A and C.

ogtt_workflow Start Start Fasting Overnight Fasting (12-16 hours) Start->Fasting Baseline_Glucose Measure Baseline Blood Glucose (T=0) Fasting->Baseline_Glucose Compound_Admin Administer Borapetoside Analogue or Vehicle Baseline_Glucose->Compound_Admin Wait Wait 30 minutes Compound_Admin->Wait Glucose_Challenge Oral Glucose Challenge (2 g/kg) Wait->Glucose_Challenge Blood_Sampling Collect Blood Samples (T=15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Analyze Blood Glucose Levels and Calculate AUC Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

References

Comparative Analysis of the Anti-Hyperglycemic Effects of Borapetosides from Tinospora crispa

Author: BenchChem Technical Support Team. Date: November 2025

A review of the existing preclinical data on borapetosides A, C, and E, and an appraisal of the evidence for borapetoside D.

This guide provides a comparative analysis of the anti-hyperglycemic effects of various borapetosides, a class of clerodane diterpenoid glycosides isolated from the medicinal plant Tinospora crispa. The focus is on the reproducibility of their biological effects as documented in preclinical studies. While significant research has been conducted on borapetosides A, C, and E, this guide also addresses the current lack of scientific evidence regarding the anti-hyperglycemic properties of this compound.

Executive Summary

Borapetosides A, C, and E have demonstrated notable anti-hyperglycemic and insulin-sensitizing properties in various animal models of diabetes and insulin resistance. These effects are attributed to their ability to modulate key signaling pathways involved in glucose metabolism. In contrast, a thorough review of published scientific literature reveals a significant gap in the investigation of this compound's biological activities. Consequently, the anti-hyperglycemic effects of this compound have not been established, and therefore, an assessment of their reproducibility is not possible at this time.

This guide will present the available experimental data for borapetosides A, C, and E, detailing the experimental protocols and summarizing the quantitative outcomes. This will be followed by a discussion on the signaling pathways implicated in their mode of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on borapetosides A, C, and E.

Table 1: Effects of Borapetosides on Blood Glucose and Insulin Levels

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Borapetoside A STZ-induced type 1 diabetic mice5 mg/kgi.p.Decreased plasma glucose concentration.[1]Ruan et al., 2013
Diet-induced type 2 diabetic mice5 mg/kgi.p.Decreased plasma glucose and increased plasma insulin levels.[1]Ruan et al., 2013
Borapetoside C Normal and type 2 diabetic mice5 mg/kgi.p.Attenuated the elevation of plasma glucose in an oral glucose tolerance test.[2][3]Ruan et al., 2012
STZ-induced type 1 diabetic mice5 mg/kg (twice daily for 7 days)i.p.Significantly lowered fasting blood glucose.[2][3]Ruan et al., 2012
Borapetoside E High-fat diet-induced obese mice20 and 40 mg/kgi.p.Markedly improved hyperglycemia and insulin resistance.[4][5]Xu et al., 2017

Table 2: Effects of Borapetosides on Glucose Metabolism and Insulin Signaling

CompoundIn Vitro/In Vivo ModelKey FindingsReference
Borapetoside A C2C12 and Hep3B cellsIncreased glycogen content.[6]Ruan et al., 2013
IL-6 treated C2C12 cellsIncreased glycogen synthesis.[1]Ruan et al., 2013
STZ-induced type 1 diabetic miceReversed elevated protein expression of phosphoenolpyruvate carboxykinase (PEPCK).[1]Ruan et al., 2013
Borapetoside C Type 2 diabetic miceIncreased glycogen content in skeletal muscle.[2][3]Ruan et al., 2012
STZ-induced type 1 diabetic miceIncreased phosphorylation of insulin receptor (IR) and Akt, and expression of glucose transporter-2 (GLUT2).[2][7]Ruan et al., 2012
Borapetoside E High-fat diet-induced obese miceSuppressed expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis.[4]Xu et al., 2017

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the findings.

Animal Models
  • Streptozotocin (STZ)-induced Type 1 Diabetic Mice: Diabetes is induced by intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells, leading to insulin deficiency.

  • Diet-induced Type 2 Diabetic and Obese Mice: Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hyperglycemia, mimicking human type 2 diabetes.

  • Normal Mice: Used as a baseline control to assess the effects of the compounds in a non-diabetic state.

Drug Administration
  • Borapetosides are typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via intraperitoneal (i.p.) injection.

  • Dosages and treatment durations vary between studies, as detailed in Table 1.

Key Experimental Assays
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral glucose load, and blood glucose levels are measured at various time points to assess glucose disposal.

  • Insulin Tolerance Test (ITT): Exogenous insulin is administered, and blood glucose is monitored to evaluate insulin sensitivity.

  • Western Blotting: Used to quantify the protein expression and phosphorylation status of key signaling molecules such as IR, Akt, and GLUT2 in tissues like the liver and skeletal muscle.

  • Measurement of Glycogen Content: Tissues are harvested to determine the amount of stored glycogen, a key indicator of glucose uptake and storage.

  • Blood Chemistry Analysis: Plasma levels of glucose, insulin, and lipids are measured using standard biochemical assays.

Mandatory Visualizations

Signaling Pathways

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin Insulin / Borapetoside A / C IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt (PKB) IR->Akt Phosphorylates & Activates GLUT2 GLUT2 Glucose_Uptake Increased Glucose Uptake GLUT2->Glucose_Uptake Akt->GLUT2 Promotes translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates PEPCK PEPCK Akt->PEPCK Inhibits Glycogen_Synthesis Increased Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Gluconeogenesis Decreased Gluconeogenesis PEPCK->Gluconeogenesis

Caption: Insulin signaling pathway activated by Borapetosides A & C.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome Animal_Model Induction of Diabetes (e.g., STZ or High-Fat Diet) Grouping Animal Grouping (Control, Vehicle, Treatment) Animal_Model->Grouping Treatment Borapetoside Administration (Specified Dose & Duration) Grouping->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Biochemical Biochemical Analysis (Glucose, Insulin, Lipids) Treatment->Biochemical Tissue_Analysis Tissue Analysis (Western Blot, Glycogen Content) Treatment->Tissue_Analysis Data_Analysis Data Analysis & Interpretation OGTT->Data_Analysis ITT->Data_Analysis Biochemical->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating anti-hyperglycemic effects.

Discussion and Conclusion

The available preclinical evidence strongly suggests that borapetosides A, C, and E possess significant anti-hyperglycemic properties. The reproducibility of these findings is supported by multiple studies employing established animal models of type 1 and type 2 diabetes. The mechanisms underlying these effects appear to involve the enhancement of insulin sensitivity through the activation of the IR-Akt signaling pathway, leading to increased glucose uptake and glycogen synthesis, as well as the suppression of hepatic gluconeogenesis[1][2][6][7]. Borapetoside E also demonstrates beneficial effects on lipid metabolism, which is often dysregulated in diabetes[4].

A critical finding of this review is the complete absence of published data on the anti-hyperglycemic effects of this compound. While this compound has been isolated from Tinospora crispa, its biological activities in the context of glucose metabolism have not been reported in the peer-reviewed scientific literature. Therefore, it is not possible to comment on the reproducibility of its anti-hyperglycemic effects.

Future research should aim to isolate and characterize this compound and evaluate its potential anti-diabetic properties using the well-established protocols that have been applied to other borapetosides. Such studies would be essential to determine if this compound shares the therapeutic potential of its analogues and to build a comprehensive understanding of the structure-activity relationships within this class of natural products. Until such data becomes available, any claims regarding the anti-hyperglycemic effects of this compound remain unsubstantiated.

References

Efficacy of Borapetoside D and Other Phytocompounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, natural products remain a vital source of novel therapeutic agents. Among these, phytocompounds, or plant-derived chemical compounds, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of borapetoside D, a clerodane diterpenoid, and other notable phytocompounds, focusing on their antidiabetic, anti-inflammatory, and anticancer properties. While comprehensive experimental data on this compound is limited in the current scientific literature, this guide leverages available information on the broader class of clerodane diterpenes to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.

Antidiabetic Activity

Clerodane diterpenes, including various borapetosides isolated from Tinospora crispa, have demonstrated promising antidiabetic potential. While specific data for this compound is not extensively available, studies on related compounds offer insights into their mechanisms of action. For instance, borapetoside A has been shown to exert hypoglycemic effects through both insulin-dependent and insulin-independent pathways, enhancing glucose utilization in peripheral tissues and reducing hepatic gluconeogenesis.[1] Similarly, borapetoside C has been found to improve insulin sensitivity.[2] Borapetoside E has exhibited effects comparable or even superior to the common antidiabetic drug metformin in improving hyperglycemia and insulin resistance in high-fat-diet-induced diabetic mice.[3]

A comparative in silico screening of borapetoside C, cordifolioside A, and magnoflorine against targets involved in type 2 diabetes mellitus pathogenesis suggested that magnoflorine had the highest drug-likeness score and was predicted to be a potent antidiabetic molecule.[4]

Table 1: Comparative Antidiabetic Activity of Selected Phytocompounds

Compound/ExtractPlant SourceModel/AssayKey FindingsReference
Borapetoside A Tinospora crispaSTZ-induced diabetic miceMediated hypoglycemic effects through insulin-dependent and -independent pathways.[1]
Borapetoside C Tinospora crispaDiabetic miceReduced plasma glucose levels and enhanced insulin sensitivity.[2]
Borapetoside E Tinospora crispaHigh-fat-diet-induced diabetic miceMarkedly improved hyperglycemia and insulin resistance, comparable to metformin.[3]
Silymarin Silybum marianumIn silico analysisExhibited good binding affinity toward protein targets of diabetes.[5]
Proanthocyanidins Various plantsIn silico analysisShowed strong affinities for binding to the binding pockets of alpha-amylase and aldose reductase.[5]
Quercetin Various plantsDiabetic rat modelsNotably reduced serum glucose (33.34%) and augmented serum insulin levels.[6]
Kaempferol Various plantsDiabetic rat modelsSignificantly reduced serum glucose levels.[6]

Anti-inflammatory Activity

Clerodane diterpenes have been a subject of interest for their anti-inflammatory properties. A review of clerodane diterpenes highlighted that many of these compounds exhibit anti-inflammatory effects, with some showing IC50 values of less than 2 µM for nitric oxide inhibition.[7] For instance, certain clerodanes from Tinospora crispa have been found to diminish the production of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, iNOS, and COX-2.[7]

Table 2: Comparative Anti-inflammatory Activity of Selected Phytocompounds (IC50 values)

CompoundPlant SourceAssayIC50 ValueReference
Clerodane Diterpenes (General) VariousNitric Oxide Inhibition (Griess assay)< 2 µM (for some compounds)[7]
Isonicotinate 5 Synthetic derivativeROS Inhibition1.42 ± 0.1 µg/mL[8]
Ibuprofen (Standard Drug) -ROS Inhibition11.2 ± 1.9 µg/mL[8]
Methanol Extract of Enteromorpha intestinalis Enteromorpha intestinalisTrypsin Inhibition82.97 µg/mL[9]
Diclofenac (Standard Drug) -Trypsin Inhibition97.04 µg/mL[9]
N-hexane Extract of Enteromorpha intestinalis Enteromorpha intestinalisBSA Denaturation Inhibition14.30 µg/mL[9]

Anticancer Activity

The cytotoxicity of clerodane diterpenes against various cancer cell lines has been extensively reviewed.[7][10] These compounds have shown activity against a range of cancers, though specific data for this compound remains elusive. One study reported that a new clerodane diterpenoid induced apoptosis of HCT-116 cells by triggering the production of reactive oxygen species (ROS).[11]

For a broader comparison, numerous other phytocompounds have demonstrated significant anticancer potential with well-documented IC50 values.

Table 3: Comparative Anticancer Activity of Selected Phytocompounds (IC50 values)

Compound/ExtractPlant Source/TypeCancer Cell LineIC50 ValueReference
Clerodane Diterpenes (General) VariousVariousVaries widely[7][10]
Nor-clerodane derivative 4 Synthetic from Croton cajucaraEhrlich Carcinoma16.78 ± 1.42 µmol L-1[12]
Nor-clerodane derivative 5 Synthetic from Croton cajucaraK562 Leukemia13.08 ± 1.12 µmol L-1[12]
Garcinol Garcinia indicaIntestinal cells3.2–21.4 μM[13]
Ethanolic Extract of Paris polyphylla Paris polyphyllaVarious10 µg/mL to 30 µg/mL[13]
Quercetin VariousA549, K562, MCF70.0021 nM, 0.0031 nM, 0.22 nM[14]
Berberine VariousHeLa12.08 μg/mL[15]
Macranthine Papaver pseudo-orientaleHeLa24.16 μg/mL[15]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the assessment of the bioactivities discussed.

Antidiabetic Activity Assay: Oral Glucose Tolerance Test (OGTT)

This in vivo test is used to assess the effect of a compound on glucose metabolism.

  • Animal Model: Wistar and Goto-Kakizaki (GK) rats are commonly used.

  • Procedure:

    • Rats are fasted overnight (14-15 hours) with free access to water.

    • The test compound (e.g., 10 μ g/100 g body weight of Borapetol B) is administered orally by gavage 30 minutes prior to a glucose challenge. Control rats receive the vehicle (water).[2]

    • An oral glucose load (0.2 g/100 g body weight) is administered.[2]

    • Blood samples are collected at specific time points (e.g., 0, 30, 60, 120 minutes) to measure blood glucose and plasma insulin levels.

  • Data Analysis: Blood glucose and plasma insulin levels are plotted against time, and the area under the curve (AUC) is calculated for comparison between treated and control groups.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Procedure:

    • Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • The cells are treated with various concentrations of the test compound.

    • The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[7]

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., Vero) are used to assess cytotoxicity and selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Antidiabetic_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Phosphorylation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Borapetosides Borapetosides (A, C, E) Borapetosides->IR Borapetosides->Akt

Caption: Simplified insulin signaling pathway and the potential points of intervention by borapetosides.

Anti_inflammatory_Workflow Start Start: RAW 264.7 cells Stimulation Stimulate with LPS Start->Stimulation Treatment Treat with Phytocompound Stimulation->Treatment Incubation Incubate Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for Nitrite Supernatant->Griess_Assay Analysis Calculate NO Inhibition & IC50 Griess_Assay->Analysis Anticancer_MTT_Workflow Start Start: Seed Cancer Cells Treatment Add Phytocompound Concentrations Start->Treatment Incubation_24h Incubate (e.g., 24h) Treatment->Incubation_24h Add_MTT Add MTT Reagent Incubation_24h->Add_MTT Incubation_4h Incubate (e.g., 4h) Add_MTT->Incubation_4h Solubilize Add Solubilizing Agent (DMSO) Incubation_4h->Solubilize Measure Measure Absorbance Solubilize->Measure Analysis Calculate Viability & IC50 Measure->Analysis

References

A Head-to-Head Comparison: Borapetoside D and Synthetic Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals

In the ever-evolving landscape of diabetes research, the exploration of natural compounds as potential therapeutic agents continues to gain momentum. Among these, borapetoside D, a clerodane diterpenoid from the plant Tinospora crispa, has garnered interest for its potential antidiabetic properties. However, a direct head-to-head study comparing this compound with established synthetic antidiabetic drugs is not yet available in the scientific literature. This guide, therefore, provides a comprehensive comparison of the antidiabetic effects of the borapetoside family of compounds (A, C, and E), as a proxy for this compound, against a range of synthetic antidiabetic drugs from different classes. The data presented is compiled from various preclinical studies to offer a comparative perspective on their efficacy and mechanisms of action.

Quantitative Comparison of Antidiabetic Effects

The following tables summarize the available quantitative data on the effects of borapetosides and various synthetic antidiabetic drugs on key parameters of glucose metabolism. It is important to note that the experimental conditions, such as animal models and drug dosages, may vary between studies, warranting careful interpretation of the data.

Table 1: In Vivo Effects on Blood Glucose and Glucose Tolerance

Compound/DrugClassAnimal ModelDosageEffect on Fasting Blood Glucose (FBG)Effect on Oral Glucose Tolerance Test (OGTT)Citation(s)
Borapetoside A Clerodane DiterpenoidSTZ-induced diabetic mice5 mg/kg, i.p.Significant reductionAttenuated elevation of plasma glucose[1][2]
Borapetoside C Clerodane DiterpenoidType 2 diabetic mice5 mg/kg, i.p.-Attenuated elevated plasma glucose[2][3]
Borapetoside E Clerodane DiterpenoidHigh-fat diet-induced obese mice20-40 mg/kg, i.p.Markedly improved hyperglycemia (comparable to metformin)-[4][5]
Metformin BiguanideSTZ-induced diabetic mice-Significantly reduced-[6]
Metformin BiguanideDiet-induced obese mice250 mg/kg/daySignificantly reducedSignificantly improved glucose tolerance[7]
Glibenclamide SulfonylureaSTZ-induced diabetic rats5 mg/kgSignificant decrease-[8]
Glibenclamide SulfonylureaFructose-fed diabetic rats5 mg/kgSignificant lowering (to 6.2 ± 0.4 mmol/L)-[9]
Sitagliptin DPP-4 InhibitorPrediabetic obese SHROB rats-No changeLowered plasma glucose
Sitagliptin DPP-4 InhibitorC57BL/6J mice1 mg/kg-Significantly reduced glucose excursion by ~20-30%[10]
Pioglitazone ThiazolidinedioneObese, insulin-resistant rhesus monkeys3.0 mg/kg/dayReduced by 19%-[11]

Table 2: Effects on Insulin Sensitivity and Secretion

Compound/DrugClassKey EffectQuantitative DataCitation(s)
Borapetoside A Clerodane DiterpenoidIncreased plasma insulinAssociated with hypoglycemic effects in normal and type 2 diabetic mice[1]
Borapetoside C Clerodane DiterpenoidEnhanced insulin sensitivityIncreased phosphorylation of insulin receptor and Akt[3]
Metformin BiguanideIncreased insulin sensitivityEnhances peripheral glucose uptake[12]
Glibenclamide SulfonylureaStimulated insulin secretion-[8]
Sitagliptin DPP-4 InhibitorEnhanced insulin secretionShifted peak insulin secretion earlier in OGTT[13]
Pioglitazone ThiazolidinedioneIncreased insulin sensitivity65% increase in insulin sensitivity in humans[14]
Pioglitazone ThiazolidinedioneIncreased insulin sensitivityIncreased insulin-stimulated autophosphorylation of insulin receptors by 78% in rats[15]

Experimental Protocols

In Vivo Assessment of Antidiabetic Activity

1. Streptozotocin (STZ)-Induced Diabetic Animal Model

A widely used method to induce type 1 diabetes in rodents.[16][17][18][19]

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Induction: A single intraperitoneal (i.p.) injection of STZ dissolved in cold citrate buffer (pH 4.5). The dosage varies depending on the animal model, for instance, 150 mg/kg for nude mice.[17] For some protocols, multiple low doses are administered.

  • Confirmation of Diabetes: Blood glucose levels are measured after a specified period (e.g., 72 hours). Animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: The test compound (e.g., borapetoside) or vehicle is administered to the diabetic animals for a defined period.

  • Parameters Measured: Fasting blood glucose, body weight, food and water intake, and at the end of the study, plasma insulin levels and pancreatic histology.

2. Oral Glucose Tolerance Test (OGTT)

This test evaluates the body's ability to clear a glucose load.

  • Animals: Mice or rats are fasted overnight (around 16-18 hours) with free access to water.[20]

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

In Vitro Assessment of Antidiabetic Activity

1. Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in fat cells.[21][22][23]

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Serum Starvation: Differentiated adipocytes are serum-starved for a period (e.g., 2-4 hours) to establish a baseline.

  • Treatment: Cells are incubated with the test compound (e.g., borapetoside) at various concentrations, with insulin as a positive control.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose) is added to the cells.

  • Analysis: The amount of labeled glucose taken up by the cells is quantified using a fluorescence plate reader or a scintillation counter.

2. Western Blot Analysis of Insulin Signaling Proteins

This technique is used to assess the activation of key proteins in the insulin signaling pathway.[20][24][25][26]

  • Cell/Tissue Lysis: Cells or tissues are treated with the test compound and then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of insulin signaling proteins (e.g., IR, Akt, GSK-3β).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the level of protein phosphorylation.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways through which borapetosides and synthetic antidiabetic drugs exert their effects.

Borapetoside_Signaling_Pathway cluster_cell Hepatocyte / Myocyte Borapetoside Borapetoside A/C IR Insulin Receptor (IR) Borapetoside->IR Activates IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT2_GLUT4 GLUT2/GLUT4 Translocation Akt->GLUT2_GLUT4 Glycogen_Synthesis Increased Glycogen Synthesis Akt->Glycogen_Synthesis Gluconeogenesis Decreased Hepatic Gluconeogenesis Akt->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT2_GLUT4->Glucose_Uptake

Caption: Signaling pathway of Borapetosides A and C.

Metformin_Signaling_Pathway cluster_cell Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_ratio ↑ AMP:ATP ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Signaling pathway of Metformin.

Sulfonylurea_Signaling_Pathway cluster_cell Pancreatic β-cell Glibenclamide Glibenclamide (Sulfonylurea) K_ATP_Channel ATP-sensitive K+ channel (KATP) Glibenclamide->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Secretion Increased Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Signaling pathway of Sulfonylureas (e.g., Glibenclamide).

DPP4_Inhibitor_Signaling_Pathway cluster_incretin Incretin Hormones Sitagliptin Sitagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Inactivates Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion

Caption: Mechanism of action of DPP-4 Inhibitors (e.g., Sitagliptin).

TZD_Signaling_Pathway cluster_cell Adipocyte / Myocyte Pioglitazone Pioglitazone (Thiazolidinedione) PPARg PPARγ Pioglitazone->PPARg Activates Gene_Expression Altered Gene Expression PPARg->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Expression->Glucose_Uptake Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Signaling pathway of Thiazolidinediones (e.g., Pioglitazone).

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Induce Diabetes in Animal Model (e.g., STZ or High-Fat Diet) Treatment_Group Administer Test Compound (e.g., Borapetoside) or Drug Animal_Model->Treatment_Group Control_Group Administer Vehicle or Reference Drug (e.g., Metformin) Animal_Model->Control_Group OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment_Group->OGTT FBG_Monitoring Monitor Fasting Blood Glucose (FBG) Treatment_Group->FBG_Monitoring Control_Group->OGTT Control_Group->FBG_Monitoring Tissue_Collection Collect Tissues for Further Analysis OGTT->Tissue_Collection FBG_Monitoring->Tissue_Collection Cell_Culture Culture Relevant Cell Lines (e.g., 3T3-L1 Adipocytes, Hepatocytes) Compound_Treatment Treat Cells with Test Compound or Drug at Various Concentrations Cell_Culture->Compound_Treatment Glucose_Uptake_Assay Perform Glucose Uptake Assay Compound_Treatment->Glucose_Uptake_Assay Western_Blot Analyze Insulin Signaling Pathway Activation (Western Blot) Compound_Treatment->Western_Blot

Caption: General experimental workflow for evaluating antidiabetic agents.

Conclusion

While direct comparative studies on this compound are lacking, the available evidence on related borapetosides suggests a promising profile in improving glucose homeostasis. The mechanisms appear to involve the enhancement of insulin sensitivity and glucose utilization, pathways that are also targeted by some established synthetic antidiabetic drugs. Borapetoside E, in particular, has demonstrated effects comparable to metformin in a preclinical model.[4][5]

For researchers and drug development professionals, the borapetoside class of compounds represents a compelling area for further investigation. Future head-to-head studies with standardized protocols are crucial to definitively ascertain the therapeutic potential of this compound and its analogs in comparison to current standard-of-care antidiabetic agents. Such studies will be instrumental in determining their place in the future of diabetes management.

References

Validating Borapetoside D's Effect on Glucose Transporter Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of borapetosides, natural compounds isolated from Tinospora crispa, on glucose transporter expression. While the primary focus of this guide is the validation of borapetoside D, it is crucial to note that, to date, there is no scientific literature available detailing its specific effects on glucose transporters. Therefore, this guide presents a comprehensive analysis of the well-researched borapetosides A and C as primary alternatives for investigation. The experimental data and protocols provided herein are based on studies of these compounds and serve as a foundational framework for evaluating novel compounds like this compound.

Comparative Analysis of Borapetoside Effects on Glucose Metabolism

The following table summarizes the known effects of borapetosides A and C on key aspects of glucose metabolism, highlighting the current knowledge gap regarding this compound.

FeatureBorapetoside ABorapetoside CThis compound
Effect on Glucose Transporter Expression Data not availableIncreases Glucose Transporter-2 (GLUT2) expression in the liver of diabetic mice.[1][2]Data not available
Signaling Pathway Activation Activates the insulin signaling pathway.[1][3]Increases phosphorylation of the Insulin Receptor (IR) and Protein Kinase B (Akt) in the liver of diabetic mice.[1][4]Data not available
Primary In Vitro Models C2C12 myotubes and Hep3B hepatocellular carcinoma cells.[3]Not explicitly detailed in the provided results, but effects were observed in vivo.Data not available
Primary In Vivo Models Normal, streptozotocin-induced type 1 diabetic mice, and diet-induced type 2 diabetic mice.[3]Normal, type 1, and type 2 diabetic mouse models.[1]Data not available
Observed Hypoglycemic Effects Increases glycogen content and decreases plasma glucose in a dose-dependent manner.[1][3] Mediated by both insulin-dependent and independent pathways.[1][3]Attenuates elevated plasma glucose after an oral glucose challenge.[1] Increases glucose utilization and enhances insulin sensitivity.[1][4]Data not available

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and the process of validation, the following diagrams are provided.

Borapetoside_C_Signaling_Pathway cluster_cell Hepatocyte Borapetoside_C Borapetoside C IR Insulin Receptor (IR) Borapetoside_C->IR Enhances Insulin-Induced Phosphorylation Akt Akt (Protein Kinase B) IR->Akt Phosphorylation Cascade GLUT2_expression GLUT2 Gene Expression Akt->GLUT2_expression Promotes Transcription GLUT2_protein GLUT2 Protein GLUT2_expression->GLUT2_protein Translation Glucose_uptake Increased Glucose Uptake GLUT2_protein->Glucose_uptake

Figure 1: Known signaling pathway of Borapetoside C in liver cells.

Experimental_Workflow cluster_workflow Validation of a Compound's Effect on Glucose Transporter Expression A 1. Cell Culture & Differentiation (e.g., L6 Myotubes) B 2. Compound Treatment (e.g., this compound) A->B C 3. Glucose Uptake Assay (e.g., 2-Deoxyglucose Method) B->C D 4. Protein Extraction & Quantification B->D G 7. Data Analysis & Interpretation C->G E 5. Western Blotting for GLUT Expression (e.g., GLUT4) D->E F 6. Western Blotting for Signaling Proteins (p-Akt, Akt) D->F E->G F->G

References

Safety Operating Guide

Proper Disposal of Borapetoside D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of borapetoside D, a clerodane diterpenoid glycoside, is crucial for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles for chemical waste management and the known characteristics of related compounds.

Understanding the Compound: this compound

This compound is a natural product isolated from plants of the Tinospora genus. As a diterpenoid glycoside, its chemical properties should be the primary consideration for its handling and disposal.

PropertyValueSource
Chemical Class Clerodane Diterpene GlycosideN/A
CAS Number 151200-48-5ChemFaces[1]
Molecular Formula C₃₃H₄₆O₁₆ChemFaces[1]
Molecular Weight 698.7 g/mol ChemFaces[1]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces[1]

Core Disposal Protocol

Given the absence of a specific SDS for this compound, a cautious approach to its disposal is mandatory. The following step-by-step protocol is based on best practices for managing chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Pure this compound (Solid): Collect in a clearly labeled, sealed container. The label should include "this compound," the CAS number (151200-48-5), and the appropriate hazard warnings (if known).

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing boats, and pipette tips, should be considered contaminated waste. These should be collected in a separate, clearly labeled container.

  • Solutions of this compound: Solutions should be collected in a labeled, sealed, and chemically resistant waste container. The label should identify the solvent and the approximate concentration of this compound. Do not mix with other incompatible waste streams.

Step 2: Waste Storage

  • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure containers are in good condition and properly sealed to prevent leaks or spills.

Step 3: Professional Waste Disposal

  • Engage a Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is to use a licensed and reputable professional waste disposal company. They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Provide Full Disclosure: When arranging for disposal, provide the waste disposal company with all available information about this compound, including its chemical name, CAS number, and any known or suspected hazards.

Step 4: Incineration (if recommended by a professional service)

  • For combustible compounds like many organic molecules, chemical incineration at a licensed facility is a common and effective disposal method. This process should be carried out in an incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products. This must be performed by a certified waste management provider.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_id Identify Waste Type (Solid, Liquid, Contaminated) start->waste_id containerize Segregate and Containerize in Clearly Labeled, Sealed Containers waste_id->containerize storage Store in Designated Secure Area containerize->storage contact_pro Contact Licensed Waste Disposal Service storage->contact_pro provide_info Provide All Available Compound Information contact_pro->provide_info follow_pro Follow Professional Guidance for Packaging and Pickup provide_info->follow_pro end End: Compliant Disposal follow_pro->end

Caption: Decision workflow for the proper disposal of this compound.

Important Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene and waste disposal plans.

Disclaimer: The information provided here is a general guide and should not replace a formal hazard assessment or the specific instructions provided in a Safety Data Sheet. The absence of a publicly available SDS for this compound necessitates a highly cautious approach. It is the responsibility of the user to ensure that all waste disposal activities are conducted in full compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling Borapetoside D

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Borapetoside D. The following procedures and recommendations are based on general best practices for handling chemical compounds in a laboratory setting. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is derived from general safety protocols for similar research chemicals. Always consult your institution's safety officer and relevant regulations before handling any chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound, which may be in powdered form or in solution. The following table summarizes the recommended PPE.

Body Part Required PPE Specifications & Use Cases
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always wear two pairs of gloves when handling hazardous compounds.[1] Change gloves immediately if contaminated.
Body Laboratory coat or disposable gownA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashing or contamination, a disposable, fluid-resistant gown made of polyethylene-coated polypropylene or similar laminate material is recommended.[1]
Eyes Safety glasses with side shields or safety gogglesSafety glasses with side shields provide basic protection. For tasks involving splashing hazards, such as preparing solutions, snug-fitting safety goggles are necessary.[2]
Face Face shieldA full-face shield should be worn in conjunction with safety goggles whenever there is a significant risk of splashing.[1][2]
Respiratory Fit-tested N95 or N100 respiratorA NIOSH-certified N95 or N100 respirator is strongly recommended when handling the powdered form of this compound to prevent inhalation of airborne particles.[1] All respirator use must be in accordance with a respiratory protection program.[1]

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is critical for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The powdered form should be stored at -20°C for long-term stability.[3]

Handling and Weighing (Powdered Form)
  • Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Handle with care to minimize the generation of airborne dust.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Information: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[4]

  • Procedure: Prepare solutions within a chemical fume hood. Slowly add the solvent to the pre-weighed this compound to avoid splashing.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate this compound waste (solid and liquid) from other laboratory waste streams.

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive this compound inspect Inspect Container start->inspect store Store Appropriately (-20°C for powder) inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Powder in Fume Hood/Enclosure don_ppe->weigh prep_solution Prepare Solution in Fume Hood weigh->prep_solution clean Clean Work Area prep_solution->clean segregate_waste Segregate Waste (Solid & Liquid) clean->segregate_waste dispose Dispose via EHS segregate_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.